3,5-Dichloro-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dichloro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTFFNKMQMJJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145735 | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10327-87-4 | |
| Record name | 3,5-Dichloro-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10327-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010327874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2,4-triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dichloro-1H-1,2,4-triazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the triazole ring and two chlorine substituents, make it a valuable synthon for the construction of complex molecular architectures. The chlorine atoms at the 3 and 5 positions serve as reactive handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, with a focus on the practical insights relevant to laboratory and development settings.
Core Molecular Structure and Physicochemical Properties
3,5-Dichloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. The key feature of this molecule is the presence of two chlorine atoms, which significantly influences its reactivity.
Tautomerism
Like many nitrogen-containing heterocyles, 3,5-Dichloro-1H-1,2,4-triazole can exist in different tautomeric forms. The proton on the nitrogen can reside on different nitrogen atoms of the triazole ring. In solution, it primarily exists in two tautomeric forms: the 1H- and 2H-trazole forms.[1] Theoretical and physical studies on similar chloro-1,2,4-triazoles suggest that the 1H tautomer is generally the most stable.[2] This equilibrium is crucial as it can affect the regioselectivity of subsequent reactions, particularly N-alkylation or N-arylation.
Caption: Tautomeric equilibrium of 3,5-Dichloro-1,2,4-triazole.
Physicochemical Data
The compound is typically a white to off-white crystalline solid.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂N₃ | [1] |
| Molecular Weight | 137.95 g/mol | [1][4] |
| Physical State | White to off-white crystalline solid | [3] |
| Melting Point | 165 - 170 °C (decomposes) | [5] |
| Solubility | Moderately soluble in polar organic solvents | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the identification and structural elucidation of 3,5-Dichloro-1H-1,2,4-triazole and its derivatives.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic bands for the 1,2,4-triazole ring include N=N stretching vibrations around 1571 cm⁻¹ and C=N stretching vibrations near 1497 cm⁻¹.[1] The N-H stretch is also a prominent feature, typically observed around 1638 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the symmetry of the C-substituted molecule, ¹³C NMR spectra would show distinct signals for the carbon atoms of the triazole ring. Proton NMR spectra of the parent compound would be simple, primarily showing the N-H proton, though its chemical shift can be highly dependent on solvent and concentration.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of its identity.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3,5-Dichloro-1H-1,2,4-triazole stems from the reactivity of the chlorine atoms, which act as excellent leaving groups in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the triazole ring activates the C-Cl bonds towards nucleophilic attack. This allows for the sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles, including:
-
Amines
-
Alkoxides and Phenoxides
-
Thiols
The reaction conditions can often be tuned to achieve mono- or di-substitution, providing a pathway to a diverse array of functionalized triazoles. The choice of base and solvent is critical in these transformations, often dictating the reaction's success and selectivity.
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bonds are amenable to various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds by reacting the dichlorotriazole with arylboronic acids.
Research has shown that arylations of glycosylated 3,5-dichloro-1,2,4-triazole are successful at the 5-position using phenylboronic acids under Suzuki cross-coupling conditions.[6] This highlights the potential to selectively functionalize the triazole ring, which is a powerful tool in library synthesis for drug discovery.
Sources
- 1. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. ijsr.net [ijsr.net]
- 3. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 4. 4,5-dichloro-1H-1,2,3-triazole | C2HCl2N3 | CID 54125784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to 3,5-Dichloro-1H-1,2,4-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-1H-1,2,4-triazole is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its bifunctional nature, arising from the two reactive chlorine atoms on an aromatic triazole core, renders it a versatile building block for the synthesis of more complex molecular architectures. The electron-withdrawing properties of the triazole ring activate the chlorine atoms, making them susceptible to nucleophilic substitution. This reactivity profile is strategically exploited in the development of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, reactivity, and applications, grounded in established scientific literature and safety protocols.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is to confirm its identity and understand its fundamental physical properties.
CAS Number and Molecular Structure
The Chemical Abstracts Service (CAS) number for 3,5-Dichloro-1H-1,2,4-triazole is 10327-87-4 .[1] The molecule consists of a five-membered 1,2,4-triazole ring substituted with chlorine atoms at the 3 and 5 positions.
Caption: Chemical structure of 3,5-Dichloro-1H-1,2,4-triazole.
Physicochemical Properties
A summary of the key properties is essential for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂N₃ | [1][2] |
| Molecular Weight | 137.95 g/mol | [1][2] |
| Appearance | Typically a solid | |
| Purity | Min. 95% (Commercial) | [1] |
| Tautomerism | Exists in tautomeric forms (1H and 2H) | [1] |
Structure, Aromaticity, and Tautomerism
The 1,2,4-triazole ring is an aromatic heterocycle.[3] This aromaticity contributes to its stability. A critical feature of N-unsubstituted 1,2,4-triazoles is prototropic tautomerism, where the proton on the nitrogen atom can migrate. In solution, 3,5-Dichloro-1H-1,2,4-triazole can exist in equilibrium between its 1H and 4H tautomeric forms.[1][3] The relative stability of these tautomers can be influenced by the solvent, pH, and temperature.[1][4] Understanding this equilibrium is vital, as the reactivity and biological interactions of the molecule can be dependent on the predominant tautomeric form.
Caption: Tautomeric equilibrium of 3,5-Dichloro-1,2,4-triazole.
Synthesis Methodologies
While multiple routes to substituted 1,2,4-triazoles exist, such as the Pellizzari and Einhorn-Brunner reactions, the synthesis of the dichloro-derivative often starts from more accessible precursors like 3,5-diamino-1,2,4-triazole (guanazole).[5][6] A common, logical pathway involves a Sandmeyer-type reaction.
Exemplary Synthesis Protocol: Diazotization-Chlorination
This protocol outlines a conceptual pathway. Causality: The choice of this pathway is dictated by the availability of the starting material, guanazole (CAS 1455-77-2), and the reliability of diazotization reactions for converting amino groups on heterocyclic rings into other functionalities.[7]
Step 1: Diazotization. Guanazole is treated with a source of nitrous acid (e.g., sodium nitrite in strong acid) at low temperatures to convert both primary amino groups into diazonium salts. Maintaining low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediates.
Step 2: Chloro-de-diazoniation. The resulting bis-diazonium salt is then treated with a copper(I) chloride catalyst in hydrochloric acid. The copper catalyst facilitates the displacement of the diazo group (N₂) with a chloride ion from the acid, yielding the final 3,5-dichloro-1H-1,2,4-triazole product.
Caption: Conceptual workflow for the synthesis of 3,5-Dichloro-1H-1,2,4-triazole.
Reactivity and Synthetic Utility
The primary value of 3,5-dichloro-1H-1,2,4-triazole in drug development lies in its role as an electrophilic scaffold. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential and regioselective introduction of different substituents, creating a diverse library of compounds from a single starting material.
Nucleophilic Aromatic Substitution (SₙAr)
The molecule readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides. The high degree of reactivity is a direct consequence of the electron-deficient nature of the triazole ring, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SₙAr mechanism.
Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions. 3,5-Dichloro-1,2,4-thiadiazole, a related compound, has been shown to undergo Suzuki-Miyaura coupling reactions where the chlorine atoms are replaced by aryl groups from boronic acids.[8] By analogy, 3,5-dichloro-1,2,4-triazole is an excellent candidate for similar palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively. This capability is paramount for constructing the complex bi-aryl or aryl-amino structures often found in modern drug candidates.
Caption: Key synthetic transformations of 3,5-Dichloro-1H-1,2,4-triazole.
Applications in Research and Development
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, particularly antifungals (e.g., Fluconazole, Itraconazole) and anticancer agents.[5][9][10][11][12] The utility of 3,5-dichloro-1H-1,2,4-triazole is as a precursor to derivatives that exhibit these biological activities.
-
Antifungal Agents: The triazole nitrogen (N4) can coordinate to the heme iron of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis.[10] By using the dichloro-scaffold, medicinal chemists can append various side chains at the 3 and 5 positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[11] The ability to build diverse libraries of 3,5-disubstituted triazoles allows for screening against various cancer cell lines and molecular targets.
-
Agrochemicals: Triazole-based compounds are also widely used as herbicides and fungicides in agriculture. The dichloro-precursor provides a cost-effective entry point for the synthesis of these active ingredients.
Safety and Handling
As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed. The information presented here is a guideline and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14][15] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14][16]
-
Skin: Wash off immediately with soap and plenty of water.[14]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13][14]
-
Ingestion: Rinse mouth with water and seek medical advice.[16]
-
Conclusion
3,5-Dichloro-1H-1,2,4-triazole is a strategically important building block for chemical synthesis. Its defined structure, predictable reactivity through nucleophilic substitution and cross-coupling reactions, and access to the privileged 1,2,4-triazole scaffold make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and chemical behavior is the cornerstone of its effective and safe utilization in the laboratory.
References
-
PubChem. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4,5-dichloro-1H-1,2,3-triazole. National Center for Biotechnology Information. Available from: [Link]
- Ahsan, M. J., et al. (2012). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Biointerface Research in Applied Chemistry, 2(4), 389-394.
- El-Sayed, W. A. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 6(7), 1321-1335.
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
- Shaw, A. W., et al. (2013). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Molecules, 18(1), 504-514.
- Ahsan, M. J., et al. (2012). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Biointerface Res. Appl. Chem., 2, 389-394.
- Inoue, M., & Inoue, M. (1969). Broad-Line Proton Magnetic Resonance Spectra of Dichloro(1,2,4-triazole)copper(II) and Bis(1,2,4-triazolato)copper(II). Inorganic Chemistry, 8(10), 2186-2188.
- Kumar, R., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 6(4).
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007421.
- El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3724.
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22.
- Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104213.
- Zhang, Y., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(10), 1957-1981.
- Feskov, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1619-1631.
- Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(9), 929.
- Li, Y., et al. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Frontiers in Chemistry, 10.
- Demchenko, A. M., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry.
Sources
- 1. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. 4,5-dichloro-1H-1,2,3-triazole | C2HCl2N3 | CID 54125784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Diamino-1,2,4-triazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Physicochemical properties of 3,5-Dichloro-1H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-1H-1,2,4-triazole
Introduction
3,5-Dichloro-1H-1,2,4-triazole is a halogenated heterocyclic compound of significant interest in medicinal and agricultural chemistry. As a derivative of 1,2,4-triazole, it belongs to a class of five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.[1] The introduction of two chlorine atoms at the 3 and 5 positions of the triazole ring profoundly influences its electronic properties, reactivity, and biological activity.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights into its structural characteristics, analytical profile, and chemical behavior. Understanding these properties is fundamental to its application as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[2]
Molecular Structure and Identification
The foundational characteristics of 3,5-Dichloro-1H-1,2,4-triazole stem from its unique molecular architecture. The triazole ring is an aromatic system, with the electronegative chlorine atoms acting as powerful electron-withdrawing groups. This electronic feature is a key determinant of the molecule's reactivity and acidity.
Structural Representation and Tautomerism
Like many N-unsubstituted 1,2,4-triazoles, this compound can exist in different tautomeric forms due to the migration of the proton on the ring nitrogen atoms.[3][4] The primary tautomers are the 1H- and 4H- forms. Theoretical and analytical studies on related triazoles generally indicate that the 1H tautomer is the more stable and preferred structure.[3][5]
Chemical Identifiers
Accurate identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3,5-dichloro-1H-1,2,4-triazole | [6] |
| Molecular Formula | C₂HCl₂N₃ | [6][7] |
| Molecular Weight | 137.95 g/mol | [7][8] |
| CAS Number | 10327-87-4 | [2][6] |
| Synonyms | 1H-1,2,4-triazole, 3,5-dichloro-; s-Triazole, 3,5-dichloro- | [2] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and formulation characteristics.
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline solid.[2] | Affects formulation, handling, and purity assessment. |
| Solubility | Moderately soluble in polar organic solvents.[2] | Critical for selecting appropriate reaction solvents and for formulation in drug delivery systems. The parent 1,2,4-triazole is highly water-soluble[1][9], but the chloro-substituents decrease polarity and reduce aqueous solubility. |
| pKa | The NH proton is acidic. The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton and 2.19-2.45 for the protonated species.[1][5][10] | The acidic N-H proton allows for the formation of salts and influences the molecule's behavior in different pH environments, which is crucial for drug absorption and receptor binding. |
Analytical Characterization and Spectroscopy
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of 3,5-Dichloro-1H-1,2,4-triazole.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3,5-Dichloro-1H-1,2,4-triazole, the spectrum is characterized by specific vibrational bands.[3]
-
N-H Stretching: A peak is expected in the region of 3100-3300 cm⁻¹, corresponding to the stretching of the N-H bond in the triazole ring.[11][12]
-
C=N and N=N Stretching: The aromatic ring vibrations, including C=N and N=N stretches, typically appear in the 1400-1600 cm⁻¹ region.[3]
-
C-Cl Stretching: The carbon-chlorine bonds will exhibit stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Due to the molecule's symmetry and the absence of protons on the carbon atoms, the ¹H NMR spectrum is expected to be simple, showing a single, potentially broad peak for the N-H proton. Its chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum is also expected to be simple, showing a single signal for the two equivalent, chlorine-substituted carbon atoms (C3 and C5). The high electronegativity of the adjacent nitrogen and chlorine atoms would shift this signal significantly downfield. For comparison, the carbon atoms in the parent 1H-1,2,4-triazole appear around 147.4 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion Peak: Under techniques like Electrospray Ionization (ESI), the molecule would show a prominent ion corresponding to its molecular weight ([M+H]⁺ or [M-H]⁻). The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl, providing definitive evidence of the dichloro-substitution.
-
Fragmentation: A common fragmentation pathway for 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[13]
Chemical Reactivity and Stability
The chemical behavior of 3,5-Dichloro-1H-1,2,4-triazole is dominated by the interplay between its aromatic ring and the two chloro-substituents.
-
Acidity: The N-H proton is acidic and can be readily removed by a base to form a triazolate anion.[5] This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 or N2 positions.
-
Nucleophilic Substitution: The chlorine atoms at the C3 and C5 positions are susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a synthetic intermediate, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols) to build more complex molecular scaffolds.
-
Thermal Stability: Triazole derivatives generally possess good thermal stability, a property that is important for both storage and reaction conditions.[14] However, like many nitrogen-rich compounds, they can decompose at high temperatures.[15] The compound is stable under standard conditions.[2]
Experimental Protocol: Melting Point Determination
Determining a sharp melting point is a fundamental indicator of a crystalline solid's purity. The following protocol outlines the standard capillary method.
Objective: To determine the melting point range of a purified sample of 3,5-Dichloro-1H-1,2,4-triazole.
Methodology:
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry and free of solvent.
-
Finely crush a small amount of the solid into a powder on a watch glass using a spatula. This ensures uniform packing and heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.
-
-
Measurement:
-
When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for accurately observing the temperature range over which melting occurs.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).
-
-
Reporting:
-
The melting point is reported as a range from T₁ to T₂. A narrow range (e.g., 1-2 °C) typically indicates high purity.
-
Conclusion
3,5-Dichloro-1H-1,2,4-triazole is a well-defined chemical entity whose physicochemical properties are dictated by its aromatic, nitrogen-rich core and electron-withdrawing chloro-substituents. Its solid-state nature, moderate solubility in organic solvents, characteristic spectroscopic signature, and defined chemical reactivity make it a valuable and versatile intermediate in synthetic chemistry. The presence of the chlorine atoms not only enhances its potential biological activity but also provides reactive handles for further chemical modification. A thorough understanding of the properties detailed in this guide is essential for any scientist aiming to leverage this compound in drug discovery, agrochemical development, or materials science.
References
-
PubChem. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. [Link]
-
Solubility of Things. 1,2,4-Triazole. [Link]
-
Science of Synthesis. Product Class 14: 1,2,4-Triazoles. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of 1,3,5-trisubstituted-1H-1,2,4-triazol-5-amines. [Link]
-
Journal of Chemical Research. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]
-
National Center for Biotechnology Information. Discovery of[1][2][16]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. [Link]
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
-
Journal of Chemical Research. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]
-
ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]
-
American Chemical Society. 1H-1,2,3-Triazole. [Link]
-
PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. [Link]
-
PubChem. 4,5-dichloro-1H-1,2,3-triazole. [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]
-
ResearchGate. Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 8. 4,5-dichloro-1H-1,2,3-triazole | C2HCl2N3 | CID 54125784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole | C7H9Cl2N3O | CID 51000396 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Landscape of 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Tautomerism in Drug Discovery
In the realm of medicinal chemistry, the seemingly subtle phenomenon of tautomerism—the dynamic equilibrium between two or more interconverting structural isomers—can have profound implications for a molecule's biological activity, physicochemical properties, and ultimately, its efficacy as a therapeutic agent. The 1,2,4-triazole scaffold is a cornerstone in the design of numerous pharmaceuticals, and understanding the tautomeric preferences of its derivatives is paramount. This guide provides a comprehensive exploration of the tautomers of 3,5-dichloro-1H-1,2,4-triazole, a key building block in synthetic chemistry. By delving into the structural possibilities, analytical methodologies, and theoretical underpinnings of its tautomeric equilibrium, we aim to equip researchers with the foundational knowledge necessary to harness the full potential of this versatile heterocycle.
The Tautomeric Forms of 3,5-Dichloro-1H-1,2,4-triazole: A Structural Overview
Prototropic tautomerism in 3,5-dichloro-1H-1,2,4-triazole involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This gives rise to three possible tautomeric forms: the 1H, 2H, and 4H isomers.
The relative stability of these tautomers is dictated by a delicate interplay of electronic and steric effects imparted by the chloro substituents, as well as the influence of the surrounding environment (e.g., solvent polarity). For substituted 1,2,4-triazoles, the position of the tautomeric hydrogen atom is often influenced by the electronic nature of the substituents at the C3 and C5 positions.
While specific experimental data for 3,5-dichloro-1H-1,2,4-triazole is not extensively documented in publicly available literature, we can draw parallels from studies on related halo-substituted 1,2,4-triazoles. For instance, in mono-chloro-1,2,4-triazoles, the stability has been reported to follow the order of 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1] This suggests that the position of the halogen substituent significantly influences the electronic distribution within the ring and, consequently, the preferred position of the proton. In the case of the symmetrically substituted 3,5-dichloro derivative, the 1H and 2H forms are generally considered the most plausible and stable tautomers in solution.[2]
Elucidating the Tautomeric Equilibrium: A Multi-faceted Analytical Approach
A definitive characterization of the tautomeric equilibrium of 3,5-dichloro-1H-1,2,4-triazole necessitates a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application is crucial for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of 3,5-dichloro-1H-1,2,4-triazole in a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record 1H and 13C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
1H NMR: The N-H proton will exhibit a chemical shift that is characteristic of its position on the triazole ring. The observation of a single, averaged N-H signal may indicate a rapid equilibrium on the NMR timescale. Lowering the temperature can sometimes "freeze out" individual tautomers, leading to the appearance of distinct N-H signals.
-
13C NMR: The chemical shifts of the C3 and C5 carbons are particularly informative. In the symmetric 1H-tautomer, these carbons would be equivalent and show a single signal. In the asymmetric 2H-tautomer, they would be inequivalent, giving rise to two distinct signals.
-
Vibrational Spectroscopy (IR and Raman): Probing Functional Group Signatures
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, particularly the stretching frequencies of N-H and C=N bonds, which differ between tautomers.
A commercial source reports the following IR spectral data for 3,5-dichloro-1H-1,2,4-triazole: 1638 cm-1 (N-H stretch), 1571 cm-1 (N=N stretch), and 1497 cm-1 (C=N stretch).[2] These values can serve as a baseline for comparison when analyzing experimentally obtained spectra.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a mull (e.g., Nujol). For solution-state studies, use a suitable solvent that is transparent in the regions of interest.
-
Data Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm-1).
-
Spectral Interpretation: Compare the observed N-H and ring stretching vibrations with theoretical predictions for each tautomer to identify the predominant form.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophoric system of the 1,2,4-triazole ring is sensitive to the position of the proton, leading to distinct absorption maxima for different tautomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of 3,5-dichloro-1H-1,2,4-triazole in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The position and intensity of the absorption maxima (λmax) can be compared with those of N-methylated derivatives, which serve as fixed models for the different tautomeric forms.
X-ray Crystallography: The Definitive Solid-State Structure
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallography.
Computational Chemistry: A Theoretical Framework for Understanding Tautomerism
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.
Computational Protocol: DFT Calculations
-
Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of 3,5-dichloro-1H-1,2,4-triazole.
-
Geometry Optimization and Energy Calculation: Perform geometry optimizations and calculate the electronic energies of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).
-
Spectroscopic Prediction: Calculate the theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for each optimized tautomer.
-
Data Analysis: Compare the calculated relative energies to predict the most stable tautomer. Correlate the predicted spectroscopic data with experimental results to confirm the tautomeric assignments.
Summary of Key Data and Insights
The following table summarizes the expected distinguishing features for the tautomers of 3,5-dichloro-1H-1,2,4-triazole based on the analytical techniques discussed.
| Tautomer | Symmetry | Expected 13C NMR Signals (C3 & C5) | General Stability Trend (Inferred) |
| 1H | Symmetric | 1 | Potentially more stable |
| 2H | Asymmetric | 2 | Potentially less stable |
| 4H | Symmetric | 1 | Likely least stable |
Conclusion: An Integrated Approach to Tautomer Analysis
The comprehensive characterization of the tautomeric landscape of 3,5-dichloro-1H-1,2,4-triazole is a critical endeavor for chemists and drug developers. An integrated approach that combines high-resolution spectroscopic techniques with robust computational modeling is essential for a complete understanding of its behavior in both solution and the solid state. The insights gained from such studies will undoubtedly facilitate the rational design of novel molecules with tailored properties and enhanced biological activity.
References
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
Sources
The Strategic Linchpin in Modern Synthesis: A Technical Guide to 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount. Among these, nitrogen-rich heterocycles are of particular importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of 3,5-dichloro-1H-1,2,4-triazole, a powerful and highly reactive precursor that offers a gateway to a diverse array of complex molecular architectures. We will delve into its synthesis, unique reactivity, and its application as a strategic linchpin in the construction of high-value compounds.
The Foundation: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
The most common and practical route to 3,5-dichloro-1H-1,2,4-triazole begins with the readily available and inexpensive 3,5-diamino-1H-1,2,4-triazole, also known as guanazole. The transformation is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups to halides via diazotization.
The overall transformation involves the diazotization of both amino groups on the guanazole ring, followed by a copper-catalyzed chlorination.
Expert Insight: The success of this reaction hinges on careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt intermediate. The use of a copper(I) chloride catalyst is crucial for the efficient displacement of the diazonium groups with chloride ions.
Experimental Protocol: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
-
Diazotization: 3,5-diamino-1H-1,2,4-triazole (1.0 eq) is suspended in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
A solution of sodium nitrite (2.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 1-2 hours at this temperature.
-
Chlorination: In a separate flask, a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid is prepared.
-
The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is observed.
-
The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 3,5-dichloro-1H-1,2,4-triazole as a solid.
The Dichotomy of Reactivity: Regioselective Functionalization
The synthetic utility of 3,5-dichloro-1H-1,2,4-triazole lies in the differential reactivity of its two chlorine atoms. This regioselectivity allows for a stepwise and controlled introduction of various substituents, making it a powerful tool for building molecular complexity.
Drawing parallels with the structurally similar 3,5-dichloro-1,2,4-thiadiazole, it has been demonstrated that the chlorine atom at the 5-position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity is attributed to the electronic properties of the triazole ring, where the nitrogen at the 4-position exerts a stronger electron-withdrawing effect on the adjacent C5 position.
This differential reactivity allows for a sequential functionalization strategy. A nucleophile or coupling partner can be selectively introduced at the C5 position under milder conditions, leaving the C3-chloro substituent intact for a subsequent, and potentially different, transformation under more forcing conditions.
Synthetic Applications: A Gateway to Diverse Scaffolds
The ability to selectively functionalize 3,5-dichloro-1H-1,2,4-triazole at three distinct positions (N1, C3, and C5) opens up a vast chemical space for the synthesis of novel compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the triazole ring makes it highly susceptible to nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chlorine atoms.
Protocol for Regioselective SNAr at C5:
-
3,5-dichloro-1H-1,2,4-triazole (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO.
-
A suitable base (e.g., K₂CO₃ or Et₃N, 1.1 eq) and the nucleophile (1.0 eq) are added.
-
The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the 5-substituted-3-chloro-1H-1,2,4-triazole.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. 3,5-Dichloro-1H-1,2,4-triazole serves as an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.
General Protocol for Suzuki-Miyaura Coupling at C5:
-
To a degassed mixture of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq), an arylboronic acid (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), is added a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the residue is purified by chromatography to afford the 5-aryl-3-chloro-1H-1,2,4-triazole.
| Reaction Type | Reagents and Conditions | Product |
| Nucleophilic Substitution | Amine, Base (e.g., K₂CO₃), DMF, RT | 5-Amino-3-chloro-1H-1,2,4-triazole |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base, Toluene/EtOH/H₂O, Heat | 5-Aryl-3-chloro-1H-1,2,4-triazole |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base, THF, Heat | 5-Alkynyl-3-chloro-1H-1,2,4-triazole |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), DMF, RT | 1-Alkyl-3,5-dichloro-1,2,4-triazole |
Case Study: Building Blocks for Bioactive Molecules
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs. While many syntheses of these drugs do not start from the dichloro-precursor, the functionalization strategies employed are highly relevant. For example, the synthesis of the aromatase inhibitors Anastrozole and Letrozole , used in the treatment of breast cancer, involves the nucleophilic substitution of a benzylic bromide with the sodium salt of 1,2,4-triazole.[1][2][3] These syntheses underscore the importance of the triazole heterocycle as a key pharmacophore. The methodologies developed for the regioselective functionalization of 3,5-dichloro-1H-1,2,4-triazole provide a powerful platform for the rapid generation of novel analogues of such bioactive molecules.
Safety and Handling
3,5-Dichloro-1H-1,2,4-triazole should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. As with many halogenated heterocyclic compounds, it should be treated as a potential irritant and sensitizer.
Future Outlook
The strategic utility of 3,5-dichloro-1H-1,2,4-triazole as a versatile precursor in organic synthesis is clear. Its predictable regioselectivity, coupled with the ever-expanding toolbox of modern synthetic methodologies, will continue to empower chemists to construct novel and complex molecules with applications in drug discovery, agrochemicals, and materials science. Future research will likely focus on expanding the scope of its reactions, developing more sustainable catalytic systems for its functionalization, and its application in the synthesis of next-generation bioactive compounds.
References
- Tran Ngoc Quyen, et al. (2015).
- Boyd, R. J., & Boyes, L. (Year). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. Journal of Organic Chemistry.
Sources
An In-Depth Technical Guide to the Reactivity of C-Cl Bonds in 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-1H-1,2,4-triazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive analysis of the reactivity of these bonds, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic and steric factors governing the regioselectivity of these substitutions, offering insights into the preferential reaction at the C3 or C5 position. This document synthesizes theoretical principles with practical, field-proven experimental protocols, equipping researchers with the knowledge to strategically design and execute syntheses of novel 1,2,4-triazole derivatives.
Introduction: The Significance of the 3,5-Dichloro-1H-1,2,4-triazole Core
The 1,2,4-triazole ring is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The presence of two reactive chlorine atoms on the 3,5-dichloro-1H-1,2,4-triazole backbone provides a gateway for the introduction of various functional groups, enabling the systematic exploration of chemical space and the optimization of lead compounds.[2] Understanding and controlling the reactivity of the C-Cl bonds is paramount for the efficient and selective synthesis of novel triazole-based molecules.
This guide will delve into the fundamental principles that dictate the reactivity of 3,5-dichloro-1H-1,2,4-triazole, providing a framework for predicting and controlling the outcomes of nucleophilic substitution reactions.
Electronic Landscape and Inherent Reactivity of the C-Cl Bonds
The reactivity of the C-Cl bonds in 3,5-dichloro-1H-1,2,4-triazole is a direct consequence of the electronic nature of the triazole ring. The presence of three electronegative nitrogen atoms renders the ring electron-deficient, which in turn polarizes the C-Cl bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity is the foundation of its utility as a versatile building block in organic synthesis.
The 1,2,4-triazole ring can exist in different tautomeric forms, with the 1H- and 4H-tautomers being the most common. For substituted chloro-1,2,4-triazoles, theoretical and physical studies suggest that the 3-chloro-1H-1,2,4-triazole tautomer is generally more stable than the 5-chloro-1H-1,2,4-triazole and 3-chloro-4H-1,2,4-triazole forms.[3] This tautomeric preference can influence the relative reactivity of the C3 and C5 positions.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atoms on 3,5-dichloro-1H-1,2,4-triazole predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the triazole ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Chloride Expulsion: The aromaticity of the triazole ring is restored by the elimination of the chloride ion, which is a good leaving group.
Figure 2: General experimental workflow for mono-substitution.
Detailed Protocol: Mono-amination of 3,5-Dichloro-1H-1,2,4-triazole (Illustrative Example)
This protocol is a representative example for the reaction with an amine nucleophile. Optimization of the base, solvent, and temperature will be necessary for different amines.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
Amine (e.g., benzylamine, morpholine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, THF, DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq.) in the chosen solvent, add the amine (1.1 eq.) and the base (1.2 eq.).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-amino-chloro-1,2,4-triazole.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Products: Spectroscopic Signatures
The successful synthesis and isolation of mono-substituted products require thorough characterization. NMR spectroscopy is a particularly powerful tool for this purpose.
Expected 13C NMR Chemical Shifts:
The chemical shifts of the carbon atoms in the 1,2,4-triazole ring are sensitive to the nature of the substituents. In 3,5-dichloro-1H-1,2,4-triazole, the two carbon atoms are in a relatively similar electronic environment. Upon substitution, the chemical shift of the carbon atom bonded to the new substituent will change significantly.
| Compound | C3 (ppm) | C5 (ppm) |
| 3,5-Dichloro-1H-1,2,4-triazole | ~150-160 | ~150-160 |
| 3-Chloro-5-amino-1H-1,2,4-triazole | ~150-160 (C-Cl) | ~160-170 (C-N) |
| 5-Chloro-3-amino-1H-1,2,4-triazole | ~160-170 (C-N) | ~150-160 (C-Cl) |
Table 1: Predicted 13C NMR chemical shift ranges for the triazole ring carbons. These are approximate values and will vary depending on the specific substituent and solvent.
Conclusion and Future Directions
The C-Cl bonds in 3,5-dichloro-1H-1,2,4-triazole are highly reactive towards nucleophilic substitution, making it a valuable building block for the synthesis of a wide range of functionalized 1,2,4-triazoles. The regioselectivity of these reactions is a nuanced interplay of electronic and steric factors, which can be controlled through careful selection of reaction conditions.
Further research, including detailed kinetic and computational studies on the SNAr reactions of 3,5-dichloro-1H-1,2,4-triazole with a variety of nucleophiles, is needed to build a more comprehensive and predictive model of its reactivity. Such studies will undoubtedly accelerate the discovery and development of novel triazole-based compounds with important applications in medicine and materials science.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- 3,5-Dichloro-1H-1,2,4-triazole. CymitQuimica.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
- (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
- ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Research Collection.
- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Deriv
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- (PDF)
-
Synthesis and Screening of NewO[4][5][6]xadiazole,T[2][4][6]riazole, andT[2][4][6]riazolo[4,3-b]t[2][4][6]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH.
- Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydr
- RU2002742C1 - Method of benzotriazole derivatives synthesis - Google P
- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC - NIH.
- Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products | Request PDF - ResearchG
-
Synthesis of Novel 1,3-Substituted 1H--[2][4][6]Triazole-3-Thiol Derivatives. ResearchGate.
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
- (PDF)
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry.
- Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18.
Sources
- 1. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. ijsr.net [ijsr.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
The Ascendant Therapeutic Potential of 3,5-Dichloro-1H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Pharmacological Promise of Dichloro-Triazoles
The 1,2,4-triazole scaffold stands as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of clinically significant agents.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, render it an attractive core for the design of novel therapeutics.[1] Within this esteemed class of heterocycles, the strategic introduction of halogen atoms, particularly chlorine, has been shown to profoundly modulate biological activity. This guide delves into the specific and compelling landscape of 3,5-dichloro-1H-1,2,4-triazole derivatives, offering a technical exploration of their synthesis, diverse biological activities, and the underlying mechanisms that position them as promising candidates for future drug development. For researchers and drug development professionals, understanding the nuances of this subclass is paramount to harnessing its full therapeutic potential.
I. The Synthetic Keystone: Forging the 3,5-Dichloro-1H-1,2,4-triazole Core
The synthetic accessibility of the 1,2,4-triazole ring is a significant advantage for medicinal chemists. While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common and adaptable approach for generating the 3,5-disubstituted scaffold involves the cyclization of key intermediates. For the specific construction of the 3,5-dichloro-1H-1,2,4-triazole core, a multi-step synthesis beginning from accessible starting materials is typically employed.
A representative synthetic pathway often commences with the reaction of a suitable precursor, which upon cyclization and subsequent chlorination, yields the desired 3,5-dichloro-1H-1,2,4-triazole. This core can then be further functionalized at the N1 or N4 positions to generate a library of diverse derivatives.
Experimental Protocol: Illustrative Synthesis of a 3,5-Disubstituted 1,2,4-Triazole Derivative
This protocol outlines a generalizable multi-step synthesis for creating a 3,5-disubstituted-4H-1,2,4-triazole, which can be conceptually adapted for the synthesis of the dichloro-variant through appropriate starting materials and chlorination steps.
-
Step 1: Formation of the Thiosemicarbazide Intermediate.
-
An equimolar mixture of a carboxylic acid and thiosemicarbazide is heated to fusion.
-
Causality: This condensation reaction forms the crucial N-acylthiosemicarbazide intermediate, which contains the necessary backbone for subsequent cyclization into the triazole ring.
-
-
Step 2: Cyclization to the 1,2,4-Triazole-3-thiol.
-
The thiosemicarbazide derivative is subjected to intermolecular cyclization in an alkaline medium (e.g., sodium hydroxide), followed by acidification.
-
Causality: The basic conditions facilitate the intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, leading to ring closure. Acidification then yields the stable 1,2,4-triazole-3-thiol.
-
-
Step 3: Derivatization (e.g., Schiff Base Formation).
-
The synthesized 1,2,4-triazole-3-thiol can be further reacted with various substituted benzaldehydes to form Schiff bases.[3]
-
Causality: The amino group on the triazole core readily condenses with the aldehyde, providing a versatile point for introducing diverse structural motifs and modulating the compound's biological activity.
-
Caption: Generalized synthetic workflow for 1,2,4-triazole derivatives.
II. A Spectrum of Biological Warfare: Targeting Pathogens and Malignancies
The incorporation of two chlorine atoms at the 3 and 5 positions of the 1,2,4-triazole ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. The following sections explore the demonstrated and potential biological activities of chloro-substituted 1,2,4-triazole derivatives.
A. Antifungal Activity: Disrupting Fungal Cell Integrity
The antifungal prowess of 1,2,4-triazole derivatives is well-documented, with many commercial antifungal agents featuring this core structure.[4] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking its function.[5] This leads to the accumulation of toxic methylated sterols, which disrupt the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[5] The presence of halogen substituents, such as in 2,4-dichloro derivatives, has been shown to enhance antifungal efficacy.[4]
| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Not specified, but showed strong activity | [3] |
| Triazole alcohol derivative with 2,4-dichloro substituent | Candida spp. | 0.063–1 | [4] |
Table 1: Antifungal activity of selected chloro-substituted 1,2,4-triazole derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth (e.g., RPMI-1640).
-
Serial Dilution of Test Compound: The 3,5-dichloro-1H-1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific fungal strain.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Antifungal mechanism via CYP51 inhibition.
B. Antibacterial Activity: A Promising Frontier
While the antifungal properties of triazoles are more renowned, numerous studies have highlighted their potential as antibacterial agents.[3][6] The introduction of chloro-substituents can enhance antibacterial activity. For instance, Schiff bases of 1,2,4-triazole-3-thiol containing dichlorophenyl groups have demonstrated notable activity against bacterial species like Staphylococcus aureus.[3]
| Compound Derivative | Bacterial Strain | Activity | Reference |
| 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial effect | [3] |
| (5-(4-chlorobenzyl)-4-{[(2,6-dichlorophenyl)methylene]amino}-4H -1,2,4- triazol-3-yl)acetonitrile | Various bacteria | Good to moderate activity | [6] |
Table 2: Antibacterial activity of selected chloro-substituted 1,2,4-triazole derivatives.
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative assessment of the antibacterial activity of a compound.
-
Preparation of Bacterial Lawn: A standardized bacterial suspension is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells are aseptically punched into the agar.
-
Application of Test Compound: A solution of the 3,5-dichloro-1H-1,2,4-triazole derivative is added to the wells.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured.
C. Anticancer Activity: A Multi-pronged Attack on Malignancy
The 1,2,4-triazole scaffold is present in several approved anticancer drugs, and its derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[7][8] The anticancer mechanisms of triazole derivatives are diverse and can include the inhibition of crucial enzymes like EGFR and BRAF, as well as disruption of tubulin polymerization.[7] The presence of chloro- and other electron-withdrawing groups on the phenyl rings of fused acridine-1,2,4-triazole derivatives has been found to enhance their anticancer activity.[9]
| Compound Derivative | Cancer Cell Line | IC50 (μM) | Target | Reference |
| Fused acridine-1,2,4-triazole with 4-chloro group | Lung, breast, melanoma, colon | Not specified, but showed strong activity | Not specified | [9] |
| 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol derivative (4d) | Various (60 cell lines) | 1.06-25.4 | Not specified | [10] |
| Compound 8c (a 1,2,4-triazole derivative) | Various | Not specified | EGFR, BRAF, Tubulin | [7] |
Table 3: Anticancer activity of selected chloro-substituted and other 1,2,4-triazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3,5-dichloro-1H-1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
D. Herbicidal Activity: A Potential for Agricultural Applications
Certain 1,2,4-triazole derivatives have also demonstrated significant herbicidal activity.[11][12] These compounds can act as inhibitors of enzymes crucial for plant growth, such as imidazole glycerol phosphate dehydratase (IGPD).[12] The structural features of the triazole ring and its substituents play a key role in their herbicidal efficacy. While specific data on 3,5-dichloro-1H-1,2,4-triazole derivatives as herbicides is limited, the known activity of other halogenated triazoles suggests this is a promising area for exploration. For instance, some triazole derivatives have shown inhibitory activity against weeds like Brassica campestris.[13]
III. Structure-Activity Relationship (SAR): The Influence of Dichloro Substitution
The biological activity of 1,2,4-triazole derivatives is intricately linked to their structural features. The presence and position of substituents on the triazole ring and any appended moieties can dramatically alter their potency and selectivity. For 3,5-dichloro-1H-1,2,4-triazole derivatives, the following SAR insights can be inferred from related compounds:
-
Electron-Withdrawing Nature: The two chlorine atoms are strongly electron-withdrawing, which can enhance the molecule's ability to interact with biological targets through electrostatic interactions. This has been observed to be beneficial for anticancer activity in some series.[9]
-
Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Steric Hindrance: The presence of substituents at the 3 and 5 positions can influence the molecule's conformation and its fit within the binding pocket of a target enzyme.
IV. Future Directions and Conclusion
The 3,5-dichloro-1H-1,2,4-triazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The compelling evidence of potent biological activity in the broader class of chloro-substituted 1,2,4-triazoles strongly suggests that derivatives of this specific core will exhibit significant antifungal, antibacterial, and anticancer properties.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a diverse library of 3,5-dichloro-1H-1,2,4-triazole derivatives with various substitutions at the N1 and N4 positions, followed by comprehensive screening against a wide panel of microbial and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives to enable rational drug design.
-
In Vivo Efficacy and Toxicity Profiling: Evaluation of the in vivo efficacy and safety of lead compounds in relevant animal models.
References
-
Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (2010). Turkish Journal of Chemistry, 34(6), 835-846. Available at: [Link]
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Research Journal of Pharmacy and Technology.
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Available at: [Link]
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. (2025). Journal of Agricultural and Food Chemistry.
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2007). Molecules, 12(7), 1364-1371. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(3), 170-175. Available at: [Link]
-
Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. (2010). Turkish Journal of Chemistry, 34, 835-846. Available at: [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2019). Bioorganic Chemistry, 86, 464-477. Available at: [Link]
-
Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (2012). European Journal of Medicinal Chemistry, 58, 219-226. Available at: [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Farmatsevtychnyi zhurnal, (3), 3-13. Available at: [Link]
- An updated review on diverse range of biological activities of 1,2,4-triazole deriv
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). Current Medicinal Chemistry.
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (2018). ChemistrySelect, 3(45), 12726-12730. Available at: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). * Zaporozhye medical journal*, 24(1), 123-129. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules, 25(24), 5852. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13B), 55-65. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2015). Molecules, 20(1), 1087-1100. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2021). Evidence-Based Complementary and Alternative Medicine, 2021, 6688775. Available at: [Link]
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2016). Journal of Advanced Pharmaceutical Technology & Research.
-
Design, Synthesis, and Antifungal Activities of Novel 1H-triazole Derivatives Based on the Structure of the Active Site of Fungal Lanosterol 14 Alpha-Demethylase (CYP51). (2007). Journal of Medicinal Chemistry, 50(18), 4398-4407. Available at: [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1361-1370. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2015). Molecules, 20(1), 1087-1100. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules, 25(24), 5852. Available at: [Link]
Sources
- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activ… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-1H-1,2,4-triazole
Introduction: Understanding the Compound
3,5-Dichloro-1H-1,2,4-triazole (CAS No. 10327-87-4) is a heterocyclic compound featuring a triazole ring substituted with two chlorine atoms.[1] This structure contributes to its chemical reactivity and makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Typically presenting as a white to off-white crystalline solid, its handling requires a comprehensive understanding of its properties and potential hazards to ensure laboratory safety and experimental integrity.[1] This guide provides a detailed framework for the safe handling, storage, and emergency response associated with this compound.
Section 1: Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. While specific toxicity data for 3,5-Dichloro-1H-1,2,4-triazole is not extensively detailed in all safety data sheets, information from closely related chlorinated triazoles and standard chemical hazard classifications provides a strong basis for cautious handling.[2]
The primary hazards are associated with irritation upon contact and inhalation. Based on data for similar compounds, 3,5-Dichloro-1H-1,2,4-triazole should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[3]
Key Hazard Information Summary
| Hazard Category | GHS Classification (Anticipated) | Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion may cause irritation of the digestive tract.[4] Always consult a physician after ingestion.[2] |
| Skin Irritation | Category 2 (Causes skin irritation) | Prolonged or repeated contact can lead to irritation.[3] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Direct contact can cause significant irritation, redness, and pain.[3][5] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory tract.[3] |
| Combustion Hazards | Non-combustible, but containers may burn. | In the event of a fire, it may emit corrosive and toxic fumes, including nitrogen oxides and hydrogen chloride.[3] |
This table is based on classifications for structurally similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Section 2: Laboratory Handling and Exposure Control
The cornerstone of safety when working with 3,5-Dichloro-1H-1,2,4-triazole is the prevention of exposure. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, minimizing the concentration of airborne particles in the workspace.
-
Ventilation: All handling of solid 3,5-Dichloro-1H-1,2,4-triazole should occur in a well-ventilated area.[3] A certified chemical fume hood is required for any procedure that may generate dust, such as weighing or transferring the solid.
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other contained apparatus should be considered.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
PPE provides a final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific laboratory task being performed.
-
Eye and Face Protection: Tightly sealing safety goggles are mandatory.[6] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Lab Coat: A full-sleeved lab coat is required to protect against skin contact. For larger quantities or tasks with a higher spill risk, a chemically resistant apron or suit is recommended.[8]
-
-
Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations are below exposure limits, or during spill cleanup, respiratory protection is necessary.[9] A NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended for nuisance dust exposures.[8][10]
Safe Work Practices
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid.[3][10] Use techniques such as gentle scooping rather than pouring from a height.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5] Always wash hands with soap and water after handling the compound, even if gloves were worn.[3]
-
Labeling and Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][6] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[6]
Section 3: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety equipment, including emergency showers, eyewash stations, and spill kits.
First-Aid Measures for Exposure
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to irrigate the entire eye surface.[3] Seek immediate medical attention without delay.[3] Removal of contact lenses should only be attempted by skilled personnel.[3]
-
Skin Contact: Remove all contaminated clothing immediately.[9] Flush the affected skin and hair with running water and soap, if available, for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the individual from the contaminated area to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a glass of water to drink.[2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Accidental Release and Spill Response Protocol
A swift and systematic response to a spill is critical to prevent wider contamination and exposure.
Workflow for Accidental Spill Response
Sources
- 1. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Solubility Profile of 3,5-Dichloro-1H-1,2,4-triazole: A Technical Guide to Theoretical Principles and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Dichloro-1H-1,2,4-triazole is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents. Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a qualitative assessment across a range of common solvents, and presents a detailed, field-proven experimental protocol for its precise quantitative determination.
Introduction to 3,5-Dichloro-1H-1,2,4-triazole
3,5-Dichloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms, with chlorine atoms substituted at the 3 and 5 positions (Figure 1). This compound typically presents as a white to off-white crystalline solid.[1][2] The presence of the triazole ring, coupled with the electronegative chlorine substituents, imparts a unique electronic and structural profile that is leveraged in medicinal and agricultural chemistry.[1][2]
While specific quantitative solubility data is not extensively published, the compound is generally described as having moderate solubility in polar organic solvents.[1][2] Understanding and predicting its behavior in different solvent systems is fundamental for any researcher working with this molecule.
Guiding Principles of Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[3] The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]
Molecular Characteristics of 3,5-Dichloro-1H-1,2,4-triazole:
-
Polarity: The triazole ring is inherently polar due to the presence of three electronegative nitrogen atoms. The two chlorine atoms further increase the molecule's polarity.[5]
-
Hydrogen Bonding: The molecule possesses a proton on a ring nitrogen (N-H), which can act as a hydrogen bond donor. The other two nitrogen atoms in the ring have lone pairs of electrons and can act as hydrogen bond acceptors.[6][7] This capacity for hydrogen bonding is a critical determinant of its solubility, especially in protic solvents.[8][9]
The interplay of these factors suggests that 3,5-Dichloro-1H-1,2,4-triazole will exhibit preferential solubility in solvents that are polar and can participate in hydrogen bonding.
Qualitative Solubility Assessment in Common Organic Solvents
Based on the principles of polarity and hydrogen bonding, a qualitative prediction of solubility can be made. The following table categorizes common organic solvents and provides an estimated solubility for 3,5-Dichloro-1H-1,2,4-triazole.
Disclaimer: This table represents a scientifically-grounded prediction. Researchers must perform experimental validation for precise quantitative data.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 6.6 | Donor & Acceptor | High | Polar nature and strong H-bond interactions with the triazole N-H and ring nitrogens.[10] |
| Ethanol | 5.2 | Donor & Acceptor | High | Similar to methanol, provides favorable polar and H-bonding interactions.[10] | |
| Isopropanol | 4.3 | Donor & Acceptor | Moderate | Reduced polarity compared to methanol/ethanol may slightly decrease solubility. | |
| Polar Aprotic | Acetone | 5.4 | Acceptor Only | Moderate to High | High polarity and ability to accept H-bonds from the triazole N-H group. |
| Acetonitrile | 6.2 | Acceptor Only | Moderate | High polarity but a weaker H-bond acceptor compared to acetone. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor Only | High | Very high polarity and a strong H-bond acceptor. | |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor Only | High | High polarity and a strong H-bond acceptor. | |
| Tetrahydrofuran (THF) | 4.2 | Acceptor Only | Low to Moderate | Moderate polarity but a good H-bond acceptor. | |
| Ethyl Acetate | 4.3 | Acceptor Only | Low | Moderate polarity but weaker intermolecular forces compared to other polar aprotics. | |
| Nonpolar | Toluene | 2.3 | None | Very Low | Mismatch in polarity; unfavorable solute-solvent interactions.[10] |
| Hexane | 0.0 | None | Insoluble | Large polarity difference; van der Waals forces are insufficient to overcome the solute's crystal lattice energy. | |
| Dichloromethane (DCM) | 3.4 | None | Low | Although slightly polar, it cannot participate in significant hydrogen bonding. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11] The following protocol combines this method with gravimetric analysis for precise quantification.[12][13]
Rationale for Method Selection
This method ensures that the solution reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value at a specific temperature.[11][14] Gravimetric analysis is a robust and accurate technique for determining the mass of the dissolved solute without reliance on spectroscopic properties.[15][16]
Required Apparatus and Reagents
-
Apparatus: Analytical balance (±0.1 mg), thermostatically controlled orbital shaker or water bath, 20 mL glass scintillation vials with screw caps, 0.22 µm PTFE syringe filters, glass syringes, pre-weighed glass evaporating dishes or beakers, drying oven, desiccator.
-
Reagents: 3,5-Dichloro-1H-1,2,4-triazole (solute), selected organic solvents (analytical grade or higher).
Step-by-Step Methodology
-
Preparation: Add an excess amount of 3,5-Dichloro-1H-1,2,4-triazole to a 20 mL scintillation vial. An amount that ensures a visible excess of solid remains after equilibration is crucial. For example, start with ~100 mg of the solid.
-
Solvent Addition: Add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension at a constant speed (e.g., 150 rpm) for a minimum of 24 hours.
-
Expert Insight: A 24-hour period is typically sufficient to reach equilibrium, but for poorly soluble compounds or new systems, it is advisable to take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements yield the same solubility value.[11]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a supernatant aliquot (e.g., 5.0 mL) using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and discard the first 1-2 mL to saturate the filter material and prevent analyte loss due to adsorption.[11]
-
Gravimetric Analysis:
-
Dispense a precise volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed (to ±0.1 mg) evaporating dish. Record the exact mass of the empty dish (m₁).
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until all solvent has evaporated.
-
Transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute. Record this mass (m₂).
-
Repeat the drying and weighing cycles until a constant mass is achieved (i.e., two consecutive weighings differ by ≤ 0.2 mg).[17]
-
-
Calculation:
-
Calculate the mass of the dissolved solute (m_solute) in the aliquot: m_solute = m₂ - m₁
-
Calculate the solubility (S) in g/L: S (g/L) = (m_solute / Volume of aliquot in mL) * 1000
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Shake-Flask and Gravimetric Analysis protocol.
Conclusion
While published quantitative data on the solubility of 3,5-Dichloro-1H-1,2,4-triazole is scarce, a robust qualitative assessment can be derived from its molecular structure. The compound is predicted to be most soluble in polar solvents, particularly those capable of hydrogen bonding such as alcohols and aprotic solvents like DMSO and DMF. For researchers requiring precise data for process optimization or formulation, the detailed isothermal shake-flask protocol provided herein offers a reliable and accurate methodology. This guide empowers scientists to generate the critical data needed to advance their research and development objectives effectively.
References
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Lin, Z. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]
- Al-Janabi, H. S. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
-
Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
askIITians. (2025). How do hydrogen bonds affect solubility? Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Chem LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
BC Campus. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent? Retrieved from [Link]
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. PubChem Compound Database. Retrieved from [Link]
- Wang, J., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.
-
Chem LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021).
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Gattefossé. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-dichloro-1H-1,2,3-triazole. PubChem Compound Database. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
Sources
- 1. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 2. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 3. al-kindipublisher.com [al-kindipublisher.com]
- 4. chem.ws [chem.ws]
- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pharmacyjournal.info [pharmacyjournal.info]
- 13. pharmajournal.net [pharmajournal.net]
- 14. researchgate.net [researchgate.net]
- 15. Gravimetric Analysis [wiredchemist.com]
- 16. msesupplies.com [msesupplies.com]
- 17. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to 3,5-Dichloro-1H-1,2,4-triazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-1H-1,2,4-triazole, a pivotal heterocyclic compound in synthetic and medicinal chemistry. Delving into its historical context, this document elucidates the foundational synthetic methodologies, detailed experimental protocols, and thorough characterization of this versatile chemical building block. The narrative emphasizes the causality behind experimental choices and provides insights into its reactivity and burgeoning applications in drug discovery and materials science. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower researchers in their scientific endeavors.
Introduction: The Emergence of a Versatile Heterocycle
The 1,2,4-triazole scaffold is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a privileged structure in medicinal chemistry. Among the myriad of substituted triazoles, 3,5-Dichloro-1H-1,2,4-triazole stands out as a particularly valuable intermediate. The two chlorine atoms at the 3 and 5 positions serve as reactive handles, enabling a diverse range of subsequent chemical transformations and the construction of complex molecular frameworks.
While the precise historical account of the first synthesis of 3,5-Dichloro-1H-1,2,4-triazole is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of chlorinated heterocyclic compounds. The impetus for such syntheses often arose from the need for robust chemical synthons that could be further functionalized to explore structure-activity relationships in various biological targets.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of 3,5-Dichloro-1H-1,2,4-triazole is fundamental to its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂N₃ | |
| Molecular Weight | 137.95 g/mol | |
| Appearance | White to off-white crystalline solid | General laboratory observation |
| Melting Point | Not explicitly available in searches | |
| Solubility | Soluble in polar organic solvents | Inferred from general triazole chemistry |
Spectral Characterization
The structural integrity of 3,5-Dichloro-1H-1,2,4-triazole is confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule. A supplier, CymitQuimica, has provided the following characteristic absorption bands:
-
NH Stretch: ~1638 cm⁻¹
-
N=N Stretch: ~1571 cm⁻¹
-
C=N Stretch: ~1497 cm⁻¹[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific high-resolution spectrum for 3,5-Dichloro-1H-1,2,4-triazole was not found in the conducted searches, general principles of NMR spectroscopy for 1,2,4-triazoles can be applied. The ¹H NMR spectrum is expected to show a signal for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration. The ¹³C NMR spectrum would exhibit two signals for the two carbon atoms of the triazole ring, with their chemical shifts influenced by the electronegative chlorine and nitrogen atoms.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 136.95476 Da.[2] The fragmentation pattern would be characteristic of the triazole ring and the presence of two chlorine atoms, showing isotopic patterns typical for chlorine-containing compounds.
Synthesis of 3,5-Dichloro-1H-1,2,4-triazole: A Plausible Retrosynthetic Approach
While a definitive historical synthesis was not uncovered, a plausible and chemically sound synthetic route can be postulated based on established 1,2,4-triazole syntheses and the reactivity of related starting materials. A common and effective method for the formation of the 1,2,4-triazole ring involves the cyclization of guanidine derivatives.
A potential pathway to 3,5-Dichloro-1H-1,2,4-triazole could involve the use of cyanogen chloride and a suitable nitrogen source, followed by cyclization. A US patent for the synthesis of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazoles describes the reaction of an alkylhydrazine with cyanogen chloride, followed by cyclization with phosgene. This suggests a foundational chemistry that could be adapted.
A more direct conceptual pathway could start from a precursor like urazole (1,2,4-triazolidine-3,5-dione) or a related guanidine derivative.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, starting from a readily available precursor.
Caption: Conceptual workflow for the synthesis of 3,5-Dichloro-1H-1,2,4-triazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed, hypothetical procedure based on established chemical principles for the synthesis of chlorinated heterocycles from their hydroxylated precursors. This protocol should be considered illustrative and requires experimental validation.
Step 1: Synthesis of 1H-1,2,4-Triazole-3,5-diol (from a suitable precursor)
This step would involve the synthesis of the dihydroxy triazole intermediate. The specific starting material and reaction conditions would depend on the chosen synthetic route.
Step 2: Chlorination of 1H-1,2,4-Triazole-3,5-diol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 1H-1,2,4-triazole-3,5-diol (1 equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask at room temperature. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of POCl₃ is highly exothermic.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3,5-Dichloro-1H-1,2,4-triazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods outlined in Section 2.1 (IR, NMR, and MS) and by comparing the data with any available literature values.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3,5-Dichloro-1H-1,2,4-triazole lies in the reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the regioselective introduction of a wide variety of functional groups at the 3 and 5 positions of the triazole ring.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the triazole ring facilitates nucleophilic aromatic substitution reactions. A range of nucleophiles can be employed to displace one or both chlorine atoms.
Caption: Reactivity of 3,5-Dichloro-1H-1,2,4-triazole in nucleophilic substitution reactions.
The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions (temperature, solvent, and nature of the nucleophile). This differential reactivity is a powerful tool for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents also render the triazole core amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are invaluable for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.
Applications in Drug Discovery and Beyond
The 1,2,4-triazole nucleus is a key pharmacophore in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. 3,5-Dichloro-1H-1,2,4-triazole serves as a crucial starting material for the synthesis of novel drug candidates. By leveraging the reactivity of the chloro groups, medicinal chemists can rapidly generate libraries of compounds for high-throughput screening and lead optimization.
Beyond pharmaceuticals, the unique coordination properties of 1,2,4-triazoles make them attractive ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Conclusion
3,5-Dichloro-1H-1,2,4-triazole, though its specific discovery narrative remains somewhat obscure, has emerged as a chemical intermediate of significant value. Its straightforward, albeit hypothetical, synthesis and the versatile reactivity of its dichlorinated scaffold provide a gateway to a vast chemical space. This guide has sought to provide a comprehensive and technically sound overview of this compound, from its fundamental properties to its potential applications. As the quest for novel therapeutics and advanced materials continues, the importance of such versatile building blocks will undoubtedly continue to grow.
References
-
PubChem. 3,5-dichloro-1h-1,2,4-triazole. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Computational Chemistry of 3,5-Dichloro-1H-1,2,4-triazole: A DFT-Focused Analysis
This guide provides a comprehensive technical overview of the computational chemistry studies of 3,5-Dichloro-1H-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational tools for the analysis of heterocyclic compounds.
Introduction: The Significance of 1,2,4-Triazoles and the Need for Computational Scrutiny
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active compounds, exhibiting properties ranging from antifungal and antibacterial to anticancer and anti-inflammatory activities.[1][2][3] The specific substitution pattern on the triazole ring dictates its chemical reactivity and biological function. 3,5-Dichloro-1H-1,2,4-triazole serves as a key synthetic intermediate, with the chloro-substituents providing reactive sites for further molecular elaboration.
Given the critical role of molecular structure and electronics in determining the efficacy and safety of therapeutic agents, computational chemistry offers an indispensable toolkit for in-silico analysis.[4][5] By employing quantum chemical methods, we can predict and understand the behavior of molecules at an atomic level, thereby guiding experimental design and accelerating the discovery process.
Part 1: Theoretical Foundation and Computational Methodology
The Tautomeric Landscape of 3,5-Dichloro-1H-1,2,4-triazole
A crucial initial consideration for any computational study of 1,2,4-triazoles is the potential for tautomerism.[1] 3,5-Dichloro-1H-1,2,4-triazole can exist in different tautomeric forms, and it is imperative to identify the most stable tautomer as it will be the predominant species under experimental conditions. The relative stability of these tautomers can be reliably predicted by calculating their Gibbs free energies.[6]
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules.[3][4][7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent agreement with experimental data for a variety of molecular systems.[8][9] For enhanced accuracy, especially in describing diffuse electronic features, the 6-311++G(d,p) basis set is a common and reliable choice.[8][9]
Part 2: A Step-by-Step Computational Workflow
The following protocol outlines a standard workflow for the computational analysis of 3,5-Dichloro-1H-1,2,4-triazole using DFT.
Experimental Protocol: DFT Analysis of 3,5-Dichloro-1H-1,2,4-triazole
-
Tautomer Generation:
-
Construct the 3D structures of all possible tautomers of 3,5-Dichloro-1H-1,2,4-triazole.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
From the frequency calculation, obtain the Gibbs free energy for each tautomer. The tautomer with the lowest Gibbs free energy is the most stable.
-
-
Structural Parameter Analysis:
-
For the most stable tautomer, analyze the optimized geometric parameters (bond lengths and bond angles).
-
-
Vibrational Spectra Prediction (FT-IR):
-
The output of the frequency calculation provides the theoretical vibrational frequencies and their corresponding intensities. These can be used to predict the FT-IR spectrum.
-
-
NMR Spectra Prediction:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C).
-
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Molecular Electrostatic Potential (MEP) Mapping:
Diagram: Computational Workflow for 3,5-Dichloro-1H-1,2,4-triazole Analysis
A schematic of the computational workflow for the comprehensive analysis of 3,5-Dichloro-1H-1,2,4-triazole.
Part 3: Anticipated Results and Their Scientific Interpretation
Molecular Geometry
The optimized geometry of the most stable tautomer will provide precise bond lengths and angles. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.
| Parameter | Expected Value (Å or °) | Significance |
| C-Cl Bond Length | ~1.73 - 1.75 | Influences reactivity at the chloro-positions. |
| N-N Bond Length | ~1.35 - 1.40 | Reflects the electronic nature of the triazole ring. |
| C-N Bond Length | ~1.30 - 1.38 | Indicates the degree of double bond character within the ring. |
| Bond Angles | ~105 - 115 | Defines the planarity and overall shape of the triazole ring. |
Vibrational Analysis (FT-IR)
The predicted FT-IR spectrum will show characteristic vibrational modes. Key expected peaks include:
-
N-H stretch: A broad band typically above 3000 cm⁻¹.
-
C=N stretch: Strong absorptions in the 1600-1400 cm⁻¹ region, characteristic of the triazole ring.[1]
-
C-Cl stretch: Bands in the lower frequency region, typically below 800 cm⁻¹.
NMR Spectral Analysis
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint of the molecule. The ¹H NMR spectrum is expected to show a signal for the N-H proton, while the ¹³C NMR will have distinct signals for the two carbon atoms of the triazole ring.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are crucial for understanding the molecule's electronic behavior.
-
HOMO: The distribution of the HOMO will indicate the regions most susceptible to electrophilic attack (electron donation).
-
LUMO: The LUMO distribution highlights the regions prone to nucleophilic attack (electron acceptance).
-
HOMO-LUMO Energy Gap (ΔE): A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule.[9][10]
| Parameter | Significance |
| EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| ΔE (ELUMO - EHOMO) | Energy gap; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, such as the nitrogen atoms, which are likely sites for electrophilic attack.
-
Blue regions (positive potential): Represent electron-deficient areas, such as the hydrogen atom of the N-H group, which are susceptible to nucleophilic attack.
Diagram: Key Molecular Properties and Their Interrelation
Interrelation of key molecular properties derived from computational studies.
Conclusion
Computational chemistry, particularly DFT, provides a powerful and insightful approach to understanding the fundamental properties of 3,5-Dichloro-1H-1,2,4-triazole. The methodologies and analyses outlined in this guide enable a detailed characterization of its structure, stability, and reactivity. These theoretical insights are invaluable for guiding the synthesis of novel derivatives and for rational drug design, ultimately accelerating the development of new therapeutic agents and advanced materials.
References
- Biosynth. 3,5-Dichloro-1H-1,2,4-triazole. CymitQuimica.
- International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Liu, L. L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, M563.
- Ind. J. Pharm. Edu. Res. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. 59(1s), s375-s389.
- Semantic Scholar. (2025). Probing the chemical landscape of 3,4-dichloro-1,2,5-thiadiazole: DFT calculations and biological activity insights.
- RSC Publishing. Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates.
- ResearchGate. Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole.
- MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides.
-
Baglan, M., Goren, K., & Yildiko, U. (2023). DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][11][12]triazol-2-yl)-2H-chromen-2-one(ATTC) Molecule. Available from:
- Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent.
- PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
- Ibrahim, A. A., Ibrahim, M. A., Sulliman, E. A., Daood, S. M., & Ismael, G. Q. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 1(1).
- ResearchGate. Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer.
- NIH. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
- International Research Journal of Education and Technology. STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
- ResearchGate. (PDF) Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent materials.
- American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025.
- NIH. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC.
- Arabian Journal of Chemistry. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity.
- 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
- Cal-Tek. Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
- (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.
- Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations.
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 4. Probing the chemical landscape of 3,4-dichloro-1,2,5-thiadiazole: DFT calculations and biological activity insights | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. irjweb.com [irjweb.com]
- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Dichlorinated Triazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The 1,2,4-triazole nucleus is a well-established "privileged structure" in medicinal chemistry, renowned for its metabolic stability and versatile binding capabilities.[1] The strategic incorporation of dichlorophenyl moieties onto this scaffold has emerged as a powerful strategy for modulating pharmacokinetic profiles and enhancing biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and diverse medicinal chemistry applications of dichlorinated triazoles. We will delve into their established roles as potent antifungal agents, explore their burgeoning potential in oncology and virology, and touch upon their utility in agrochemical contexts. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further exploration of this promising chemical class.
Introduction: The Significance of Dichlorination in Triazole Chemistry
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of many therapeutic agents due to its unique physicochemical properties. It can act as a bioisostere for amide or ester groups, engage in hydrogen bonding, and coordinate with metal ions in enzyme active sites.[1] The introduction of a dichlorinated phenyl ring to the triazole core profoundly influences its electronic and lipophilic character, often leading to enhanced target affinity and improved metabolic stability.
The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro) plays a crucial role in defining the molecule's three-dimensional conformation and its interaction with biological targets. This "decoration" of the triazole scaffold has unlocked a wide array of pharmacological activities, which we will explore in detail throughout this guide.
Synthetic Strategies for Dichlorinated Triazoles
The synthesis of dichlorinated triazole derivatives can be achieved through various routes, often involving multi-step sequences. One common and efficient approach is the one-pot synthesis, which offers advantages in terms of yield and reduced purification steps.[2][3]
General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This method involves the cascade addition-oxidation-cyclization of an amide and a nitrile, often catalyzed by a copper salt.[4]
Experimental Protocol: One-Pot Synthesis of a Dichlorophenyl-Substituted 1,2,4-Triazole
Objective: To synthesize a 3-(dichlorophenyl)-5-substituted-1,2,4-triazole derivative.
Materials:
-
Dichlorobenzamide
-
Substituted nitrile (e.g., acetonitrile)
-
Copper(II) chloride (CuCl₂)
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF)
-
Oxygen (O₂)
Procedure:
-
To a solution of dichlorobenzamide (1 equivalent) and the substituted nitrile (2 equivalents) in DMF, add CuCl₂ (0.1 equivalents) and K₃PO₄ (2 equivalents).
-
Stir the reaction mixture under an O₂ atmosphere at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(dichlorophenyl)-5-substituted-1,2,4-triazole.
Causality: The copper catalyst facilitates the oxidative cyclization process. The use of an oxygen atmosphere ensures the regeneration of the active copper species. K₃PO₄ acts as a base to promote the necessary deprotonation steps.
Synthesis of Dichlorophenyl-Triazole Intermediates for Antifungal Agents
A key intermediate for several antifungal drugs is cis-2-(2,4-dichlorophenyl)-2-([5][6][7]-triazole-1-methyl)-[5][8]dioxolane-4-methyl methanesulfonate. Its synthesis involves a multi-step process starting from m-dichlorobenzene.[7]
Experimental Protocol: Synthesis of a Dichlorophenyl-Triazole Dioxolane Intermediate
Objective: To synthesize cis-2-(2,4-dichlorophenyl)-2-([5][6][7]-triazole-1-methyl)-[5][8]dioxolane-4-methyl methanesulfonate.
Procedure Outline: [7]
-
Friedel-Crafts Reaction: React m-dichlorobenzene with bromoacetyl bromide.
-
Condensation: Condense the product with glycerin using a heteropoly acid catalyst (e.g., TiSiW₁₂O₄₀/SiO₂).
-
Esterification: Esterify the resulting alcohol with benzoyl chloride.
-
Triazole Introduction: Condense the ester with 1,2,4-triazole.
-
Hydrolysis and Recrystallization: Hydrolyze the benzoyl group and purify the cis-isomer by recrystallization.
-
Mesylation: Esterify the alcohol with methylsulfonyl chloride to yield the final product.
Causality: This route builds the core structure step-by-step, with the final mesylation creating a good leaving group for subsequent nucleophilic substitution in the synthesis of more complex antifungal agents.
Antifungal Applications: The Cornerstone of Dichlorinated Triazoles
The most well-established application of dichlorinated triazoles is in the treatment of fungal infections. These compounds are potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Dichlorinated triazoles, like other azole antifungals, bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[10]
Caption: Inhibition of Ergosterol Biosynthesis by Dichlorinated Triazoles.
Antifungal Activity Data
The antifungal efficacy of dichlorinated triazoles is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 3,4-dichlorobenzyl derivative | Candida albicans | 0.5 | [5] |
| 2,4-dichloro substituent | Candida albicans | > Fluconazole | [11][12] |
| Monochloro derivative | Microsporum gypseum | Superior to Ketoconazole | [8] |
| 2,4-dichloro derivative | Microsporum gypseum | Superior to Ketoconazole | [8] |
Table 1: Antifungal Activity of Selected Dichlorinated Triazole Derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a dichlorinated triazole compound against a fungal strain.
Materials:
-
Dichlorinated triazole compound
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the dichlorinated triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the microtiter plate wells containing Sabouraud Dextrose Broth.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include a positive control (fungal suspension without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.[13]
Anticancer Potential: A New Frontier for Dichlorinated Triazoles
Recent studies have highlighted the promising anticancer properties of dichlorinated triazoles.[6][14] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action: Targeting Cancer-Related Signaling Pathways
Dichlorinated triazoles have been implicated as inhibitors of several important kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathway.[6][15]
EGFR Inhibition: Some dichlorophenyl triazole derivatives have shown the ability to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[16][17] Inhibition of EGFR can block downstream signaling cascades that promote cell growth and proliferation.
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis. Several triazole-containing compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[5]
Caption: Putative Anticancer Mechanism of Dichlorinated Triazoles via EGFR and PI3K/Akt Pathway Inhibition.
Anticancer Activity Data
The in vitro anticancer activity of dichlorinated triazoles is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,6-Cl₂C₆H₃ derivative | Breast Cancer | Significant Activity | [6] |
| 2,4-di-Cl derivative | Hela (Cervical Cancer) | Lower than 4-Br and 4-Cl derivatives | [18] |
| 3,4-dichlorophenyl hybrid | MCF-7 (Breast Cancer) | 10.99 ± 0.59% cell viability at 100 µg/mL | [19] |
| Fz25 (triazole-estradiol derivative) | MDA-MB-231 (TNBC) | 8.12 ± 0.85 | [15] |
Table 2: In Vitro Anticancer Activity of Selected Dichlorinated Triazole Derivatives.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a dichlorinated triazole compound on a cancer cell line.
Materials:
-
Dichlorinated triazole compound
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichlorinated triazole compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.[20][21]
Other Potential Applications
Antiviral Activity
The triazole scaffold is present in several antiviral drugs, and research suggests that dichlorinated derivatives may also possess antiviral properties.[3][16][22] The exact mechanism of action for many of these compounds is still under investigation but may involve the inhibition of viral enzymes crucial for replication. Further studies are needed to fully elucidate their potential in this area.
Herbicidal and Plant Growth Regulating Activities
Dichlorinated triazoles have also found applications in agriculture, both as herbicides and as herbicide safeners.[1][23] Some derivatives exhibit direct herbicidal activity by inhibiting plant-specific enzymes.[24] Others act as safeners, protecting crops from the phytotoxic effects of certain herbicides without compromising weed control.[1]
Experimental Protocol: Primary Herbicide Screening
Objective: To evaluate the herbicidal activity of a dichlorinated triazole compound.
Procedure Outline: [10][25][26]
-
Seed Germination Assay: Treat seeds of various plant species (monocots and dicots) with different concentrations of the compound and assess germination rates and seedling growth.
-
Whole Plant Assay: Apply the compound to young plants (pre- or post-emergence) and visually assess for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of several days to weeks.
-
Algal Bioassay: A rapid and simple method involves applying the compound to a lawn of green algae on an agar plate and measuring the zone of growth inhibition.[25]
ADME-Tox Profile: Considerations for Drug Development
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. For dichlorinated triazoles, the presence of chlorine atoms can influence these properties. While dichlorination can enhance metabolic stability, it may also increase lipophilicity, which can affect solubility and distribution. In silico tools can be valuable for the early prediction of ADME-Tox properties.[27][28][29]
In Silico ADME-Tox Prediction Workflow
Caption: Workflow for In Silico ADME-Tox Prediction of Dichlorinated Triazoles.
Conclusion and Future Perspectives
Dichlorinated triazoles represent a versatile and highly valuable scaffold in medicinal chemistry. Their well-established antifungal activity, coupled with their emerging potential as anticancer and antiviral agents, underscores their significance in drug discovery. The strategic placement of chlorine atoms on the phenyl ring provides a powerful tool for fine-tuning the pharmacological properties of these compounds. Future research should focus on expanding the structure-activity relationship studies for anticancer and antiviral applications, elucidating their detailed mechanisms of action, and optimizing their ADME-Tox profiles. The continued exploration of this privileged scaffold holds great promise for the development of novel and effective therapeutic agents.
References
-
Zhang, Z., et al. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Harmankaya, M. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Jain, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([5][6][7]- triazole-1-methyl )-[5][8] dioxolane -4-Methyl methanesulfonate. Google Patents.
-
Chandrika, P. M., et al. (2008). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
-
Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH. [Link]
-
EGFR inhibitory activities of the derivatives. ResearchGate. [Link]
-
Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. USGS. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. NIH. [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection. PMC. [Link]
-
Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. [Link]
-
Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. SID. [Link]
-
Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. ResearchGate. [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [Link]
-
Chandrika, P. M., et al. (2008). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. PMC. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. [Link]
-
Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. PubMed. [Link]
-
ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed. [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI. [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. [Link]
-
In silico approaches for predicting ADME properties of drugs. PubMed. [Link]
-
Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. MDPI. [Link]
-
Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). ResearchGate. [Link]
-
Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). PubMed Central. [Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. PubMed. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. PMC. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
-
Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Medicine. [Link]
-
A Literature Review Focusing on the Antiviral Activity of[5][6][7] and[5][6][8]-triazoles. PubMed. [Link]
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. NIH. [Link]
-
Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. PubMed. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Semantic Scholar. [Link]
-
A Literature Review Focusing on the Antiviral Activity of[5][6][7] and[5][6][8]-triazoles. ResearchGate. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Publications. [Link]
Sources
- 1. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. eplanning.blm.gov [eplanning.blm.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 21. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 27. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity for 3,5-Dichloro-1H-1,2,4-triazole
The study of 3,5-Dichloro-1H-1,2,4-triazole presents a unique challenge due to the limited availability of specific experimental data on its stability and degradation. This guide is structured to address this reality by providing a robust theoretical framework grounded in the established chemistry of analogous compounds. As a Senior Application Scientist, my objective is to not only summarize what is known about the broader class of chlorinated triazoles but to also provide a practical, forward-looking roadmap for researchers. The experimental protocols detailed herein are designed as self-validating systems, intended to empower scientists to generate the specific data that is currently lacking in the public domain. This document, therefore, serves as both a summary of existing knowledge and a detailed manual for future research.
Molecular Profile and Inherent Stability of 3,5-Dichloro-1H-1,2,4-triazole
3,5-Dichloro-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with chlorine atoms substituted at the 3 and 5 positions. The inherent stability of the triazole ring, a common feature of this class of compounds, contributes to their persistence in various environments.[1] The reactivity of 3,5-Dichloro-1H-1,2,4-triazole is largely dictated by the electronic properties of the triazole ring and the nature of the carbon-chlorine (C-Cl) bonds.
The triazole ring is an electron-withdrawing system, which influences the reactivity of the attached chlorine atoms. The C-Cl bonds are polarized, rendering the carbon atoms susceptible to nucleophilic attack.[2] The presence of electron-withdrawing groups on an aromatic or heteroaromatic ring can further activate the C-Cl bond towards nucleophilic substitution.[3][4] This suggests that hydrolysis could be a significant degradation pathway for this molecule.
Like other substituted 1,2,4-triazoles, 3,5-Dichloro-1H-1,2,4-triazole can exist in different tautomeric forms. The position of the proton on the nitrogen atoms of the triazole ring can shift, leading to different isomers with potentially different reactivities and stabilities.
Hypothesized Degradation Pathways
In the absence of direct experimental evidence, we can postulate the primary degradation pathways for 3,5-Dichloro-1H-1,2,4-triazole based on the known reactivity of chlorinated aromatic and heterocyclic compounds. These pathways include hydrolysis, photolysis, and microbial degradation.
Hydrolytic Degradation
Hydrolysis is anticipated to be a key abiotic degradation pathway. The electron-withdrawing nature of the triazole ring likely facilitates the nucleophilic substitution of the chlorine atoms by water or hydroxide ions. This process is expected to be dependent on pH.
The proposed hydrolytic pathway would proceed in a stepwise manner, first yielding 3-chloro-5-hydroxy-1H-1,2,4-triazole and subsequently 3,5-dihydroxy-1H-1,2,4-triazole.
Caption: Potential Photolytic Degradation Pathways.
Microbial Degradation
The biodegradation of chlorinated compounds by microorganisms is well-documented. [5][6]While triazoles are generally considered to be recalcitrant to microbial degradation, some bacteria have been shown to degrade certain triazole fungicides. [7][8]It is conceivable that specific microbial strains, under appropriate conditions, could utilize 3,5-Dichloro-1H-1,2,4-triazole as a carbon or nitrogen source.
The initial steps in microbial degradation would likely involve enzymatic dechlorination, followed by hydroxylation and subsequent ring cleavage. Co-metabolism, where the degradation occurs in the presence of another primary substrate, could also be a relevant mechanism. [9][10]
Caption: Hypothesized Microbial Degradation Pathway.
Experimental Protocols for Stability and Degradation Studies
To address the current data gap, the following detailed experimental protocols are proposed. These protocols are designed to be robust and provide a comprehensive understanding of the stability and degradation of 3,5-Dichloro-1H-1,2,4-triazole.
Hydrolysis Study
Objective: To determine the rate of hydrolysis of 3,5-Dichloro-1H-1,2,4-triazole at different pH values and to identify the resulting degradation products.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Spike the buffer solutions with a known concentration of 3,5-Dichloro-1H-1,2,4-triazole (e.g., 10 mg/L).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Analysis: Analyze the samples for the parent compound and potential degradation products using a validated analytical method, such as LC-MS/MS. [11][12]6. Data Analysis: Determine the hydrolysis rate constants and half-lives at each pH.
Photolysis Study
Objective: To determine the rate of photolytic degradation of 3,5-Dichloro-1H-1,2,4-triazole and to identify the photoproducts.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of 3,5-Dichloro-1H-1,2,4-triazole in purified water.
-
Irradiation: Expose the solutions to a light source that simulates natural sunlight. Include dark controls to account for any non-photolytic degradation.
-
Sampling: Collect samples at various time points during irradiation.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify photoproducts.
-
Quantum Yield Calculation: Determine the quantum yield of the photodegradation reaction.
Microbial Degradation Study
Objective: To assess the biodegradability of 3,5-Dichloro-1H-1,2,4-triazole by soil microorganisms.
Methodology:
-
Soil Collection: Collect soil samples from a relevant environment.
-
Microcosm Setup: Prepare soil microcosms and spike them with 3,5-Dichloro-1H-1,2,4-triazole. Include sterilized soil controls to differentiate between biotic and abiotic degradation.
-
Incubation: Incubate the microcosms under controlled conditions (temperature, moisture).
-
Extraction and Analysis: At selected time intervals, extract the soil samples and analyze the extracts for the parent compound and metabolites by LC-MS/MS.
-
Microbial Analysis: Characterize the microbial community in the soil to identify potential degrading microorganisms.
Caption: General Experimental Workflow for Degradation Studies.
Analytical Methodology
The development of a robust and sensitive analytical method is crucial for accurately assessing the stability and degradation of 3,5-Dichloro-1H-1,2,4-triazole. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering high selectivity and sensitivity. [11][12] Key Method Development Considerations:
-
Chromatographic Separation: A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar degradation products.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, with specific precursor-product ion transitions for the parent compound and any identified metabolites.
-
Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for aqueous samples. For soil samples, an extraction step (e.g., with acetonitrile) followed by centrifugation and filtration will be necessary.
-
Method Validation: The analytical method must be fully validated according to established guidelines to ensure accuracy, precision, and reliability.
Toxicological Considerations
Future Research Directions
The information presented in this guide highlights the significant need for further research on the stability and degradation of 3,5-Dichloro-1H-1,2,4-triazole. Key areas for future investigation include:
-
Execution of the proposed degradation studies: To generate the much-needed experimental data on hydrolysis, photolysis, and biodegradation.
-
Identification and characterization of degradation products: To fully elucidate the degradation pathways.
-
Toxicological evaluation of the parent compound and its metabolites: To assess the environmental and health risks.
-
Development of remediation strategies: If the compound is found to be persistent and toxic.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the environmental fate and potential impact of 3,5-Dichloro-1H-1,2,4-triazole.
References
-
Why is C-Cl bond in acyl chloride more reactive despite being highly polarized?. (2015). Filo. Retrieved from [Link]
-
Bian, Y., et al. (2025). Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. ResearchGate. Retrieved from [Link]
-
The correct order of increasing reactivity of C-Cl bond towards nucleophi.. (2025). Filo. Retrieved from [Link]
-
Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries. Retrieved from [Link]
-
Environmental fates of thiophosphate and triazole fungicides in a paddy-dominated basin. (2024). PubMed. Retrieved from [Link]
-
Degradation of 1,2,4-Triazole fungicides in the environment. (2016). ResearchGate. Retrieved from [Link]
-
Research progress on aquatic environment toxicology of triazole fungicides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Halogen Derivatives (487) 1H. The correct order of reactivity for reacti.. (2025). Filo. Retrieved from [Link]
-
Environmental fate and toxicology of chlorothalonil. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2018). ResearchGate. Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. Retrieved from [Link]
-
1H-1,2,4-Triazole: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2025). Semantic Scholar. Retrieved from [Link]
-
Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. (2017). Semantic Scholar. Retrieved from [Link]
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Inchem. Retrieved from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). SpringerLink. Retrieved from [Link]
-
Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. (n.d.). eurl-pesticides.eu. Retrieved from [Link]
-
The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). ResearchGate. Retrieved from [Link]
-
Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA. Retrieved from [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES. Retrieved from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2018). PubMed. Retrieved from [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. Retrieved from [Link]
-
Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. (2010). ResearchGate. Retrieved from [Link]
-
Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024). Regulatory Mechanisms in Biosystems. Retrieved from [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024). PubMed Central. Retrieved from [Link]
-
Influence of triazole pesticides on tillage soil microbial populations and metabolic changes. (2019). PubMed. Retrieved from [Link]
-
Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. (2003). PubMed. Retrieved from [Link]
-
The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes. (2025). ResearchGate. Retrieved from [Link]
-
Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains. (1991). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. physicsforums.com [physicsforums.com]
- 3. The correct order of increasing reactivity of C-Cl bond towards nucleophi.. [askfilo.com]
- 4. Halogen Derivatives (487) 1H. The correct order of reactivity for reacti.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of triazole pesticides on tillage soil microbial populations and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. fao.org [fao.org]
A Guide to 3,5-Dichloro-1H-1,2,4-triazole: A Sequentially Addressable Scaffold for Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal and materials chemistry, the demand for molecular scaffolds that offer both structural rigidity and precise, predictable functionalization is paramount. 3,5-Dichloro-1H-1,2,4-triazole emerges as a preeminent building block, distinguished by its highly activated heterocyclic core and two differentially reactive chlorine leaving groups. This guide provides an in-depth exploration of this reagent, moving beyond simple reaction lists to elucidate the underlying principles of its reactivity. We will detail the synthesis of the core scaffold, establish the mechanistic basis for its regioselective functionalization, provide field-proven experimental protocols, and demonstrate its strategic value through a retrosynthetic analysis of a key intermediate for a blockbuster pharmaceutical. This document is intended for researchers and process chemists who seek to leverage this versatile building block for the efficient construction of complex, high-value molecules.
The Strategic Value of a Dichloro-1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the cornerstone of numerous therapeutic agents, including the antifungal fluconazole and the antiviral ribavirin.[1][2] Its value stems from its metabolic stability, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its rigid five-membered structure which serves to orient substituents in a well-defined three-dimensional space.
The strategic brilliance of 3,5-dichloro-1H-1,2,4-triazole lies in its two chlorine atoms. These are not merely duplicated reactive sites; they possess distinct electronic environments that allow for sequential and regioselective substitution . This transforms the molecule from a simple component into a programmable platform. By carefully controlling reaction conditions, a chemist can address the C5 and C3 positions independently, building molecular complexity in a controlled, stepwise manner. This avoids the statistical mixtures and protection-deprotection schemes often required with less nuanced reagents, streamlining synthetic routes and improving overall efficiency.
Core Properties and Synthesis
Before its application, a thorough understanding of the starting material is essential.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂N₃ | [3] |
| Molecular Weight | 137.95 g/mol | [3] |
| CAS Number | 13145-35-8 | |
| Appearance | White to off-white crystalline solid | |
| Tautomerism | Exists in tautomeric forms, primarily the 1H-isomer |
Recommended Synthesis Protocol: Double Diazotization of Guanazole
The most direct and scalable route to 3,5-dichloro-1H-1,2,4-triazole begins with the readily available 3,5-diamino-1H-1,2,4-triazole (guanazole). The synthesis proceeds via a double Sandmeyer-type reaction, where both amino groups are converted to diazonium salts and subsequently displaced by chloride. This method is founded on established procedures for the diazotization of aminotriazoles.[4]
Protocol: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
-
Diazotization Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in concentrated hydrochloric acid (approx. 6-8 volumes). Cool the slurry to -5 °C to 0 °C in an ice-salt bath.
-
Diazonium Salt Formation: Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold water. Add this solution dropwise to the guanazole slurry while vigorously stirring and maintaining the internal temperature below 5 °C. A slight positive test on starch-iodide paper should be maintained. Stir the resulting diazonium salt solution for 30-45 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) chloride (approx. 2.2 eq) in concentrated hydrochloric acid (approx. 4-5 volumes). Cool this solution to 0 °C.
-
Chloride Displacement: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas and maintain the temperature below 10 °C.
-
Workup and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3,5-dichloro-1H-1,2,4-triazole as a crystalline solid.
The Cornerstone of Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Underpinnings
The triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic character makes the ring carbons highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks one of the chloro-substituted carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the chloride ion is expelled, restoring the aromaticity of the triazole ring.
The Causality of Regioselectivity: C5 vs. C3
Experimental evidence from analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole, demonstrates that the first nucleophilic substitution occurs preferentially at the C5 position .[5] This regioselectivity is not random; it is a direct consequence of the electronic structure of the triazole ring and the relative stability of the potential Meisenheimer intermediates.
Attack at the C5 position allows the resulting negative charge in the Meisenheimer complex to be delocalized more effectively across the nitrogen atoms, particularly involving the N4 atom, which is adjacent to C5. This leads to a more stable, lower-energy transition state compared to the intermediate formed from an attack at C3. This kinetic preference makes the C5 position the primary site of reaction under controlled, mild conditions.
The Key to Control: Temperature-Dependent Sequential Substitution
The differential reactivity between the C5 and C3 positions is the key to using this building block effectively. This principle is well-established for chloro-substituted azines like 2,4,6-trichloro-1,3,5-triazine (TCT), where sequential substitutions are controlled by progressively increasing the reaction temperature.[6][7]
-
First Substitution (C5): Occurs at the more electrophilic C5 position under mild conditions (e.g., 0 °C to room temperature). The introduction of an electron-donating nucleophile at C5 further deactivates the ring, making the second substitution more challenging.
-
Second Substitution (C3): Requires more forcing conditions, such as elevated temperatures (e.g., reflux), to overcome the higher activation energy for nucleophilic attack at the less reactive C3 position.
This temperature-dependent reactivity allows for a one-pot, two-step functionalization with two different nucleophiles without the need for intermediate isolation.
Caption: Workflow for sequential substitution on the dichloro-triazole core.
Protocols for Stepwise Functionalization: A Case Study in Suzuki-Miyaura Coupling
While the principle of temperature-controlled substitution applies to a range of O, N, and S-nucleophiles, the most comprehensively documented example is found in C-C bond-forming reactions on the closely related 3,5-dichloro-1,2,4-thiadiazole scaffold.[5] The protocols described therein serve as a robust, field-proven template for the regioselective functionalization of 3,5-dichloro-1H-1,2,4-triazole.
Protocol 1: Regioselective Monosubstitution at C5
This procedure details the kinetically controlled Suzuki-Miyaura coupling at the more reactive C5 position.
-
Inert Atmosphere: To a flask containing 3,5-dichloro-1H-1,2,4-triazole (1.0 eq), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add deaerated toluene (approx. 4 mL per mmol of triazole). To this stirred solution, add a solution of the desired arylboronic acid (1.1 eq) in deaerated methanol (approx. 1 mL per mmol). Finally, add a deaerated 2 M aqueous solution of potassium carbonate (K₂CO₃) (approx. 1 mL per mmol).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.
-
Workup and Isolation: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-chloro-1H-1,2,4-triazole.
Protocol 2: Disubstitution via Sequential Coupling
This procedure can be performed sequentially in one pot or by using the isolated monosubstituted product from Protocol 1.
-
Second Coupling: To the reaction mixture from Protocol 1 (or to the isolated 5-aryl-3-chloro product), add a second, different arylboronic acid (1.1 eq), additional Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ solution.
-
Reaction: Heat the reaction mixture to reflux (in toluene, approx. 110 °C) for 24 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the 3,5-diaryl-1H-1,2,4-triazole.
Representative Yields for Sequential Suzuki-Miyaura Coupling
The following data, adapted from the analogous thiadiazole system, illustrates the efficiency and scope of this sequential approach.[5]
| Arylboronic Acid (Ar) | Yield of 5-Ar-3-chloro- (Mono) | Yield of 3,5-di-Ar- (Di) |
| 4-Methoxyphenyl | 85% | 55% |
| 4-Cyanophenyl | 75% | 65% |
| 3-Cyanophenyl | 70% | 60% |
| 4-Trifluoromethylphenyl | 72% | 68% |
Application in Complex Molecule Synthesis: The Sitagliptin Case Study
The ultimate validation of a building block's utility is its application in the synthesis of high-value targets. The core of Sitagliptin (Januvia®), a leading DPP-4 inhibitor for type-2 diabetes, is the fused heterocyclic system 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][8][9]triazolo[4,3-a]pyrazine.[8][9][10] A retrosynthetic analysis reveals how 3,5-dichloro-1H-1,2,4-triazole serves as an ideal starting point for constructing this key intermediate.
Caption: Retrosynthetic analysis of the Sitagliptin core intermediate.
This retrosynthesis illustrates a logical pathway:
-
Step 1 (C5 Substitution): Reaction of 3,5-dichloro-1H-1,2,4-triazole with ammonia under forcing conditions would yield 3-amino-5-chloro-1H-1,2,4-triazole.
-
Step 2 (C3 Substitution): Subsequent reaction of this intermediate with ethylenediamine under milder conditions would selectively displace the remaining chlorine at the more reactive position.
-
Step 3 (Cyclization): An intramolecular cyclization would then form the fused pyrazine ring, leading directly to the core structure required for Sitagliptin synthesis.
This example powerfully demonstrates how the intrinsic, differential reactivity of 3,5-dichloro-1H-1,2,4-triazole can be strategically exploited to build complex, pharmaceutically relevant scaffolds in a logical and efficient manner.
Conclusion
3,5-Dichloro-1H-1,2,4-triazole is far more than a simple heterocyclic component; it is a sophisticated building block engineered for controlled, sequential functionalization. By understanding and leveraging the principles of temperature-dependent, regioselective SNAr reactions, researchers can unlock its full potential. The ability to predictably install different functionalities at the C5 and C3 positions provides a powerful and efficient pathway for the synthesis of diverse and complex molecular architectures, accelerating discovery in drug development and materials science.
References
-
Delić, D., Petrić, M., & Počkaj, M. (2021). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. Molecules, 26(23), 7247. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Sherrill, J., & Beutler, J. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Medicinal Letters, 6(1), 14-18. [Link]
-
Chen, Y., et al. (2024). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
Contente, M. L., et al. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 23(1), 376-382. [Link]
-
Slyvka, Y. O., et al. (2019). SYNTHESIS AND STRUCTURE OF 3,5-DIAMINO-1,2,4-TRIAZOLIUM TETRACHLORO-GALLATE. Voprosy Khimii i Khimicheskoi Tekhnologii, (3), 56-62. [Link]
-
Sharma, G., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 545. [Link]
-
Parrish, J. P., et al. (2004). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 36(4), 363-370. [Link]
-
ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES. [Link]
-
Iacob, A. D., et al. (2018). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 66(1), 113-117. [Link]
-
Gomaa, M. A. M. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 16, 2686-2719. [Link]
-
Sharma, G., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 545. [Link]
-
Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. [Link]
-
Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981579. [Link]
-
Tselinskii, I. V., et al. (2014). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Russian Journal of Organic Chemistry, 50(7), 1043-1046. [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 8. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs such as the antifungal agent fluconazole and the antiviral ribavirin.[1] Traditional synthetic routes often require multiple steps, harsh conditions, or pre-functionalized starting materials. This guide details a modern, efficient, and highly versatile approach utilizing copper catalysis for the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles. By leveraging inexpensive copper salts and readily available starting materials like amidines and nitriles, this methodology provides a robust platform for generating diverse compound libraries.[2][3] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Copper Catalysis
The synthesis of 1,2,4-triazoles is of significant interest due to their wide-ranging biological activities.[4][5] Copper-catalyzed methods have emerged as a preferred strategy for constructing this privileged heterocycle for several compelling reasons:
-
Cost-Effectiveness and Abundance: Copper is significantly cheaper and more earth-abundant than precious metal catalysts like palladium or rhodium.[6][7]
-
Green Chemistry: Many protocols utilize air or molecular oxygen as the terminal oxidant, with water being the only byproduct, aligning with the principles of green chemistry.[2][8]
-
High Functional Group Tolerance: These methods are compatible with a wide array of functional groups, allowing for the synthesis of complex and structurally diverse molecules without the need for extensive protecting group strategies.[2][3]
-
Operational Simplicity: The reactions are often performed in a single step (one-pot) from simple, commercially available precursors, streamlining the synthetic process.[1][7]
This guide focuses on one of the most powerful copper-catalyzed approaches: the tandem addition-oxidative cyclization of amidines and nitriles.[1][2]
Reaction Landscape and Mechanistic Insights
The primary transformation involves the copper-catalyzed reaction between an amidine (or its hydrochloride salt) and a nitrile to form the 1,2,4-triazole ring. This process is a cascade reaction involving sequential C-N and N-N bond formations.[2][9]
The Catalytic Cycle
While the precise mechanism can vary with the specific catalyst system (copper salt, ligand, base), a generally accepted catalytic cycle is proposed. The process begins with the copper(I) species, which coordinates to the nitrile, activating it towards nucleophilic attack by the amidine. The subsequent intermediate undergoes an intramolecular oxidative cyclization, facilitated by the copper catalyst, which is oxidized from Cu(I) to Cu(II) or Cu(III). The final step involves reductive elimination to form the aromatic triazole ring and regenerate the active Cu(I) catalyst. An external oxidant, typically atmospheric oxygen, is required to close the catalytic loop by re-oxidizing the copper species.
Caption: Proposed mechanism for copper-catalyzed triazole synthesis.
Application Notes: Optimizing for Success
The success of the synthesis hinges on the careful selection of reaction parameters. Understanding the role of each component is critical for maximizing yield and purity.
-
Copper Source: While various copper salts can be effective, CuBr and Cu(OAc)₂ are commonly used.[2][10][11] CuBr is often preferred for the amidine-nitrile coupling.[2] In some cases, heterogeneous copper catalysts, such as MCM-41-supported copper(I), have been developed to allow for easy catalyst recovery and recycling, minimizing product contamination.[8]
-
Base: A base is crucial when starting from amidine hydrochloride salts to generate the free amidine. Cesium carbonate (Cs₂CO₃) is frequently an effective choice, providing optimal results in solvents like DMSO.[1][2]
-
Solvent: High-boiling point, polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) and 1,2-dichlorobenzene (DCB) have proven highly effective, facilitating the dissolution of starting materials and intermediates at the required reaction temperatures (typically 120 °C).[1][2]
-
Atmosphere: The reaction is an oxidative cyclization, and an atmosphere of air is typically sufficient to serve as the source of the terminal oxidant (O₂).[2][8] This simplifies the experimental setup, avoiding the need for specialized or hazardous oxidants.
-
Substrate Electronics: The reaction is broadly tolerant of both electron-donating and electron-withdrawing groups on the nitrile and amidine precursors. However, electron-deficient nitriles tend to react more readily and often provide higher yields.[1][2]
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 3-phenyl-5-cyclopropyl-1H-1,2,4-triazole, adapted from established literature.[7]
Materials and Equipment
-
Reagents: Benzamidine hydrochloride, cyclopropanecarbonitrile, Copper(I) bromide (CuBr), Cesium carbonate (Cs₂CO₃), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 25 mL Schlenk tube or round-bottom flask, magnetic stir bar, heating mantle or oil bath with temperature controller, condenser, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.
Step-by-Step Procedure
Caption: Step-by-step workflow for triazole synthesis and purification.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.0 mmol, 156.6 mg), copper(I) bromide (0.05 mmol, 7.2 mg), and cesium carbonate (2.0 mmol, 651.6 mg).
-
Addition of Reagents: Add cyclopropanecarbonitrile (1.2 mmol, 80.5 mg) followed by anhydrous DMSO (5.0 mL).
-
Reaction Conditions: Equip the flask with a reflux condenser open to the air. Place the flask in a pre-heated oil bath at 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Aqueous Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-phenyl-5-cyclopropyl-1H-1,2,4-triazole.
Data Presentation: Substrate Scope and Versatility
The copper-catalyzed coupling of amidines and nitriles demonstrates broad applicability. A wide range of substituents on both starting materials are well-tolerated, leading to good to excellent yields of the desired 3,5-disubstituted-1,2,4-triazoles.
| Entry | Amidine (R¹) | Nitrile (R²) | Product | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | 3-Phenyl-5-(4-chlorophenyl)-1H-1,2,4-triazole | 81 | [2] |
| 2 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole | 71 | [2] |
| 3 | Phenyl | 3-Trifluoromethylphenyl | 3-Phenyl-5-(3-trifluoromethylphenyl)-1H-1,2,4-triazole | 85 | [1] |
| 4 | Methyl | Phenyl | 3-Methyl-5-phenyl-1H-1,2,4-triazole | 80 | [1] |
| 5 | tert-Butyl | Phenyl | 3-tert-Butyl-5-phenyl-1H-1,2,4-triazole | 75 | [1] |
| 6 | Cyclopropyl | Phenyl | 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole | 82 | [7] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (CuBr oxidized).2. Insufficient base.3. Reaction temperature too low. | 1. Use fresh, high-purity CuBr.2. Ensure the base is anhydrous and used in sufficient excess (e.g., 2 equivalents).3. Verify the reaction temperature with an internal thermometer. |
| Formation of Side Products | 1. Homocoupling of amidines.2. Hydrolysis of nitrile or amidine. | 1. Ensure a slight excess of the nitrile component.2. Use anhydrous solvent and ensure reagents are dry. |
| Difficulty in Purification | 1. Residual DMSO in the crude product.2. Product has similar polarity to a byproduct. | 1. Perform thorough aqueous washes during work-up.2. Optimize the eluent system for column chromatography; consider using a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
The copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles from amidines and nitriles is a powerful and practical tool for medicinal and materials chemists.[2][7] Its operational simplicity, use of an inexpensive catalyst, broad substrate scope, and favorable environmental profile make it a highly attractive method for accessing these valuable heterocyclic compounds. By understanding the key mechanistic principles and optimizing the reaction parameters as detailed in this guide, researchers can reliably and efficiently generate diverse libraries of 1,2,4-triazoles for various applications.
References
-
Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., Zhang, W., & Ren, Y. (2016). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 81(5), 2206–2212. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters, 112, 129927. [Link]
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998379. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
-
Zanetti, M., Ferrazzano, L., & Chilin, A. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules, 27(19), 6529. [Link]
-
Synfacts. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Synfacts, 2010(01), 0103. [Link]
-
da Silva, F. de C., de Souza, M. C. B. V., & Ferreira, V. F. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Mini-Reviews in Organic Chemistry, 16(5), 456-474. [Link]
-
Al-dujaili, A. H., Al-Masoudi, N. A., & Al-Soud, Y. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3505. [Link]
-
Lee, S., Kim, M., Han, H., & Son, J. (2023). Proposed reaction mechanism for the copper-catalyzed synthesis of 1,2,4-triazole analogues from dioxazolones and N-iminoquinolinium ylides. ResearchGate. [Link]
-
Xia, J., Huang, X., & Cai, M. (2019). Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. Synthesis, 51(10), 2014-2022. [Link]
-
da Silva, F. de C., de Souza, M. C. B. V., & Ferreira, V. F. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Semantic Scholar. [Link]
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Anonymous. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Request PDF. (n.d.). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. ResearchGate. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ResearchGate. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
-
ResearchGate. (n.d.). Synthesis of N,N‐dimethyl‐3,5‐disubstituted‐4H‐1,2,4‐triazole‐4‐carboxamides. ResearchGate. [Link]
-
Saikia, G., & Saikia, L. (2020). Ionic-liquid-supported copper-promoted synthesis of 3,5-disubstituted-1,2,4-triazoles. Organic & Biomolecular Chemistry, 18(28), 5433-5439. [Link]
-
Xu, H., et al. (2012). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Chinese Journal of Chemistry, 30(1), 193-197. [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. [Link]
-
Xu, H., et al. (2016). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. [Link]
-
Request PDF. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. [Link]
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
-
Zhang, Z., et al. (2013). Efficient in Situ Synthesis of 3,5-Disubstituted-1,2,4-triazoles Under Microwave-Assisted Conditions. Journal of Heterocyclic Chemistry, 50(S1), E183-E187. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 3. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic-liquid-supported copper-promoted synthesis of 3,5-disubstituted-1,2,4-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Nucleophilic Substitution of 3,5-Dichloro-1H-1,2,4-triazole
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) reactions of 3,5-dichloro-1H-1,2,4-triazole. This versatile heterocyclic scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] We will delve into the mechanistic underpinnings, regioselectivity, and practical execution of these reactions with various nucleophiles, offering field-proven insights and detailed, replicable protocols.
Introduction: The Synthetic Power of a Privileged Scaffold
3,5-Dichloro-1H-1,2,4-triazole is a highly valuable and reactive building block in modern synthetic chemistry. Its two electrophilic carbon centers, activated by the electron-withdrawing nature of the triazole ring and the chlorine atoms, make it an ideal substrate for sequential nucleophilic substitution. This property allows for the controlled and regioselective introduction of diverse functional groups, enabling the construction of complex molecular architectures. Derivatives of the 1,2,4-triazole core are integral to numerous pharmaceuticals, agrochemicals, and materials.[1][3] Understanding the nuances of its reactivity is paramount for leveraging its full synthetic potential.
The general mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This involves the addition of a nucleophile to one of the chlorinated carbon atoms, forming a tetrahedral, negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a chloride ion to restore aromaticity.
Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Critical Question: Regioselectivity
With two identical leaving groups, the first substitution can, in principle, occur at either the C3 or C5 position. However, once the first nucleophile is introduced, the electronic nature of the ring is altered, profoundly influencing the position and rate of the second substitution.
While the C3 and C5 positions of the parent dichlorotriazole are electronically equivalent, studies on similar heterocyclic systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines show that subtle factors can lead to preferential attack at one site.[4][5] For many nucleophiles, the first substitution shows little preference in the absence of a directing group on the ring nitrogen. The key to regiocontrol often lies in N-alkylation or N-arylation of the triazole, which can introduce steric and electronic bias.[6] The most common strategy, however, is to perform the first substitution and then leverage the electronic properties of the newly introduced group to direct the second, different nucleophile.
-
Electron-donating groups (e.g., -NHR, -OR) at C5 will decrease the electrophilicity of the remaining C3 carbon, making the second substitution slower.
-
Electron-withdrawing groups will have the opposite effect, activating the ring for a second substitution.
Figure 2: Logical workflow for synthesizing substituted triazoles.
Reactions with N-Nucleophiles: Building Blocks for Life Sciences
The introduction of nitrogen-based functional groups is arguably the most common and vital modification of the dichlorotriazole core. Aminated triazoles are precursors to a vast range of bioactive molecules.[7]
Amination with Alkyl & Aryl Amines
Primary and secondary amines readily displace the chlorine atoms, typically requiring a base to neutralize the HCl generated. The reaction can be controlled to yield either the mono- or di-substituted product by adjusting stoichiometry and reaction temperature.
-
Causality in Experimental Design: The choice of base is critical. Strong, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge protons without competing with the primary nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in polar aprotic solvents like DMF or acetonitrile.[8] The solvent choice is dictated by the solubility of the reagents and the required reaction temperature; DMF is excellent for its high boiling point and ability to dissolve a wide range of substrates.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Product | Approx. Yield |
| Aniline | K₂CO₃ | DMF | 100 | 5-Anilino-3-chloro | Good-Excellent |
| Benzylamine | TEA | Acetonitrile | 80 (reflux) | 5-Benzylamino-3-chloro | Good |
| Morpholine | DIPEA | Dioxane | 100 | 5-Morpholino-3-chloro | Excellent |
| Hydrazine | None/Excess | Ethanol | 60 | 5-Hydrazino-3-chloro | Good |
Yields are generalized from literature and depend on specific substrate and conditions.
Protocol 1: Synthesis of 3-Chloro-5-(phenylamino)-1H-1,2,4-triazole
This protocol details a standard procedure for the mono-amination of the dichlorotriazole scaffold.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Reaction vessel, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloro-1H-1,2,4-triazole and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add potassium carbonate to the stirring solution. Subsequently, add aniline dropwise via syringe at room temperature.
-
Scientist's Insight: Adding the base first ensures that any HCl formed is immediately neutralized, preventing potential side reactions or protonation of the aniline, which would render it non-nucleophilic.
-
-
Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Trustworthiness Check: The aqueous wash is crucial to remove the DMF and inorganic salts (KBr, excess K₂CO₃).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Reactions with O- and S-Nucleophiles
Alkoxides, phenoxides, and thiolates are also excellent nucleophiles for displacing the chloro substituents, leading to the formation of ether and thioether linkages, respectively. These reactions typically proceed under basic conditions to generate the more potent anionic nucleophile.
-
Alkoxylation/Phenoxylation: Reaction with sodium methoxide in methanol or sodium phenoxide (generated in situ from phenol and a base like NaOH or K₂CO₃) in DMF provides the corresponding ether derivatives.
-
Thiolation: Thiols are often more nucleophilic than their alcohol counterparts. Reactions with thiols in the presence of a base like TEA or NaH proceed readily, often at lower temperatures than aminations. The resulting 3-chloro-5-(alkylthio)-1,2,4-triazoles are valuable intermediates for further functionalization, such as oxidation to sulfoxides or sulfones.[9]
Protocol 2: Sequential Synthesis of an Unsymmetrical 3-(benzylamino)-5-(methoxy)-1H-1,2,4-triazole
This protocol demonstrates the power of sequential substitution to build molecular complexity.
Step A: Synthesis of 3-Chloro-5-(benzylamino)-1H-1,2,4-triazole
-
Follow a procedure analogous to Protocol 1, substituting aniline with benzylamine (1.1 eq) and using triethylamine (2.5 eq) as the base in acetonitrile. Reflux the reaction at ~82 °C until completion.
-
Work up and purify the monosubstituted intermediate as described previously.
Step B: Synthesis of 3-(benzylamino)-5-(methoxy)-1H-1,2,4-triazole
-
Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere.
-
Safety Note: This is a highly exothermic reaction that produces flammable hydrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment. Alternatively, use a commercially available solution of NaOMe in methanol.
-
-
Reaction Setup: Dissolve the 3-chloro-5-(benzylamino)-1H-1,2,4-triazole intermediate (1.0 eq) from Step A in anhydrous methanol.
-
Nucleophilic Substitution: Add the prepared NaOMe solution to the solution of the intermediate and heat to reflux (~65 °C). Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up and Purification: Cool the reaction, neutralize with a few drops of acetic acid, and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Wash, dry, and concentrate the organic layer. Purify the final product by flash chromatography to yield the unsymmetrical product.
Figure 3: A generalized experimental workflow for SNAr reactions.
Conclusion
The nucleophilic substitution reactions of 3,5-dichloro-1H-1,2,4-triazole are a robust and highly adaptable tool for synthetic chemists. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, one can achieve selective mono- or di-substitution, opening pathways to a vast chemical space of symmetrical and unsymmetrical triazole derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this powerful scaffold in the pursuit of novel molecules for drug discovery and materials science.
References
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
-
Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
(n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). New 1,2,3-Triazolo[4,5-d]1,2,4-triazolo[3,4-b]pyridazine Derivatives. Part 2. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. Retrieved from [Link]
-
ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. Retrieved from [Link]
-
American Chemical Society. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(15), 16565-16575. Retrieved from [Link]
-
Hindawi. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel[10][11][12]triazolo[1,5-b][6][10][11][12]tetrazines and investigation of their fungistatic activity. RSC Advances, 12(12), 7485-7494. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
National Center for Biotechnology Information. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
YouTube. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
PubMed. (n.d.). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
-
ScienceDirect. (2009). Synthesis of 3-(phenylazo)-1, 2, 4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2, 3-diphenyltetrazolium salt via mesoionic 2, 3-diphenyltetrazolium-5-aminides. Tetrahedron, 65(17), 3438-3442. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1933. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Retrieved from [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 3,5-Dichloro-1H-1,2,4-triazole Ring
Introduction: The 3,5-Dichloro-1H-1,2,4-triazole Scaffold - A Privileged Intermediate in Drug Discovery
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs, including potent antifungal agents like fluconazole and antiviral compounds.[1][2][3] This five-membered heterocycle, with its three nitrogen atoms, is a bioisostere for esters and amides, capable of participating in extensive hydrogen bonding and dipole interactions with biological targets, yet offering improved metabolic stability.[4] The 3,5-dichloro-1H-1,2,4-triazole motif, in particular, serves as a highly versatile and powerful building block. Its two chlorine atoms provide orthogonal chemical handles that can be selectively functionalized, allowing for the systematic and divergent synthesis of complex molecular architectures.
The electron-withdrawing nature of the triazole ring and the chlorine substituents renders the C3 and C5 positions susceptible to a range of transformations. This guide provides a detailed exploration of the primary strategies for functionalizing this scaffold: N-arylation/alkylation, nucleophilic aromatic substitution (SNAAr), and palladium-catalyzed cross-coupling reactions. The protocols and insights provided are designed for researchers in synthetic and medicinal chemistry, aiming to unlock the full potential of this valuable intermediate.
N-Functionalization: Modifying the Triazole Core
The initial and often most straightforward functionalization occurs at one of the ring's nitrogen atoms. The N-H proton is acidic and can be readily deprotonated to facilitate alkylation or arylation.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
While palladium-catalyzed methods have struggled with the N-arylation of 1H-1,2,4-triazole, copper-catalyzed systems have proven highly effective.[5] This approach, a modern variant of the Ullmann condensation, allows for the formation of a C-N bond between the triazole nitrogen and an aryl halide.
Causality and Experimental Rationale:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. The Cu(I) species is the active catalyst that facilitates the oxidative addition of the aryl halide.
-
Base: A non-nucleophilic base is critical to deprotonate the triazole N-H without competing in the coupling reaction. Cesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and good solubility in polar aprotic solvents.[5] Potassium carbonate (K₂CO₃) is a more economical alternative that is also widely used.[6]
-
Ligand: While some reactions can proceed without a ligand, the inclusion of an N-ligand, such as a diamine or phenanthroline derivative, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating reductive elimination.[5]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they can dissolve the triazole salt and facilitate the reaction at elevated temperatures.[5][6]
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
Objective: To synthesize 1-aryl-3,5-dichloro-1H-1,2,4-triazole.
Materials:
-
3,5-dichloro-1H-1,2,4-triazole
-
Aryl iodide or aryl bromide (1.1 equivalents)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N'-Dimethylethylenediamine (optional, 10 mol%)
-
Anhydrous DMF
Procedure:
-
To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), and Cu₂O (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated triazole.
Workflow for N-Arylation
Caption: General workflow for copper-catalyzed N-arylation.
C-Functionalization via Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,2,4-triazole ring activates the chlorine atoms at the C3 and C5 positions towards nucleophilic attack. This allows for the direct displacement of chloride by a variety of nucleophiles.
Causality and Experimental Rationale:
-
Reactivity: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms. The regioselectivity (C3 vs. C5) can be influenced by the N1-substituent and the nature of the nucleophile, though often a mixture of products or double substitution can occur if conditions are not carefully controlled.
-
Nucleophiles: A wide range of nucleophiles can be employed, including:
-
O-Nucleophiles: Alkoxides (NaOR), phenoxides (NaOAr) to form ethers.
-
S-Nucleophiles: Thiolates (NaSR) to form thioethers. Thiolates are excellent nucleophiles for this transformation.
-
N-Nucleophiles: Primary and secondary amines (RNH₂, R₂NH) to form amino-triazoles.
-
-
Conditions: The reaction is typically performed in a polar solvent (e.g., ethanol, DMF, DMSO) and may require heating. The addition of a base (e.g., K₂CO₃, Et₃N) is often necessary if the nucleophile is used in its protonated form (e.g., RSH, RNH₂).
Protocol 2: SNAAr with a Thiol Nucleophile
Objective: To synthesize 3-chloro-5-(alkylthio)-1H-1,2,4-triazole.
Materials:
-
3,5-dichloro-1H-1,2,4-triazole
-
Alkylthiol (R-SH) (1.0 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Ethanol or DMF
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in ethanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the alkylthiol (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
If necessary, purify the product by recrystallization or column chromatography to yield the mono-substituted thioether. Note: Using >2 equivalents of the thiol and base may lead to di-substitution.
Mechanism of SNAAr
Caption: The Meisenheimer complex in SNAAr on the triazole ring.
C-Functionalization via Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the C-Cl bonds, enabling the formation of C-C, C-N, and C-O bonds with high precision.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is highly effective for creating C-C bonds by coupling the chloro-triazole with an organoboron reagent (e.g., arylboronic acid). A key advantage is the ability to perform sequential couplings by tuning reaction conditions, allowing for the synthesis of unsymmetrical 3,5-disubstituted triazoles.[7][8][9]
Causality and Experimental Rationale:
-
Regioselectivity: The C5 position is generally more reactive than the C3 position in Suzuki couplings of N-substituted 3,5-dichloro-1,2,4-triazoles.[7] This allows for selective mono-arylation at C5 by using controlled stoichiometry of the boronic acid at lower temperatures. The second coupling at C3 can then be achieved with a different boronic acid under more forcing conditions (e.g., higher temperature).[8][9]
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and reliable choice.
-
Base: An aqueous solution of a base like K₂CO₃ or Na₂CO₃ is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically used to dissolve both the organic-soluble catalyst/substrate and the water-soluble base.
Protocol 3: Sequential Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-5-aryl'-1-substituted-1H-1,2,4-triazole.
Step A: Mono-arylation at C5
-
In a reaction vessel, combine the N-substituted 3,5-dichloro-1,2,4-triazole (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), and a solvent like toluene or dioxane.
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).
-
Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to a moderate temperature (e.g., 80 °C) and stir for 4-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic phase with water and brine.
-
Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography to isolate the 3-chloro-5-aryl intermediate.
Step B: Arylation at C3
-
Use the purified 3-chloro-5-aryl-1,2,4-triazole from Step A as the starting material.
-
Repeat the procedure from Step A, but use the second, different arylboronic acid (1.2 eq).
-
More forcing conditions may be necessary. Increase the reaction temperature to reflux (e.g., 100-110 °C) and monitor for completion.
-
Perform the same workup and purification procedure to yield the final unsymmetrical 3,5-diaryl-1,2,4-triazole.
Data Summary: Suzuki Coupling Conditions
| Position | Arylboronic Acid (eq.) | Catalyst | Base | Solvent | Temp. (°C) | Typical Yield |
| C5 | 1.1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 70-90% |
| C3 | 1.2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 60-85% |
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The 3,5-dichloro-1H-1,2,4-triazole scaffold is a synthetically tractable and highly valuable platform for the development of novel chemical entities. The distinct reactivity of the N-H bond and the C-Cl bonds allows for a modular and strategic approach to molecular design. By carefully selecting from N-arylation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions, researchers can access a vast chemical space. The ability to perform sequential and regioselective functionalization further enhances the utility of this building block, making it an indispensable tool in the modern medicinal chemist's arsenal for generating libraries of diverse and complex molecules.[10][11][12]
References
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Available at: [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Chemistry & Biodiversity. Available at: [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]
-
Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. ResearchGate. Available at: [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. Available at: [Link]
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
N-arylation of 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ACS Publications. Available at: [Link]
-
How can I do a nucleophilic substitution on a 1,2,3-triazole? ResearchGate. Available at: [Link]
-
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
The Versatility of a Dichloro-Triazole Scaffold: A "Click-Like" Approach to Functionalization
Introduction: Beyond the Azide-Alkyne Cycloaddition
The paradigm of "click chemistry," introduced by K.B. Sharpless, emphasizes the use of highly efficient, selective, and versatile chemical reactions for the rapid synthesis of new functional molecules.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential click reaction, the underlying principles of this philosophy extend to other transformations that offer similar reliability and scope.[2] This application note explores the utility of a pre-formed heterocyclic scaffold, 3,5-Dichloro-1H-1,2,4-triazole, as a versatile hub for "click-like" functionalization, moving beyond the traditional cycloaddition approach.
The 1,2,4-triazole core is a privileged structure in medicinal chemistry and materials science, known for its metabolic stability, hydrogen bonding capabilities, and dipole character.[3] By employing 3,5-Dichloro-1H-1,2,4-triazole, researchers can bypass the de novo synthesis of the triazole ring and instead focus on the strategic and sequential modification of a stable, pre-existing scaffold. The two chlorine atoms on the triazole ring are amenable to substitution through both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering two distinct and powerful avenues for molecular diversification. This guide provides a comprehensive overview of the reactivity of 3,5-Dichloro-1H-1,2,4-triazole and detailed protocols for its selective functionalization, enabling researchers to leverage this scaffold for applications in drug discovery, bioconjugation, and materials science.
The Strategic Advantage of a Pre-functionalized Scaffold
Utilizing a pre-formed, dichlorinated triazole offers several advantages in synthetic workflow and molecular design:
-
Rapid Diversification: Two reactive sites allow for the introduction of two different functional groups in a controlled manner.
-
Convergent Synthesis: Complex molecules can be assembled by preparing functionalized fragments separately and then coupling them to the central triazole core.
-
Tunable Properties: The electronic and steric nature of the substituents can be systematically varied to fine-tune the physicochemical and biological properties of the final molecule.
-
Three-Dimensional Architecture: The non-linear arrangement of substituents on the triazole ring provides access to diverse three-dimensional chemical space.
Reaction Mechanisms and Controllable Selectivity
The functionalization of 3,5-Dichloro-1H-1,2,4-triazole hinges on the differential reactivity of its two chlorine atoms. This reactivity can be controlled by the choice of reaction conditions and reagents, allowing for selective mono- or di-substitution.
Sequential Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-triazole ring activates the C-Cl bonds towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including thiols, amines, and alkoxides. The sequential nature of these substitutions can be controlled by temperature and the stoichiometry of the nucleophile. Generally, the first substitution occurs under milder conditions, and the introduction of the first substituent can electronically influence the reactivity of the second chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming carbon-carbon bonds. The reactivity of the chloro-substituents on the 1,2,4-triazole ring can be modulated by temperature to achieve selective mono- or di-arylation. This has been demonstrated on the analogous 3,5-dichloro-1,2,4-thiadiazole, where reaction at room temperature favors mono-substitution at the 5-position, while higher temperatures lead to di-substitution.[4] This temperature-dependent selectivity offers a predictable and controllable strategy for synthesizing asymmetrically substituted triazoles.
Experimental Protocols
The following protocols provide a starting point for the functionalization of 3,5-Dichloro-1H-1,2,4-triazole. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Mono-Thiolation of 3,5-Dichloro-1H-1,2,4-triazole
This protocol describes the selective substitution of one chlorine atom with a thiol nucleophile.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
Thiol of interest (e.g., benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-Dichloro-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.1 eq).
-
Add the thiol (1.0 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-thio-1H-1,2,4-triazole derivative.
Protocol 2: Sequential Di-substitution (Thiol followed by Amine)
This protocol outlines the synthesis of an asymmetrically di-substituted 1,2,4-triazole.
Materials:
-
3-Chloro-5-thio-1H-1,2,4-triazole derivative (from Protocol 1)
-
Amine of interest (e.g., morpholine)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-chloro-5-thio-1H-1,2,4-triazole derivative (1.0 eq) in acetonitrile.
-
Add the amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the 3-amino-5-thio-1H-1,2,4-triazole derivative.
Protocol 3: Temperature-Controlled Selective Suzuki-Miyaura Coupling
This protocol is adapted from the methodology developed for the analogous 3,5-dichloro-1,2,4-thiadiazole and can be used as a starting point for the arylation of 3,5-dichloro-1H-1,2,4-triazole.[4]
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol (MeOH)
-
Water
Procedure for Mono-arylation:
-
In a reaction vessel, combine 3,5-Dichloro-1H-1,2,4-triazole (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of toluene, methanol, and water (e.g., 4:1:1 ratio).
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon consumption of the starting material, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 3-chloro-5-aryl-1H-1,2,4-triazole.
Procedure for Di-arylation:
-
Follow the same setup as for mono-arylation, using either 1.0 eq of the mono-arylated product and 1.1 eq of a second arylboronic acid, or starting with the dichlorotriazole and 2.2 eq of the arylboronic acid.
-
Heat the reaction mixture to reflux in toluene.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup and purification as described for the mono-arylation.
Data Presentation
The following tables summarize the expected outcomes based on the reactivity of analogous compounds.
Table 1: Conditions for Selective Suzuki-Miyaura Coupling of Dichloro-azoles
| Substitution | Temperature | Arylboronic Acid (eq) | Expected Product |
| Mono-arylation | Room Temperature | 1.1 | 3-Chloro-5-aryl-1H-1,2,4-triazole |
| Di-arylation | Reflux | 2.2 | 3,5-Diaryl-1H-1,2,4-triazole |
Table 2: Representative Nucleophiles for SNAr on 3,5-Dichloro-1H-1,2,4-triazole
| Nucleophile Class | Example | Expected Reactivity |
| Thiols | Benzyl mercaptan, Cysteine derivatives | High |
| Amines | Morpholine, Piperidine, Aniline | Moderate to High |
| Alkoxides | Sodium methoxide, Phenoxides | Moderate |
Conclusion
3,5-Dichloro-1H-1,2,4-triazole is a versatile and readily functionalizable scaffold that offers a powerful alternative to traditional click chemistry cycloadditions. The ability to perform selective and sequential substitutions through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of molecular diversity. The protocols and principles outlined in this application note serve as a guide for researchers to harness the potential of this "clickable" triazole core in their synthetic endeavors, accelerating discovery in medicinal chemistry, bioconjugation, and materials science.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Sato, D., Wu, Z., Fujita, H., & Lindsey, J. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 25(18), 4267. [Link]
-
Huang, H., et al. (2020). A very effective catalytic [Cu]/O2 system for obtaining 1,2,4- triazoles from amidines through oxidative functionalization of the C(sp3)-H. *ISRES. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Hassan, A. A., et al. (2018). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
-
Shimizu, M., et al. (2012). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry, 8, 1078-1083. [Link]
-
Sharma, R., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100875. [Link]
-
Guchhait, S. K., et al. (2021). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1][5][6]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry, 19(3), 566-571. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2231-2237. [Link]
-
Taliani, C., et al. (2007). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. The Journal of Organic Chemistry, 72(15), 5825-5828. [Link]
-
Ramachary, D. B., & Shashank, A. B. (2015). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 80(15), 7544-7553. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-9. [Link]
-
Wittenbrook, L. S. (1966). 3-Chloro-5-substituted-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 31(10), 3401-3403. [Link]
-
Thorve, P. R., Maji, K., & Maji, B. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 10(2), 480-489. [Link]
-
A novel iron-catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles. (2019). ResearchGate. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2024). MDPI. [Link]
-
Demirbas, N., et al. (2009). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2896-2903. [Link]
-
Tseng, W. C., Wang, L. Y., Wu, T. S., & Wong, F. F. (2011). An effective 1,3-dipolar cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives. Tetrahedron, 67(29), 5339-5345. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. EP0572142A2 - Novel 3,5-diphenyl substituted 1,2,4-triazoles and their use as insecticides and acaricides - Google Patents [patents.google.com]
- 4. EP0914118B1 - Substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1100511A - 3,5-disubstituted-1h-1,2,4-triazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: A Senior Scientist's Guide to the Preparation of Agrochemical Compounds Using 3,5-Dichloro-1H-1,2,4-triazole as a Synthetic Precursor
Abstract
The 1,2,4-triazole moiety is a cornerstone of modern agrochemical design, forming the active backbone of a critically important class of fungicides known as demethylation inhibitors (DMIs).[1][2] These compounds have profoundly impacted global crop protection. This guide provides a comprehensive technical overview of the synthetic pathways leading to prominent triazole fungicides. We will address the use of 3,5-Dichloro-1H-1,2,4-triazole , a substituted heterocyclic compound of interest,[3] as a starting point. The primary focus will be on its conversion to the essential, non-substituted 1H-1,2,4-triazole core, which is the immediate and indispensable building block for the synthesis of widely-used fungicides such as Propiconazole and Difenoconazole.[4][5] This document details the principles, step-by-step protocols, and critical process parameters for researchers and professionals in the field.
Introduction: The Central Role of the 1,2,4-Triazole Heterocycle
Triazole fungicides revolutionized the management of fungal pathogens in agriculture by providing broad-spectrum, systemic protection.[2] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to arrested fungal growth.[6]
The efficacy of these fungicides is intrinsically linked to the 1H-1,2,4-triazole nucleus. While various substituted triazoles exist, the direct precursor for the final coupling step in the synthesis of market-leading fungicides like Propiconazole and Difenoconazole is the unsubstituted 1H-1,2,4-triazole, or more commonly, its alkali metal salt (e.g., sodium or potassium triazolide).[4][7] Therefore, a robust synthesis plan starting from a substituted precursor like 3,5-Dichloro-1H-1,2,4-triazole must first involve a reliable method to produce this key, non-substituted intermediate.
Part I: Synthesis of the Key Intermediate, 1H-1,2,4-Triazole
To utilize 3,5-Dichloro-1H-1,2,4-triazole as a precursor, a reductive dechlorination is the most logical transformation to yield the required 1H-1,2,4-triazole. This process, typically a catalytic hydrogenolysis, removes the chlorine atoms from the heterocyclic ring. For completeness, a common industrial synthesis method is also presented for context.
Protocol 1: Synthesis via Reductive Dechlorination (Conceptual)
Principle: Catalytic hydrogenation is a powerful method for the hydrogenolysis of carbon-halogen bonds. A noble metal catalyst, such as Palladium on Carbon (Pd/C), in the presence of hydrogen gas, facilitates the replacement of chlorine atoms with hydrogen. A base is often added to neutralize the HCl formed during the reaction, protecting the catalyst and driving the reaction to completion.
Workflow for Reductive Dechlorination
Caption: Workflow for the conceptual synthesis of 1H-1,2,4-triazole.
Protocol 2: Common Industrial Synthesis from Formamide and Hydrazine
Principle: A widely used industrial method involves the direct condensation of formamide with hydrazine hydrate at elevated temperatures. This method is cost-effective and produces 1H-1,2,4-triazole in high yield.[8]
Step-by-Step Protocol:
-
Reaction Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and distillation condenser with formamide (e.g., 60 kg).
-
Heating: Heat the formamide to approximately 175-185°C.
-
Reagent Addition: Slowly and carefully add hydrazine hydrate (e.g., 80% solution, 30 kg) to the hot formamide. The addition rate should be controlled to manage the exothermic reaction and evolution of ammonia and water.
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature for a specified period (e.g., 3 hours) to ensure the reaction goes to completion.
-
Final Dehydration: Increase the temperature to around 210°C to drive off any remaining water and complete the cyclization.
-
Isolation: The resulting product can be purified by distillation or recrystallization to yield high-purity 1H-1,2,4-triazole.[8]
Part II: Application in the Synthesis of Triazole Fungicides
Once 1H-1,2,4-triazole is obtained, it can be used in the pivotal nucleophilic substitution step to create a wide array of fungicides. The triazole is typically deprotonated with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the highly nucleophilic triazolide anion in situ.
Synthesis of Propiconazole
Overview: Propiconazole synthesis is a multi-step process that culminates in the reaction of a brominated dioxolane intermediate with the sodium salt of 1,2,4-triazole.[4][9] The overall pathway begins with 2,4-dichloroacetophenone.
Synthetic Pathway for Propiconazole
Caption: Key stages in the synthesis of Propiconazole.
Detailed Protocol for Final Condensation Step:
-
Triazole Salt Formation: In a reactor equipped for azeotropic distillation (e.g., Dean-Stark trap), charge 1,2,4-triazole (1.2-1.5 molar equivalents) and potassium hydroxide (1.2-1.5 molar equivalents) in a suitable solvent like toluene or pyrrolidone.[7][9]
-
Dehydration: Heat the mixture to reflux (140-200°C) to remove water, forming the anhydrous potassium salt of 1,2,4-triazole. Monitor the final moisture content to be <2.8%.[9]
-
Condensation: Cool the mixture slightly and add the brominated dioxolane intermediate (1.0 molar equivalent). A higher-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) may be added.[4]
-
Reaction: Heat the reaction mixture to 140-180°C for 4-9 hours. The reaction progress should be monitored by a suitable chromatographic method (GC or HPLC).[4][9]
-
Work-up and Isolation: After completion, cool the mixture. The crude product can be isolated by filtration to remove inorganic salts (KBr), followed by solvent removal under vacuum.
-
Purification: The crude propiconazole is typically purified by washing, extraction with an organic solvent like toluene, and high-vacuum distillation (e.g., molecular distillation) to yield the final product.[9][10]
| Parameter | Condition | Rationale / Insight |
| Solvent | DMSO, Pyrrolidone, DMF | High-boiling polar aprotic solvents are ideal for Sₙ2 reactions, effectively solvating the cation and leaving the triazolide anion highly reactive. |
| Temperature | 140 - 180°C | High temperature is required to overcome the activation energy for the substitution reaction, ensuring a reasonable reaction rate.[4] |
| Base | KOH, NaOH | Strong bases are required to fully deprotonate the 1H-1,2,4-triazole (pKa ≈ 10) to form the nucleophilic anion. |
| Molar Ratio | Triazole Salt : Bromide > 1:1 | A slight excess of the triazole salt is used to ensure the complete consumption of the more valuable brominated intermediate.[9] |
Synthesis of Difenoconazole
Overview: The synthesis of Difenoconazole also involves a key nucleophilic substitution with 1,2,4-triazole as the final step to form the heterocycle-containing active ingredient. The preceding intermediate is a brominated ketal derived from m-dichlorobenzene.[5]
Synthetic Pathway for Difenoconazole
Caption: Simplified workflow for the synthesis of Difenoconazole.
Detailed Protocol for Final Condensation Step:
-
Triazole Salt Formation: Dissolve 1,2,4-triazole (1.05 mol) and potassium hydroxide (1.1 mol) in toluene (200 g). Heat to reflux for 2 hours, removing water via a Dean-Stark apparatus to form anhydrous potassium triazolide.[5]
-
Condensation Reaction: Add the bromoketal intermediate (0.975 mol) to the reaction mixture. Remove the toluene by distillation.[5]
-
Solvent Exchange and Heating: Add N,N-Dimethylformamide (DMF, 500 g) and heat the mixture to 150°C for 4 hours.[5]
-
Work-up: Upon completion, cool the reaction mass. Filter to remove the precipitated potassium chloride. The filtrate, containing the product, is subjected to vacuum distillation to recover the DMF.
-
Purification: The crude product is dissolved in toluene, washed with water, and the solvent is removed. The resulting semi-finished product is purified by recrystallization from a solvent like isopropanol to yield the final, high-purity difenoconazole.[5]
| Parameter | Condition | Rationale / Insight |
| Solvent | Toluene (for salt formation), DMF (for reaction) | Toluene allows for efficient azeotropic removal of water. DMF is an excellent solvent for the subsequent high-temperature Sₙ2 reaction.[5] |
| Temperature | 150°C | Provides the necessary thermal energy for the nucleophilic substitution to proceed efficiently, leading to high conversion.[5] |
| Base | Potassium Hydroxide (KOH) | An effective and economical base for generating the triazolide anion. |
| Yield | Total yield reported as 84% | This improved process highlights the efficiency gained by optimizing reaction conditions and minimizing side reactions.[5] |
Safety, Handling, and Waste Management
-
Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Reagent Handling: Bromine is highly corrosive and toxic; handle with extreme care. Strong bases like KOH are caustic. Chlorinated solvents and aromatic compounds should be handled with appropriate engineering controls.
-
Waste Disposal: Halogenated and non-halogenated organic waste streams should be segregated and disposed of according to institutional and local environmental regulations. Aqueous waste containing salts should be neutralized before disposal.
References
-
Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. Retrieved from [Link]
-
(n.d.). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Retrieved from [Link]
- Google Patents. (n.d.). CN101899040A - Preparation process of difenoconazole.
- Google Patents. (n.d.). CN101899040B - Preparation process of difenoconazole.
-
Quick Company. (n.d.). Process For The Preparation Of Difenoconazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fungicide difenoconazole. Retrieved from [Link]
-
PubChem. (n.d.). Propiconazole. National Institutes of Health. Retrieved from [Link]
-
Scribd. (n.d.). ProPiconazole Production Method. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Understanding 1,2,4-Triazole as a Pesticide Intermediate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN113444077A - Process method for synthesizing propiconazole.
-
Xiangshuo Chemical. (2023, February 16). Analysis of triazole fungicides and their intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN101781290A - New method for producing propiconazole.
- Google Patents. (n.d.). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
-
ResearchGate. (n.d.). Synthesis and antifungal activity of novel triazole derivatives. Retrieved from [Link]
Sources
- 1. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 4. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Process For The Preparation Of Difenoconazole [quickcompany.in]
- 8. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 9. CN101781290A - New method for producing propiconazole - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Application Notes & Protocols: Leveraging 3,5-Dichloro-1H-1,2,4-triazole for the Synthesis of Next-Generation Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The 1,2,4-triazole nucleus is recognized as a privileged scaffold in medicinal chemistry, capable of forming key interactions within the ATP-binding site of many kinases.[1][2] This guide provides an in-depth exploration of 3,5-dichloro-1H-1,2,4-triazole, a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. We will dissect its unique reactivity, present detailed protocols for its application in the synthesis of inhibitors for key oncogenic targets like Polo-like kinase 1 (PLK1) and Anaplastic Lymphoma Kinase (ALK), and discuss the underlying chemical principles that make it an invaluable tool for drug discovery.
The Strategic Advantage of the Dichlorotriazole Scaffold
The utility of 3,5-dichloro-1H-1,2,4-triazole in kinase inhibitor design stems from its inherent chemical properties. It serves as a rigid, planar core that can be systematically and selectively functionalized. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, sequential introduction of different chemical moieties.
Causality of Experimental Choices: The two chlorine atoms at the C3 and C5 positions exhibit differential reactivity, which can be exploited by carefully controlling reaction conditions such as temperature, base, and nucleophile strength. Typically, the first substitution occurs under milder conditions, allowing for the isolation of a mono-substituted intermediate. This intermediate can then be subjected to a second, often more forcing, reaction with a different nucleophile to generate a dissymmetric, 3,5-disubstituted 1,2,4-triazole. This stepwise approach is fundamental to building complex molecules with precisely positioned functionalities designed to interact with specific pockets within a kinase active site.
Caption: General workflow for sequential substitution of 3,5-dichloro-1H-1,2,4-triazole.
Application Case Study I: Synthesis of a Scaffold for Polo-like Kinase 1 (PLK1) Inhibitors
Target Background: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[3] Its overexpression is a common feature in many cancers, making it an attractive therapeutic target.[4][5] Several PLK1 inhibitors feature a heterocyclic core designed to interact with the kinase's hinge region. The dichlorotriazole scaffold is ideal for constructing such molecules.[6]
Synthetic Strategy: The synthesis begins with the selective mono-substitution of 3,5-dichloro-1H-1,2,4-triazole with a primary amine. This choice is driven by the need to introduce a specific side chain (R1) that will occupy a defined pocket in the PLK1 active site. The remaining chlorine atom serves as a handle for the subsequent introduction of a second, different amino group (R2), which is often designed to form hydrogen bonds with the kinase hinge.
Caption: Synthetic pathway for a generic PLK1 inhibitor scaffold.
Protocol 2.1: Synthesis of 3-Chloro-5-(cyclopropylamino)-1H-1,2,4-triazole (Intermediate 1)
This protocol details the first selective substitution, a critical step that must be carefully controlled to prevent the formation of the disubstituted product.
-
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (n-BuOH)
-
-
Procedure:
-
To a solution of 3,5-dichloro-1H-1,2,4-triazole in n-butanol, add cyclopropylamine followed by DIPEA.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The goal is the disappearance of the starting material and the appearance of a new, major spot for the mono-substituted product. Over-running the reaction can lead to the formation of the undesired bis(cyclopropylamino)triazole.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure mono-substituted product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Application Case Study II: Synthesis of 3,5-Diamino-1,2,4-triazole Scaffolds for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Target Background: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. Chromosomal rearrangements involving the ALK gene lead to fusion proteins with constitutive kinase activity, driving oncogenesis in non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[7] Potent ALK inhibitors have been developed using a 3,5-diamino-1,2,4-triazole core.[7]
Synthetic Strategy: While 3,5-diamino-1,2,4-triazole can be prepared through other routes, it can also be synthesized from 3,5-dichloro-1H-1,2,4-triazole via a double nucleophilic substitution with an ammonia source. The resulting diamine is a versatile platform. For ALK inhibitors, one of the amino groups is typically acylated or converted into a urea, while the other is functionalized to interact with the solvent-exposed region of the kinase.[7]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soci.org [soci.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dichloro-1H-1,2,4-triazole
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,4-triazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics and advanced materials. 3,5-Dichloro-1H-1,2,4-triazole serves as a versatile and highly valuable building block, offering two reactive handles for the strategic introduction of molecular complexity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chloro-substituted positions of this triazole core.
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with 3,5-dichloro-1H-1,2,4-triazole. Authored from the perspective of a seasoned application scientist, this document goes beyond simple procedural lists to explain the underlying principles, justify experimental choices, and empower researchers to troubleshoot and adapt these powerful transformations for their specific synthetic needs.
Understanding the Substrate: Reactivity and Regioselectivity
The synthetic utility of 3,5-dichloro-1H-1,2,4-triazole is dictated by three key reactive sites: the two carbon-chlorine bonds (at C3 and C5) and the acidic N-H proton of the triazole ring. A thorough understanding of their relative reactivities is crucial for achieving the desired synthetic outcome.
-
N-H vs. C-Cl Reactivity: The triazole N-H is acidic and can compete with the C-Cl bonds for reactivity, particularly in C-N coupling reactions or when strong bases are employed. N-arylation can be a significant side reaction.[1] The choice of base and reaction conditions is therefore critical to favor C-C or C-N coupling over N-H functionalization. In many instances, protection of the N-H group may be a viable strategy, though the protocols herein focus on the direct use of the N-unprotected substrate where possible.
-
Regioselectivity (C3 vs. C5): In dihalogenated N-heteroarenes, the regioselectivity of palladium-catalyzed cross-coupling is a complex interplay of steric and electronic factors. Generally, the position more susceptible to oxidative addition will react preferentially. For the 1,2,4-triazole ring, electronic effects often favor reaction at the C5 position. However, this selectivity can be influenced and, in some cases, reversed by the choice of palladium ligand. For many dihaloazoles, specific ligands can direct the arylation to a single C-X bond with high selectivity.[2]
Diagram: General Catalytic Cycle for Cross-Coupling
Sources
Streamlined Access to Privileged Scaffolds: A Detailed Protocol for the One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
An Application Note for Researchers and Drug Development Professionals
The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions. Molecules incorporating this scaffold exhibit a wide spectrum of therapeutic activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4] Prominent examples include the antihypertensive agent Forasartan and the anticancer drug candidate Bemcentinib.[1]
Traditionally, the synthesis of unsymmetrically substituted 1,2,4-triazoles involves multi-step sequences that often suffer from low overall yields, tedious purification of intermediates, and poor atom economy. One-pot methodologies have emerged as a powerful alternative, enabling the efficient construction of these complex heterocycles from simple, readily available starting materials in a single flask.[3]
This application note provides a detailed, field-proven protocol for a highly efficient and regioselective one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from three key components: a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[5][6] We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into the causality behind critical experimental choices.
Reaction Principle and Mechanism
The success of this three-component, one-pot synthesis hinges on a sequential, two-step process that proceeds with high regioselectivity.[1][7] The reaction is designed to first form a key intermediate, which then undergoes cyclization to yield the final triazole product.
-
Acylamidine Formation: The process begins with the coupling of a carboxylic acid and a primary amidine. This is not a simple condensation; it requires activation of the carboxylic acid to facilitate amide bond formation. Peptide coupling reagents are ideal for this transformation. In this protocol, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is employed as the coupling agent, with DIPEA (N,N-Diisopropylethylamine) acting as a non-nucleophilic base to neutralize the generated acids.[5][8] This step produces a reactive N-acylamidine intermediate in situ.
-
Condensation and Cyclodehydration: Once the N-acylamidine is formed, a monosubstituted hydrazine is introduced. The reaction mixture is then heated in the presence of a mild acid, such as acetic acid. This promotes the condensation of the hydrazine onto the acylamidine, forming an amidrazone derivative.[1] This intermediate subsequently undergoes intramolecular cyclodehydration, a ring-closing reaction that expels a molecule of water to form the stable, aromatic 1,2,4-triazole ring.[1]
The overall mechanism is depicted below:
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is based on the highly successful method developed by Castanedo et al., which offers broad substrate scope and high yields.[5]
Materials and Equipment
-
Reagents:
-
Carboxylic Acid (R¹-COOH): 1.0 mmol, 1.0 equiv
-
Amidine Hydrochloride (R³-C(NH)NH₂·HCl): 1.2 mmol, 1.2 equiv
-
Monosubstituted Hydrazine (R²-NHNH₂): 1.5 mmol, 1.5 equiv
-
HATU: 1.1 mmol, 1.1 equiv
-
N,N-Diisopropylethylamine (DIPEA): 3.0 mmol, 3.0 equiv
-
Glacial Acetic Acid (AcOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for aqueous workup (separatory funnel) and column chromatography
-
Step-by-Step Methodology
The entire process, from reactant addition to product isolation, is illustrated in the workflow diagram below.
Caption: Experimental workflow from setup to pure product.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amidine hydrochloride (1.2 equiv), the carboxylic acid (1.0 equiv), and HATU (1.1 equiv).
-
Causality: Using the hydrochloride salt of the amidine is common for stability and ease of handling. An inert atmosphere prevents side reactions with atmospheric moisture, which can hydrolyze HATU and the activated intermediates.
-
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid) via syringe. Begin stirring, then add DIPEA (3.0 equiv) dropwise. Stir the resulting mixture at room temperature for 2-4 hours.
-
Causality: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants. DIPEA is added to neutralize the amidine hydrochloride and the acidic byproducts from the HATU coupling reaction, driving the formation of the N-acylamidine intermediate.[9] The reaction is allowed to proceed for a few hours to ensure complete formation of this key intermediate.
-
-
Addition of Cyclization Reagents: To the reaction mixture, add the monosubstituted hydrazine (1.5 equiv) followed by glacial acetic acid (typically 2-3 equivalents).
-
Causality: Acetic acid serves as a mild acid catalyst, which is essential for protonating the acylamidine intermediate, making it more susceptible to nucleophilic attack by the hydrazine and facilitating the subsequent cyclodehydration step.[1]
-
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Causality: The elevated temperature provides the necessary activation energy for the condensation and the final water elimination step to form the stable aromatic triazole ring.[10]
-
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Causality: Dilution with ethyl acetate prepares the mixture for extraction. The NaHCO₃ wash is crucial for removing unreacted acetic acid and other acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted-1,2,4-triazole.
Substrate Scope and Data
A key advantage of this protocol is its broad tolerance for diverse functional groups across all three components. This allows for the rapid generation of large libraries of compounds for drug discovery screening.[1][10]
| Entry | Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R²) | Yield (%) |
| 1 | Benzoic acid | Benzamidine | Phenylhydrazine | 84%[5] |
| 2 | 4-Chlorobenzoic acid | Acetamidine | Methylhydrazine | 75%[5] |
| 3 | Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 80%[5] |
| 4 | Cyclohexanecarboxylic acid | Acetamidine | Benzylhydrazine | 65%[1] |
| 5 | Phenylacetic acid | Formamidine | Phenylhydrazine | 71%[6] |
| 6 | 4-Methoxybenzoic acid | Benzamidine | Methylhydrazine | 78%[8] |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive HATU (hydrolyzed).- Insufficient stirring time for acylamidine formation.- Low reaction temperature during cyclization. | - Use fresh, high-quality HATU stored under inert conditions.- Increase the initial stirring time at room temperature to 4-6 hours.- Ensure the internal reaction temperature reaches 80-90 °C. |
| Incomplete Reaction | - Sterically hindered substrates.- Insufficient reaction time for cyclization. | - Increase reaction time up to 24 hours.- For highly hindered substrates, a higher temperature (e.g., 100-110 °C) may be required, but monitor for decomposition. |
| Multiple Spots on TLC / Difficult Purification | - Side reactions due to moisture.- Decomposition of starting materials or product at high temperature. | - Ensure all glassware is oven-dried and reagents/solvents are anhydrous.- Perform the reaction at the lower end of the temperature range (80 °C) and monitor closely. |
Conclusion
The one-pot, three-component synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and hydrazines is a robust, highly efficient, and versatile method. It provides rapid access to structurally diverse molecules that are of high value to medicinal chemists and drug development professionals. By eliminating the need to isolate intermediates, this protocol saves time, reduces waste, and often improves overall yields, making it an invaluable tool for both small-scale synthesis and the generation of large compound libraries.
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
-
Potemkin, V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Molecular Diversity, 26(2), 993-1004. Available from: [Link]
-
Xu, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. Available from: [Link]
-
Xu, X., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-94. Available from: [Link]
-
Li, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Available from: [Link]
-
Li, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Dandia, A., et al. (2015). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 39(12), 9415-9424. Available from: [Link]
-
Tsai, C., et al. (2019). One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry, 17(3), 573-583. Available from: [Link]
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available from: [Link]
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ChemInform, 42(32). Available from: [Link]
-
Potemkin, V., et al. (2022). One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Molecular Diversity, 26(2), 993-1004. Available from: [Link]
-
Wu, Y. M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318. Available from: [Link]
-
Ghafuri, H., & Ghasempour, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Applied Organometallic Chemistry, 35(10). Available from: [Link]
-
Potemkin, V., et al. (2021). One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. ResearchGate. Available from: [Link]
-
Al-Sanea, M. M. (2016). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. Available from: [Link]
-
Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884639. Available from: [Link]
-
Cho, E. J., & Rhee, H. (2012). Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. ResearchGate. Available from: [Link]
-
Gil, M. J. (2007). Synthesis of 1,2,4Trisubstituted Imidazoles and 1,3,5Trisubstituted 1,2,4-Triazoles. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F. (2013). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available from: [Link]
-
Czylkowska, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 5926. Available from: [Link]
-
Wieczorek, M., & Gzella, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(23), 7246. Available from: [Link]
Sources
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for monitoring reactions with 3,5-Dichloro-1H-1,2,4-triazole
An Application Guide to High-Performance Analytical Methods for Monitoring Reactions of 3,5-Dichloro-1H-1,2,4-triazole
Authored by: Senior Application Scientist, Chemical Analytics Division
Abstract
3,5-Dichloro-1H-1,2,4-triazole is a critical heterocyclic building block in the synthesis of a wide range of pharmacologically active compounds and agrochemicals.[1] The efficiency, yield, and purity of synthetic routes involving this intermediate are paramount. Consequently, robust and reliable real-time or quasi-real-time analytical monitoring is essential for reaction characterization, optimization, and scale-up. This guide provides an in-depth exploration of state-of-the-art analytical methodologies for monitoring reactions involving 3,5-Dichloro-1H-1,2,4-triazole, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-proven protocols and data interpretation insights.
Strategic Importance of Reaction Monitoring
In modern chemical synthesis, particularly within the pharmaceutical industry, a "black box" approach to reactions is inefficient and carries significant risk. Monitoring the consumption of reactants, the formation of products, and the transient appearance of intermediates provides invaluable kinetic and mechanistic data. For a reactive intermediate like 3,5-Dichloro-1H-1,2,4-triazole, which may be subject to further substitution or degradation, understanding the reaction profile is key to maximizing yield and minimizing impurities.[2][3] This guide focuses on providing the analytical frameworks to achieve this level of process understanding.
Overview of Analytical Strategy
The choice of an analytical method is dictated by the specific information required, such as reaction kinetics, impurity profiling, or simple endpoint determination. The physicochemical properties of 3,5-Dichloro-1H-1,2,4-triazole (PubChem CID: 98635) — a polar, chlorinated heterocyclic compound — guide our selection of appropriate techniques.[4][5]
Caption: High-level analytical workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is arguably the most versatile and widely adopted technique for monitoring reactions of polar and semi-polar organic molecules.[6] Its strength lies in its high resolution, sensitivity, and adaptability for quantitative analysis. For 3,5-Dichloro-1H-1,2,4-triazole and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected because it provides a non-polar stationary phase that retains the moderately polar triazole analyte through hydrophobic interactions. This allows for separation from more polar starting materials or more non-polar products.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical; it protonates the triazole nitrogen atoms, leading to sharper, more symmetrical peaks and enhancing ionization efficiency for mass spectrometry detection.
-
Detection: UV detection is suitable as the triazole ring possesses a chromophore.[7] A wavelength around 210-220 nm is typically effective. For superior specificity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.
Protocol 3.1: RP-HPLC-UV/MS Method
-
Instrumentation:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel at timed intervals.
-
Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 950 µL) of a 50:50 acetonitrile:water mixture. This stops the reaction and prepares the sample for injection.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic & MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High efficiency and speed for fast monitoring. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for analyte desorption. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes column overload. |
| UV Detection | 215 nm | General wavelength for heterocyclic compounds. |
| MS Ion Source | ESI, Positive Mode | Triazoles readily form [M+H]⁺ ions. |
| MS Scan Range | m/z 100-500 | Covers analyte, reactants, and expected products. |
| Fragmentor Voltage | 100 V | Induces some fragmentation for structural data.[10] |
-
Data Analysis:
-
Identify the peak for 3,5-Dichloro-1H-1,2,4-triazole by its retention time and mass-to-charge ratio ([M+H]⁺ ≈ 152/154/156 due to chlorine isotopes).
-
Integrate the peak area at each time point.
-
Plot the peak area of the reactant (decreasing) and product(s) (increasing) versus time to generate a reaction profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds with sufficient volatility and thermal stability, GC-MS offers excellent separation efficiency and definitive structural identification through standardized electron ionization (EI) libraries. While 3,5-Dichloro-1H-1,2,4-triazole itself can be analyzed by GC, its polarity can lead to peak tailing. However, it is an excellent method for identifying less polar byproducts or derivatives.[11]
Causality of Method Design:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good selectivity for a wide range of organic molecules.
-
Temperature Program: A temperature gradient is essential to first elute volatile components at low temperatures and then ramp up the temperature to elute higher-boiling compounds like the dichlorotriazole.
-
Detector: Mass spectrometry is the ideal detector. Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that can be used for library matching and structural elucidation, which is a key advantage of GC-MS.[10]
Protocol 4.1: GC-MS Method
-
Instrumentation:
-
Gas chromatograph with a programmable temperature-vaporizing (PTV) or split/splitless inlet.
-
Mass spectrometer with an EI source.[12]
-
-
Sample Preparation:
-
Quench the reaction aliquot as described in the HPLC protocol (3.1.2).
-
Perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the diluted aliquot, vortex, and allow the layers to separate.
-
Carefully transfer the organic layer to a GC vial. This step concentrates the analytes and removes non-volatile salts.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard, robust general-purpose column. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (1 min), ramp 20°C/min to 280°C (5 min) | Separates analytes based on boiling point. |
| Injection | 1 µL, 20:1 split | Prevents column overloading and peak distortion. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible, library-searchable spectra. |
| MS Scan Range | m/z 40-500 | Covers expected fragment ions and molecular ions. |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
For true real-time, non-invasive reaction monitoring, NMR spectroscopy is unparalleled.[13] It allows direct observation of the reaction mixture without sampling, quenching, or workup. This provides the most accurate kinetic data, as the reaction is not perturbed by the analysis itself.[14]
Causality of Method Design:
-
Technique: ¹H NMR is used because protons are highly abundant, and the high sensitivity of modern spectrometers allows for rapid data acquisition. Key protons on the reactant, intermediates, and products will have unique chemical shifts.[15][16]
-
Setup: The reaction is run directly in an NMR tube placed inside the spectrometer, often with a specialized flow-cell or by simply acquiring spectra at timed intervals. Benchtop NMR spectrometers are increasingly used for this purpose due to their placement directly in the fume hood.[13]
Caption: Logic diagram for selecting the appropriate analytical method.
Protocol 5.1: In-situ ¹H NMR Monitoring
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz for high resolution, or ≥60 MHz benchtop for process monitoring).
-
High-quality NMR tubes.
-
-
Sample Preparation:
-
Prepare a solution of the starting materials in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction chemistry.
-
Ensure a known concentration of an internal standard (e.g., tetramethylsilane or a stable compound with a singlet in a clear region of the spectrum) is included for quantitative analysis.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction inside the tube, for example, by adding the final reagent or catalyst, quickly shaking, and re-inserting into the spectrometer.
-
-
NMR Acquisition Parameters:
-
Experiment: Standard 1D ¹H acquisition.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative signal integration).
-
Number of Scans: 4-16 (balance between signal-to-noise and time resolution).
-
Automation: Set up an arrayed experiment to automatically acquire spectra at set time intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Identify the signal corresponding to the C-H proton of the 1H-1,2,4-triazole ring (typically a singlet).[17][18]
-
Identify signals for the starting materials and the newly appearing product(s).
-
Integrate the signals of interest relative to the internal standard at each time point.
-
Plot the normalized integral values versus time to obtain a highly accurate reaction profile.[19]
-
Method Comparison and Validation
No single method is perfect for all applications. The choice depends on a balance of requirements.
| Feature | HPLC-UV/MS | GC-MS | In-situ NMR |
| Primary Use | Quantitative analysis of reactants/products | Identification of volatile/non-polar species | Real-time kinetics, mechanistic studies |
| Sample Prep | Dilute & shoot, minimal workup | Requires extraction, more involved | Minimal, reaction in NMR tube |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL) | Lower (µg/mL to mg/mL) |
| Speed/Throughput | High (5-10 min/sample) | Moderate (15-30 min/sample) | Low (continuous monitoring of one reaction) |
| Data Quality | Excellent quantitative data, MW confirmation | Definitive structural ID via EI libraries | Unambiguous structural data, most accurate kinetics |
| Cost | Moderate | Moderate | High initial investment |
A self-validating system is one where the results are internally consistent and verifiable. For instance, in an LC-MS protocol, identity is confirmed by both retention time and the unique isotopic pattern of the two chlorine atoms in the mass spectrum. In NMR, the disappearance of one signal should be stoichiometrically matched by the appearance of another.
Conclusion
The effective monitoring of reactions involving 3,5-Dichloro-1H-1,2,4-triazole is crucial for modern, efficient chemical synthesis. By leveraging the strengths of HPLC-MS for robust quantitative analysis, GC-MS for comprehensive impurity profiling, and in-situ NMR for detailed mechanistic insights, researchers can gain a complete picture of their chemical process. The protocols and rationale presented in this guide provide a strong foundation for developing and implementing these advanced analytical strategies, ultimately leading to faster process development, higher yields, and improved product purity.
References
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Retrieved from [Link]
-
Yoo, B. K., & Joo, S.-W. (2007). In situ Raman monitoring triazole formation from self-assembled monolayers of 1,4-diethynylbenzene on Ag and Au surfaces via "click" cyclization. Journal of Colloid and Interface Science, 311(2), 491–496. Retrieved from [Link]
-
Sravya, G., et al. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). ResearchGate. Retrieved from [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved from [Link]
-
Kim, M., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole. Wiley. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms. ResearchGate. Retrieved from [Link]
-
Harris, C. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Chromatography. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]
-
Chen, J., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hennion, M. C., et al. (1996). On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters. Analyst. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Exploring recent developments on 1,2,4-triazole: Synthesis and biological applications. Journal of Molecular Structure. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Magritek. Retrieved from [Link]
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Harna, S. V., et al. (2020). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-Pesticides. Retrieved from [Link]
-
Penning, T. D., et al. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses. Retrieved from [Link]
-
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Chemosphere. Retrieved from [Link]
-
ResearchGate. (2007). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Retrieved from [Link]
-
Rodríguez, I., et al. (2016). Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms. Journal of Chromatography A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. WUR eDepot. Retrieved from [Link]
-
Hoyer, E., et al. (2018). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dichloro-1H-1,2,4-triazole [synhet.com]
- 5. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole | C7H9Cl2N3O | CID 51000396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Magritek [magritek.com]
- 14. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 17. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3,5-Dichloro-1H-1,2,4-triazole and its Derivatives
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous antifungal, anticancer, and herbicidal agents.[1][2] Among the key intermediates for accessing diverse libraries of these compounds, 3,5-Dichloro-1H-1,2,4-triazole stands out as a highly versatile and reactive building block. The two chlorine atoms serve as excellent leaving groups for sequential or simultaneous nucleophilic substitution, enabling the synthesis of a wide array of functionalized derivatives. However, transitioning the synthesis of this intermediate from a laboratory scale to a pilot or industrial scale presents significant challenges related to safety, reaction control, and purification. This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of 3,5-Dichloro-1H-1,2,4-triazole, followed by a general method for its derivatization. The protocols are designed with a focus on causality, safety, and reproducibility to ensure a self-validating system for researchers in drug development and process chemistry.
Introduction: The Strategic Importance of 3,5-Dichloro-1H-1,2,4-triazole
The five-membered 1,2,4-triazole ring is an isostere of amides and esters, offering unique properties such as hydrogen bonding capabilities, metabolic stability, and a rigid conformational structure.[2] These features make it an attractive component in the design of bioactive molecules that can interact with high affinity at biological receptors.[2] Many clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam, feature this heterocyclic core.
3,5-Dichloro-1H-1,2,4-triazole (DCT) is a pivotal starting material because its C-Cl bonds can be selectively targeted by various nucleophiles (O, N, S-based), providing a straightforward entry into complex molecular architectures. This application note addresses the critical need for a robust and scalable synthesis of DCT, moving beyond small-scale laboratory preparations to a method suitable for producing kilogram quantities.
Overall Synthetic Workflow
The successful scale-up of any chemical synthesis relies on a well-defined and controlled workflow. The process described herein follows a logical progression from starting materials to the final, characterized product, with critical control points established throughout.
Caption: High-level workflow for the scale-up synthesis of DCT.
Part A: Scale-Up Protocol for 3,5-Dichloro-1H-1,2,4-triazole (DCT)
This protocol is adapted from established industrial methods, focusing on safety and scalability. The synthesis proceeds in two conceptual stages within a one-pot procedure: (1) the formation of the 1,2,4-triazolone ring, and (2) the subsequent chlorination to yield the final product.
Reaction Scheme
Caption: Synthesis of DCT via cyclization and chlorination.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Molar Eq. | Quantity (Example Scale) |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 1.0 | 3.12 kg (2.00 kg active) |
| Urea | 57-13-6 | 60.06 g/mol | 1.05 | 2.52 kg |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 4.0 | 24.5 kg |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 1.5 | 7.77 kg |
| Toluene | 108-88-3 | 92.14 g/mol | - | ~20 L |
| Water (Deionized) | 7732-18-5 | 18.02 g/mol | - | As needed |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | As needed |
Equipment:
-
50 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Scrubber system connected to the reactor outlet, charged with aqueous sodium hydroxide to neutralize HCl and POCl₃ fumes.
-
Large filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Triazolone Intermediate
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Connect the condenser outlet to the caustic scrubber.
-
Charge Reagents: Charge hydrazine hydrate (3.12 kg) into the reactor.
-
Heating: Begin stirring and heat the reactor contents to an internal temperature of 100-105 °C using the jacket.
-
Controlled Addition: Slowly add urea (2.52 kg) in portions over 2-3 hours. Causality Note: Portion-wise addition is critical on a large scale to control the vigorous evolution of ammonia gas and prevent a dangerous pressure buildup.
-
Reaction Drive: After the addition is complete, raise the temperature to 120-130 °C and hold for 4-6 hours, or until in-process control (e.g., TLC or LC-MS) shows complete consumption of starting materials. Ammonia gas will continue to evolve and must be directed to the scrubber.
-
Cooling: Cool the resulting thick slurry to 60-70 °C.
Step 2: Chlorination to 3,5-Dichloro-1H-1,2,4-triazole 7. Solvent Addition: Add toluene (~10 L) to the reactor to aid in stirring and heat transfer. 8. Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 7.77 kg) to the mixture. 9. Controlled POCl₃ Addition: Begin the slow, dropwise addition of phosphorus oxychloride (24.5 kg) via an addition pump. The addition should take 3-4 hours. CRITICAL: Maintain the internal temperature between 70-90 °C. The reaction is highly exothermic. Use the reactor cooling system to manage the temperature. Causality Note: POCl₃ is both the chlorinating agent and a dehydrating agent. The tertiary amine base (DIPEA) is essential to neutralize the HCl generated in situ, driving the reaction to completion and preventing unwanted side reactions. 10. Reflux: After the addition is complete, heat the reaction mixture to reflux (~105-115 °C) and maintain for 8-12 hours. Monitor the reaction progress by LC-MS until the intermediate is consumed.
Step 3: Workup and Isolation 11. Cooling: Cool the reaction mixture to ambient temperature (20-25 °C). 12. Quenching (EXTREME CAUTION): Slowly and carefully transfer the reaction mixture onto a mixture of crushed ice and water (~50 kg) in a separate, well-ventilated quenching vessel with vigorous stirring. This process is highly exothermic and will release HCl fumes. Safety Note: This step must be performed in a well-ventilated area or a walk-in fume hood. The quenching of unreacted POCl₃ is extremely hazardous. 13. Phase Separation: Transfer the quenched mixture to a separatory funnel or allow the layers to settle in the reactor. Separate the organic (toluene) layer. 14. Extraction: Extract the aqueous layer with toluene (2 x 5 L). 15. Washing: Combine all organic layers and wash sequentially with:
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize residual acid).
- Water.
- Brine (saturated NaCl solution) to aid in drying.
- Drying and Concentration: Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Step 4: Purification 17. Crystallization: Dissolve the crude product in a minimal amount of hot toluene or ethyl acetate. Allow it to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystal formation. 18. Filtration and Drying: Collect the solid product by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 70-85% of a white to off-white crystalline solid.
Part B: General Protocol for Derivatization
The DCT product is an ideal substrate for nucleophilic aromatic substitution (SNAr). The following is a general protocol for the mono-amination of DCT.
-
Setup: In a suitable reactor, dissolve 3,5-Dichloro-1H-1,2,4-triazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or DIPEA (1.5 eq.).
-
Add Nucleophile: Add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature. Causality Note: Using a slight excess of the amine can be beneficial, but a large excess may lead to disubstitution. Controlling stoichiometry is key to achieving mono-substitution.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Process Safety Considerations
Handling the reagents for this synthesis requires strict adherence to safety protocols.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or neoprene).
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood or a well-ventilated enclosure. A caustic scrubber is mandatory for neutralizing toxic and corrosive off-gases (NH₃, HCl).[3]
-
Reagent-Specific Hazards:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Inhalation of fumes can cause severe respiratory damage. Must be handled under anhydrous conditions.[4]
-
Urea/Ammonia: The reaction generates large volumes of ammonia gas, which is corrosive and toxic.
-
-
Emergency Procedures:
-
Spills: Neutralize small spills of acidic reagents with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[3] For eye contact, use an eyewash station and seek immediate medical attention.
-
Characterization and Quality Control
To ensure the identity and purity of the final product, a combination of spectroscopic and analytical techniques should be employed.[6][7]
| Technique | Parameter | Expected Result for 3,5-Dichloro-1H-1,2,4-triazole |
| ¹H NMR | Chemical Shift (δ) | ~14-15 ppm (broad singlet, 1H, N-H). Solvent dependent. |
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm (2C, C-Cl). Solvent dependent. |
| Mass Spec (MS) | m/z | Expected [M+H]⁺: 137.96. Observe characteristic chlorine isotope pattern. |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 (N-H stretch), ~1550 (C=N stretch), ~800 (C-Cl stretch). |
| Melting Point | Temperature (°C) | 165-170 °C (with decomposition).[8] |
| Purity (HPLC) | Area % | ≥ 98% |
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022). National Institutes of Health. Available at: [Link]
-
A review on synthesis of 1,2,4 triazole compounds. (2023). ISRES Publishing. Available at: [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Wiley Online Library. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Derivativation of 3,5-Dichloro-1H-1,2,4-triazole for Biological Activity Screening
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3] The unique electronic configuration and hydrogen bonding capabilities of the triazole ring allow for potent interactions with various biological targets. Among the many triazole-based scaffolds, 3,5-dichloro-1H-1,2,4-triazole stands out as an exceptionally versatile starting material for the synthesis of diverse chemical libraries intended for biological screening. Its reactivity profile, characterized by two electrophilic carbon centers (C3 and C5) and an acidic N-H proton, provides multiple handles for strategic chemical modification. This application note provides a detailed guide for the derivatization of this scaffold and outlines robust protocols for subsequent biological evaluation.
Section 1: Chemical Properties and Reactivity of the Scaffold
The synthetic utility of 3,5-dichloro-1H-1,2,4-triazole stems from its distinct reactive sites. The electron-withdrawing nature of the nitrogen atoms in the triazole ring, coupled with the inductive effect of the chlorine atoms, renders the C3 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the proton on the N1 nitrogen is acidic and can be readily removed by a base, generating a nucleophilic triazolate anion that can participate in alkylation or arylation reactions.[4]
Understanding the regioselectivity of these reactions is paramount. N-alkylation typically occurs preferentially at the N1 position due to thermodynamic stability.[5][6] The two chlorine atoms, while both reactive, can exhibit differential reactivity based on steric hindrance and the nature of the attacking nucleophile, allowing for sequential or selective substitution under carefully controlled conditions.
Caption: Reactive sites of 3,5-dichloro-1H-1,2,4-triazole.
Section 2: Synthetic Strategies and Protocols
A key strategy for generating a library of compounds from this scaffold involves a multi-step sequence: (1) N1-alkylation/arylation followed by (2) sequential or differential nucleophilic substitution at the C3 and C5 positions.
Protocol 2.1: N1-Alkylation of 3,5-Dichloro-1H-1,2,4-triazole
This protocol describes the general procedure for attaching an alkyl or benzyl group to the N1 position of the triazole ring. The reaction proceeds via the formation of the triazolate anion, which then acts as a nucleophile.
Rationale: The use of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is effective for deprotonating the triazole N-H without promoting unwanted side reactions. DMF is an excellent solvent for this reaction as it readily dissolves the triazole salt and the alkylating agent.
Step-by-Step Protocol:
-
To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazolate anion.
-
Add the desired alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2.2: C5-Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol details the substitution of one of the chlorine atoms with an amine nucleophile. The C5 position is often more reactive towards nucleophilic attack.
Rationale: The electron-deficient triazole ring activates the C-Cl bonds towards nucleophilic attack. Heating the reaction is typically necessary to overcome the activation energy for the SNAr reaction. A base is often included to neutralize the HCl generated during the reaction.
Step-by-Step Protocol:
-
In a sealed reaction vessel, dissolve the N1-alkylated-3,5-dichloro-1,2,4-triazole (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Add the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 6-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Library Synthesis Workflow
The following diagram illustrates a strategic workflow for creating a diverse library of compounds for biological screening, starting from the core scaffold.
Caption: Workflow for diverse library synthesis.
Section 3: Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Below are standard, high-throughput compatible protocols for preliminary antimicrobial and anticancer screening.
Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only). Also, include a standard drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
Protocol 3.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Section 4: Data Presentation and Interpretation
Systematic recording and analysis of the screening data are crucial for identifying promising lead compounds and understanding structure-activity relationships (SAR).
Table 1: Hypothetical Biological Screening Data for a Series of 3,5-Disubstituted-1,2,4-triazole Derivatives
| Compound ID | R¹ (N1-substituent) | R² (C5-substituent) | R³ (C3-substituent) | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |
| DCT-001 | Benzyl | -NH-Cyclopropyl | -Cl | 16 | 25.4 |
| DCT-002 | Benzyl | -Morpholino | -Cl | 32 | >100 |
| DCT-003 | 4-Fluorobenzyl | -NH-Cyclopropyl | -Cl | 8 | 12.1 |
| DCT-004 | 4-Fluorobenzyl | -NH-Cyclopropyl | -S-Ethyl | 4 | 5.8 |
| DCT-005 | Propyl | -NH-Cyclopropyl | -S-Ethyl | 64 | 78.2 |
Interpretation: From this hypothetical data, one could infer that:
-
An electron-withdrawing group (fluorine) on the N1-benzyl substituent (DCT-003 vs. DCT-001) enhances both antibacterial and anticancer activity.
-
Replacing the remaining C3-chloro group with a thioether (DCT-004 vs. DCT-003) further improves potency, suggesting this position is critical for activity.
-
A simple alkyl chain at N1 (DCT-005) is less favorable than an aromatic group, highlighting the importance of the aryl moiety for potential π-stacking or hydrophobic interactions.
Conclusion
3,5-Dichloro-1H-1,2,4-triazole is a privileged scaffold that provides a robust and flexible platform for the development of novel bioactive compounds. The synthetic strategies and screening protocols outlined in this application note offer a clear pathway from initial scaffold derivatization to the identification of promising hits. By systematically modifying the N1, C3, and C5 positions and evaluating the resulting analogs in well-defined biological assays, researchers can efficiently explore the chemical space around this core and accelerate the discovery of new therapeutic agents.
References
- Vertex AI Search. (2023).
- Patel, N. B., et al. (2012).
- Kumar, A., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Zhang, L., et al. (2014).
- Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square.
- Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
- Demirbas, N., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.
- Rebaz, F. A., et al. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole.
- Hein, C. D., et al. (2018). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
- Kumar, V., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Fathalla, O. A., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org.
- Demirbas, N., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, Section B.
- Hein, C. D., & Fokin, V. V. (2010). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). DTIC.
- Ito, S., et al. (2010). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry.
- Begtrup, M. (1993). An Investigation into the Alkylation of 1,2,4-Triazole. Acta Chemica Scandinavica.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dichloro-1H-1,2,4-triazole in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Dichloro-1H-1,2,4-triazole as a versatile building block in the field of materials science. This document outlines the fundamental properties, key applications, and detailed experimental protocols for the synthesis of advanced functional materials.
Introduction: The Unique Potential of a Dichloro-Triazole Building Block
3,5-Dichloro-1H-1,2,4-triazole is a highly functionalized heterocyclic compound that serves as a valuable precursor in the synthesis of a wide array of advanced materials. Its utility in materials science stems from the reactive nature of its two chlorine atoms, which can be readily displaced through nucleophilic substitution or engaged in cross-coupling reactions. This allows for the precise installation of various functional groups, enabling the tailoring of molecular architecture and, consequently, the material's properties. The electron-deficient triazole core imparts desirable characteristics such as thermal stability and specific electronic properties to the resulting materials.[1] Furthermore, the high nitrogen content of the triazole ring makes it an attractive scaffold for the development of energetic materials.[2][3]
This guide will delve into the practical applications of 3,5-Dichloro-1H-1,2,4-triazole in the synthesis of functionalized polymers, coordination polymers and metal-organic frameworks (MOFs), and as a precursor to energetic materials. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their experimental design.
Safety Precautions and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3,5-Dichloro-1H-1,2,4-triazole.
General Handling:
-
Work in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[4]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[4]
Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Application in the Synthesis of Functionalized Polymers
The dichloro-functionality of 3,5-Dichloro-1H-1,2,4-triazole provides a convenient handle for polymerization reactions, leading to the formation of poly(1,2,4-triazole)s. These polymers are of interest for their thermal stability and potential applications in areas such as proton-conducting membranes and specialty plastics. A common synthetic strategy involves nucleophilic aromatic substitution reactions with difunctional nucleophiles.
Protocol 1: Synthesis of a Poly(alkoxy-1,2,4-triazole) via Nucleophilic Aromatic Substitution
This protocol describes a representative method for the synthesis of a poly(alkoxy-1,2,4-triazole) by reacting 3,5-Dichloro-1H-1,2,4-triazole with a diol.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
1,6-Hexanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,6-hexanediol (1.18 g, 10 mmol) and anhydrous DMF (40 mL).
-
Slowly add sodium hydride (0.88 g, 22 mmol, 60% dispersion) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Polymerization: Add 3,5-Dichloro-1H-1,2,4-triazole (1.52 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and maintain for 24 hours under a nitrogen atmosphere.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it into 200 mL of rapidly stirring deionized water.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with deionized water (3 x 50 mL) and then with methanol (2 x 30 mL).
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Expected Outcome: A solid, off-white to pale yellow polymer. The properties of the polymer, such as molecular weight and solubility, will depend on the specific reaction conditions.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
While 3,5-Dichloro-1H-1,2,4-triazole itself is not typically used directly as a ligand in MOF synthesis due to the presence of the chloro groups, it serves as an excellent precursor for the synthesis of functionalized triazole-based linkers. By replacing the chlorine atoms with coordinating groups (e.g., carboxylates, pyridyls), bespoke ligands can be designed to construct MOFs with desired topologies and functionalities.[4][5]
Protocol 2: Synthesis of a Dicarboxylate-Functionalized 1,2,4-Triazole Ligand via Suzuki-Miyaura Cross-Coupling
This protocol provides a method for the synthesis of a 1,2,4-triazole-based dicarboxylic acid ligand, which can be subsequently used in the synthesis of MOFs. The methodology is adapted from established cross-coupling reactions on similar dichloro-heterocycles.[6]
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
4-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Cross-Coupling Reaction: In a round-bottom flask, combine 3,5-Dichloro-1H-1,2,4-triazole (1.52 g, 10 mmol), 4-(methoxycarbonyl)phenylboronic acid (4.32 g, 24 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a solvent mixture of toluene (60 mL), ethanol (20 mL), and water (20 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.
-
Hydrolysis: Dissolve the crude diester in a mixture of methanol (50 mL) and 2 M sodium hydroxide (30 mL).
-
Stir the mixture at 60 °C for 4 hours.
-
Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated dicarboxylic acid ligand by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Outcome: A white to off-white solid powder of 3,5-bis(4-carboxyphenyl)-1H-1,2,4-triazole.
Application as a Precursor for Energetic Materials
The high nitrogen content of the 1,2,4-triazole ring makes it a desirable scaffold for the synthesis of high-energy-density materials (HEDMs).[2][3] The chloro-substituents on 3,5-Dichloro-1H-1,2,4-triazole can be replaced with nitrogen-rich functional groups, such as azido (-N₃) or amino (-NH₂) groups, to further increase the nitrogen content and energetic performance of the resulting compounds.
Protocol 3: Synthesis of 3,5-Diazido-1H-1,2,4-triazole
This protocol describes the synthesis of 3,5-Diazido-1H-1,2,4-triazole, a nitrogen-rich energetic compound, via nucleophilic substitution of the chlorine atoms with azide ions.[7]
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-Dichloro-1H-1,2,4-triazole (1.52 g, 10 mmol) in acetone (40 mL).
-
Add sodium azide (1.43 g, 22 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Work-up: Remove the acetone under reduced pressure.
-
Add 50 mL of water to the residue and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water (2 x 20 mL).
-
Dry the product carefully in a desiccator. Caution: Azide compounds can be shock-sensitive and should be handled with extreme care.
Expected Outcome: A solid product of 3,5-Diazido-1H-1,2,4-triazole.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |
| 3,5-Dichloro-1H-1,2,4-triazole | C₂HCl₂N₃ | 151.98 | Precursor for functional materials |
| Poly(alkoxy-1,2,4-triazole) | Varies | Varies | Thermally stable polymers |
| 3,5-bis(4-carboxyphenyl)-1H-1,2,4-triazole | C₁₆H₁₁N₃O₄ | 309.28 | Ligand for MOF synthesis |
| 3,5-Diazido-1H-1,2,4-triazole | C₂HN₉ | 167.11 | Energetic material |
Visualizations
Figure 1: Synthetic pathways for functional materials starting from 3,5-Dichloro-1H-1,2,4-triazole.
References
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]
-
Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis of 3,5-ditetrazolyl-1,2,4-triazole-based complexes: a strategy for developing C-N-linked triheterocyclic energetic compounds. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
-
Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. Royal Society of Chemistry. [Link]
-
Synthesis and crystal structure of a nitrogen-rich compound: 3, 5-diazido-1, 2, 4-triazole. ResearchGate. [Link]
-
Synthesis of 3,5-ditetrazolyl-1,2,4-triazole-based complexes: a strategy for developing C–N-linked triheterocyclic energetic compounds. New Journal of Chemistry. [Link]
-
Metal-organic frameworks constructed with 1,2,4-triazol-1-ylacrylic acid ligand: syntheses and. ElectronicsAndBooks. [Link]
-
Two New Metal-organic Frameworks Constructed from 3,4,5-Substituted-1,2,4-Triazole Ligands. ResearchGate. [Link]
-
Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. ResearchGate. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
Introduction
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-1H-1,2,4-triazole, a critical building block for various pharmaceutical and agrochemical compounds. The primary synthetic challenge lies in the robust and selective conversion of the keto-groups of a urazole precursor into chlorides while navigating potential side reactions and purification hurdles. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting to help researchers, scientists, and drug development professionals optimize their synthetic outcomes. The core methodology discussed is the chlorination of 1,2,4-triazolidine-3,5-dione (urazole) using a potent chlorinating system.
Core Synthesis Workflow: Chlorination of Urazole
The most established route to 3,5-Dichloro-1H-1,2,4-triazole involves the dehydroxy-chlorination of 1,2,4-triazolidine-3,5-dione (urazole). The tautomeric nature of urazole (a diketo form in equilibrium with a dihydroxy aromatic form) allows for the replacement of the hydroxyl groups with chlorine atoms. This transformation is typically achieved with a powerful chlorinating agent, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which is highly effective for converting C=O bonds in heterocyclic systems to C-Cl bonds.[1]
The overall workflow is depicted below.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Question 1: My reaction yields are consistently low (<40%). What are the most likely causes?
Answer: Low yields in this reaction typically stem from three primary areas: incomplete reaction, product degradation during work-up, or mechanical losses.
-
Causality (Incomplete Reaction): The chlorination of the urazole ring is a demanding reaction.
-
Insufficient Chlorinating Agent: The POCl₃/PCl₅ mixture acts as both solvent and reagent. Using POCl₃ alone may not be strong enough for some substrates. The addition of PCl₅ enhances the chlorinating power.[1][2] Ensure you are using a sufficient excess of the reagent mixture.
-
Reaction Time/Temperature: This reaction requires high temperatures (typically refluxing POCl₃, ~110°C) and sufficient time (often 4-12 hours) to drive the conversion of both keto groups. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material and any mono-chlorinated intermediate.
-
Moisture: The starting material and glassware must be scrupulously dry. Water reacts violently with POCl₃ and PCl₅, consuming the reagents and generating phosphoric and hydrochloric acids, which can lead to unwanted side reactions.[3]
-
-
Causality (Product Degradation): The dichloro-triazole product is susceptible to hydrolysis, especially under acidic conditions generated during the work-up.
-
Quenching Procedure: The quenching of excess POCl₃ with ice water is highly exothermic and generates a strongly acidic environment. This can hydrolyze the chloro groups back to hydroxyls. To mitigate this, pour the cooled reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively. Neutralizing the aqueous solution with a base like sodium bicarbonate or sodium hydroxide before extraction can improve stability.[4]
-
-
Actionable Solutions:
-
Dry Everything: Dry your urazole starting material in a vacuum oven before use. Ensure all glassware is oven-dried.
-
Optimize Reagent Stoichiometry: Start with a 10-20 fold volumetric excess of POCl₃. For every 1 equivalent of urazole, add 2-3 equivalents of PCl₅ to the POCl₃.
-
Monitor the Reaction: Withdraw aliquots periodically (e.g., every 2 hours), quench them carefully, and analyze by TLC or LCMS to track the conversion.
-
Refine Your Work-up: Perform the quench at 0°C or below. Consider a slow, dropwise addition of the reaction mixture to the ice. Neutralize the aqueous layer to a pH of ~7-8 before extracting your product.
-
Question 2: My NMR spectrum shows multiple products. Besides the starting material, what are the likely impurities?
Answer: The most common impurity is the mono-chlorinated intermediate, 3-chloro-5-hydroxy-1H-1,2,4-triazole. Over-chlorination or ring-opening side products are generally less common under controlled conditions but can occur with prolonged heating or excessive temperatures.
-
Causality (Mono-chlorinated Intermediate): The conversion of the two keto groups occurs sequentially. If the reaction is stopped prematurely or the conditions are not forcing enough, the reaction can stall at the mono-chlorinated stage. This intermediate is more polar than the desired product and will typically have a lower Rf value on a TLC plate.
-
Causality (Phosphorus Byproducts): After quenching, various phosphorus-based acids are formed. If the extraction and washing steps are not thorough, these can contaminate the crude product. They are typically highly polar and can be removed with aqueous washes.
-
Actionable Solutions:
-
Drive the Reaction to Completion: Increase the reaction time or temperature slightly (e.g., from 110°C to 120°C) and monitor by TLC until the intermediate spot is gone.
-
Improve Purification: The mono-chlorinated intermediate can usually be separated from the desired dichloro product using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, will elute the less polar dichloro product first.
-
Thorough Washing: During work-up, wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove acidic impurities. A final wash with brine will help remove residual water before drying.
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. The reaction quench is extremely exothermic and releases HCl gas; ensure the quench is performed slowly and with adequate cooling and ventilation.
-
-
Q: Can I use a different chlorinating agent, like SOCl₂?
-
A: While thionyl chloride (SOCl₂) is a common chlorinating agent, it is generally less effective than the POCl₃/PCl₅ mixture for converting amide-like carbonyls to chlorides. The POCl₃/PCl₅ system is preferred for its higher reactivity and efficacy in these heterocyclic systems.[1]
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: ¹H NMR should show a broad singlet for the N-H proton (its chemical shift can be highly variable and it is D₂O exchangeable). ¹³C NMR is more informative and should show two distinct signals for the two chlorinated carbons of the triazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).
-
TLC/LCMS: Useful for assessing purity and comparing the product to starting materials and intermediates.
-
-
-
Q: What are the recommended storage conditions for 3,5-Dichloro-1H-1,2,4-triazole?
-
A: The compound is moderately stable but can be sensitive to moisture and heat. Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis.
-
Experimental Protocols & Data
Detailed Synthesis Protocol
Materials:
-
1,2,4-Triazolidine-3,5-dione (Urazole) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (15-20 vol. eq)
-
Phosphorus pentachloride (PCl₅) (2.5 eq)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂ or Drierite). Ensure all glassware is oven-dried and assembled while hot.
-
Reagent Addition: To the flask, add phosphorus pentachloride (2.5 eq) followed by phosphorus oxychloride (15-20 volumes). Stir the mixture to form a solution/slurry.
-
Substrate Addition: Carefully add 1,2,4-triazolidine-3,5-dione (1.0 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent) until the starting material is consumed (typically 4-8 hours).
-
Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, pour the cooled reaction mixture onto the ice slurry. This process is highly exothermic and will release HCl gas.
-
Extraction: Once the quench is complete and all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 3,5-Dichloro-1H-1,2,4-triazole.
Data Presentation
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Urazole:PCl₅ Ratio | 1 : 2.5 (molar) | Ensures sufficient reagent to convert both keto groups. |
| POCl₃ Volume | 15-20x volume of urazole | Acts as both reagent and solvent, ensuring mobility. |
| Temperature | 110 - 120 °C (Reflux) | Required to overcome the activation energy for chlorination. |
| Reaction Time | 4 - 8 hours | Typical duration; should be monitored by TLC/LCMS. |
| Atmosphere | Anhydrous (Drying Tube) | Prevents decomposition of chlorinating agents by moisture. |
Table 2: Typical Analytical Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.0-15.0 (br s, 1H, NH). Note: Peak is broad and position is variable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~150-155 ppm (2C, C-Cl). Two distinct signals expected for C3 and C5. |
| MS (EI) | m/z showing isotopic pattern for two chlorines (e.g., 151 (M⁺), 153 (M⁺+2), 155 (M⁺+4)). |
References
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. RSC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
Preprints.org. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphoryl chloride (Phosphorus oxychloride). Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorus Pentachloride (PCl5) Mediated Synthesis of Tetraarylporphyrins. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Solvent-Free Microwave Synthesis of Trialkylphosphates. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Enantioselective Synthesis of 1,2,4-Triazolines Catalyzed by a Cinchona Alkaloid-Derived Organocatalyst. RSC. Retrieved from [Link]
-
UTAR Institutional Repository. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). KR100196652B1 - Method for preparing triazole derivative.
Sources
Technical Support Center: Synthesis of Dichlorotriazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dichlorotriazoles in a practical question-and-answer format.
FAQ 1: My chlorination of 1,2,4-triazole is yielding a mixture of products, not just the desired dichlorotriazole. What are the likely byproducts and how can I control the reaction?
Answer:
The direct chlorination of the 1,2,4-triazole ring is a common route to dichlorotriazoles, but it can be prone to side reactions, leading to a complex product mixture. The primary byproducts to anticipate are monochlorinated intermediates and over-chlorinated species.
Common Byproducts and Their Formation:
-
Monochloro-1,2,4-triazoles: Incomplete chlorination is a frequent issue, resulting in the presence of 3-chloro-1,2,4-triazole or 5-chloro-1,2,4-triazole. This typically occurs when the reaction time is too short, the temperature is too low, or an insufficient amount of the chlorinating agent is used.
-
N-Chlorotriazoles: The nitrogen atoms in the triazole ring are nucleophilic and can react with the chlorinating agent to form unstable N-chloro intermediates. These species can be reactive and may lead to further side reactions or decomposition.
-
Over-chlorinated Products: Excessive chlorination can lead to the formation of trichlorotriazoles or other polychlorinated species, especially if the reaction is not carefully controlled.
-
Ring-Opened Products: Under harsh reaction conditions (e.g., high temperatures, extreme pH), the triazole ring can undergo cleavage, leading to a variety of linear and fragmented byproducts.
Troubleshooting and Control Strategies:
| Parameter | Recommended Action | Rationale |
| Chlorinating Agent | Use a controlled and selective chlorinating agent. N-chlorosuccinimide (NCS) is often a good choice. | NCS provides a more controlled release of electrophilic chlorine compared to harsher reagents like chlorine gas, minimizing over-chlorination. |
| Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed, but a large excess should be avoided. | Insufficient reagent leads to incomplete reaction, while a large excess promotes the formation of over-chlorinated byproducts. |
| Temperature | Maintain a low and consistent reaction temperature, typically between 0°C and room temperature. | Exothermic reactions can lead to a loss of selectivity and the formation of degradation products. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC, HPLC, or GC-MS to determine the optimal reaction time. | Stopping the reaction too early will result in a high proportion of monochlorinated intermediates, while extending it unnecessarily can lead to over-chlorination. |
| Solvent | Choose an inert solvent that does not react with the chlorinating agent. Acetonitrile or chlorinated solvents are often suitable. | Protic solvents can react with some chlorinating agents, reducing their effectiveness and introducing additional impurities. |
FAQ 2: I am synthesizing a dichlorotriazole via a Sandmeyer-type reaction starting from an aminotriazole, but the yield is low and I'm observing several impurities. What are the potential pitfalls of this reaction?
Answer:
The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a chlorine atom, is a powerful tool for introducing chlorine onto the triazole ring. However, it is a multi-step process with several critical parameters that can influence its success.
Common Byproducts and Their Formation:
-
Hydroxy-triazoles: Incomplete conversion of the diazonium salt can lead to its reaction with water, resulting in the formation of the corresponding hydroxy-triazole. This is a common side reaction if the reaction conditions are not sufficiently anhydrous.
-
Azo-Coupling Products: Diazonium salts are electrophilic and can react with the starting aminotriazole or other electron-rich species in the reaction mixture to form colored azo-coupled byproducts. This is more likely to occur if the pH is not acidic enough.[1]
-
Decomposition of Diazonium Salt: Diazonium salts, particularly those derived from heteroaromatic amines, can be unstable and decompose, leading to a variety of byproducts and a reduction in the yield of the desired dichlorotriazole.
Troubleshooting and Control Strategies:
| Parameter | Recommended Action | Rationale |
| Diazotization Temperature | Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt. | Diazonium salts are often thermally unstable and can decompose at higher temperatures, leading to reduced yields and the formation of byproducts.[1] |
| Acidity | Ensure the reaction medium is sufficiently acidic during diazotization. | High acidity helps to stabilize the diazonium salt and prevents unwanted azo-coupling side reactions.[1] |
| Copper Catalyst | Use a fresh and active source of copper(I) chloride (CuCl). | The copper(I) catalyst is crucial for the efficient conversion of the diazonium salt to the chloro-substituted product. Deactivated catalyst can lead to low yields. |
| Addition Rate | Add the sodium nitrite solution slowly to the acidic solution of the aminotriazole. | Slow addition helps to control the exothermic diazotization reaction and maintain a low temperature. |
FAQ 3: My final dichlorotriazole product appears to be unstable and degrades over time, or during workup. What could be the cause and how can I improve its stability?
Answer:
Dichlorotriazoles can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxy- or oxo-triazole derivatives. The stability of your compound will depend on its specific structure and the conditions it is exposed to.
Common Degradation Pathways:
-
Hydrolysis: The chlorine atoms on the triazole ring are susceptible to nucleophilic substitution by water or hydroxide ions. This can lead to the formation of monochloro-hydroxy-triazoles or dihydroxy-triazoles. The rate of hydrolysis is often pH-dependent.
-
Ring Opening: Under more extreme pH conditions or elevated temperatures, the triazole ring itself can undergo cleavage, leading to a complex mixture of degradation products.
Troubleshooting and Control Strategies:
| Parameter | Recommended Action | Rationale |
| pH during Workup | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. | Extreme pH can catalyze the hydrolysis of the chloro substituents. |
| Purification | If using aqueous-based purification methods, minimize the contact time and consider using buffered solutions. | Prolonged exposure to water, especially at elevated temperatures, can lead to hydrolysis. |
| Storage | Store the purified dichlorotriazole in a cool, dry, and dark place, preferably under an inert atmosphere. | Moisture and light can contribute to the degradation of the compound over time. |
Experimental Protocols & Data Visualization
Protocol 1: General Procedure for the Chlorination of 1H-1,2,4-Triazole
This protocol provides a general method for the synthesis of 3,5-dichloro-1,2,4-triazole.
Materials:
-
1H-1,2,4-Triazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium sulfite solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1H-1,2,4-triazole (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Chlorination of 1,2,4-Triazole
Caption: Step-by-step workflow for the synthesis of dichlorotriazoles via chlorination.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid dichlorotriazoles from less soluble or more soluble impurities.
Procedure:
-
Solvent Selection: Test the solubility of the crude dichlorotriazole in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to test include ethanol, isopropanol, toluene, and hexanes, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of byproducts are crucial for process optimization and quality control.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying dichlorotriazoles and their impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid or TFA) is a good starting point. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable dichlorotriazoles and byproducts. The mass spectrometer provides valuable structural information for impurity identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.
Potential Byproduct Formation Pathways
Sources
Technical Support Center: Purification of 3,5-Dichloro-1H-1,2,4-triazole
Welcome to the technical support center for 3,5-Dichloro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile heterocyclic compound. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3,5-Dichloro-1H-1,2,4-triazole. The solutions are presented in a question-and-answer format to directly resolve common experimental roadblocks.
Q1: My recrystallization of 3,5-Dichloro-1H-1,2,4-triazole resulted in a very low yield. What are the likely causes and how can I fix it?
A1: Low recovery from recrystallization is a frequent issue, typically stemming from suboptimal solvent choice or procedural missteps. Let's break down the causality:
-
Excessive Solvent Volume: The most common error is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point, not to fully dissolve the crude material with ease at room temperature. Using excess solvent means that a significant amount of your product will remain dissolved even after cooling, leading to poor recovery.
-
Solution: Add the hot solvent portion-wise (in small increments) to your crude solid, waiting for the solvent to boil between additions, until the solid just dissolves. This ensures you are near the saturation point.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound has high solubility in the chosen solvent even when cold, you will never achieve good crystal precipitation. 3,5-Dichloro-1H-1,2,4-triazole is a polar molecule and is moderately soluble in polar organic solvents.[1]
-
Solution: Test solubility in a range of solvents on a small scale. If a single solvent is not ideal, a binary solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be highly effective. For example, you could dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then slowly add a poor, miscible solvent (like hexanes or water) until turbidity persists. Then, reheat to clarify and cool slowly.
-
-
Premature Crystallization: If crystallization occurs too quickly (e.g., by crash-cooling in an ice bath immediately), impurities can become trapped within the crystal lattice, and very small crystals may form that are difficult to filter.
-
Solution: Allow the heated, saturated solution to cool slowly to room temperature first. Once it has reached ambient temperature, then you can place it in an ice bath to maximize precipitation of the remaining dissolved product.
-
-
Loss During Filtration/Washing: Product can be lost if the wash solvent is not chilled or if it is one in which your product is highly soluble.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. This removes residual soluble impurities without dissolving a significant amount of your purified product.
-
Q2: After purification, my 3,5-Dichloro-1H-1,2,4-triazole is still off-white or yellowish. How can I remove colored impurities?
A2: A persistent color indicates the presence of highly conjugated impurities or degradation products that absorb visible light. These are often present in very small quantities but are highly visible.
-
Causality: These impurities are typically byproducts from the synthesis that are more nonpolar or have different polarity profiles than your target compound, but may have some affinity for it.
-
Solutions:
-
Activated Charcoal Treatment: This is a classic and highly effective method. Activated charcoal has a high surface area and adsorbs large, colored, conjugated molecules.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot for 5-10 minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be colorless. Then, proceed with the cooling and crystallization steps as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Column Chromatography: If the colored impurity is close in polarity to your product and co-crystallizes, column chromatography is the more rigorous solution. Use a gradient elution to separate the compounds effectively. (See FAQ 3 for method development).
-
Solvent Selection: Sometimes, the colored impurity has a very different solubility profile. Experimenting with different recrystallization solvents may leave the colored impurity either completely insoluble (can be filtered off hot) or completely soluble (remains in the mother liquor after cooling).
-
Q3: I'm running a silica gel column, but my product is co-eluting with an unknown impurity. What are my options?
A3: Co-elution in column chromatography means the separation factor (α) between your product and the impurity is too low in the chosen mobile phase. The key is to alter the separation conditions to increase this factor.
-
Causality: Silica gel separates compounds based primarily on polarity. Co-elution implies the product and impurity have very similar polarities and interactions with the stationary phase.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: This is the first and simplest step. A less polar mobile phase will cause all compounds to move more slowly down the column, increasing their interaction time with the silica and potentially improving separation between closely eluting spots. If you are using a 4:1 Hexane:Ethyl Acetate mixture, try moving to 9:1 or even 19:1.
-
Change Solvents: The "selectivity" of the separation can be altered by changing the composition of the mobile phase, even if the overall polarity is similar. The different specific interactions of solvents with your compounds can be exploited. For example, replace ethyl acetate with dichloromethane or a small amount of methanol in your eluent system. This changes the nature of the hydrogen bonding and dipole-dipole interactions.
-
Switch Stationary Phase: If changing the mobile phase is ineffective, the issue may be the stationary phase.
-
Alumina: Alumina offers a different selectivity compared to silica and can be effective for separating nitrogen-containing heterocyclic compounds.
-
Reverse-Phase Silica (C18): If the impurity is hard to separate on normal phase, reverse-phase chromatography, which separates based on hydrophobicity, may provide excellent resolution. A typical eluent system would be a gradient of water and acetonitrile or methanol. HPLC methods using reverse-phase columns can often be adapted for preparative separations.[2]
-
-
Consider a Different Purification Technique: If chromatography is proving difficult, recrystallization might be more effective, or vice-versa. Sometimes a combination is needed: a "quick" column to remove the bulk of impurities, followed by a careful recrystallization to achieve final purity.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best initial purification method for crude 3,5-Dichloro-1H-1,2,4-triazole?
The choice depends on the nature and quantity of the crude material and its impurities.
-
For mostly pure solid (>85-90%): Recrystallization is typically the most efficient first choice. It is faster, uses less solvent than chromatography, and is easily scalable. The product is a white to off-white crystalline solid, which is well-suited for this technique.[1]
-
For an oily crude product or a mixture with multiple, similarly polar impurities: Flash column chromatography is the superior starting method. It provides the resolving power to separate multiple components in a single pass. The resulting pure fractions can then be combined, solvent evaporated, and if needed, a final recrystallization can be performed to obtain a crystalline product.
FAQ 2: How do I choose the right solvent system for recrystallization?
A systematic approach is best. The ideal solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.
-
Small-Scale Testing: Place ~20-30 mg of your crude material into several small test tubes.
-
Add Cold Solvent: Add ~0.5 mL of a candidate solvent to each tube and observe the solubility at room temperature. A good candidate will not dissolve the solid.
-
Heat: Gently heat the tubes that showed poor cold solubility. If the solid dissolves completely at or near the boiling point, you have a promising candidate.
-
Cool: Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The formation of a healthy amount of crystalline precipitate confirms a good solvent.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Potential Use Case for 3,5-Dichloro-1H-1,2,4-triazole |
| Water | 100 | 10.2 | May be a good "poor" solvent in a binary system with a polar organic solvent. |
| Ethanol | 78 | 4.3 | Good "good" solvent candidate; may require a co-solvent like water or hexanes to reduce cold solubility. |
| Ethyl Acetate | 77 | 4.4 | Excellent candidate. Often used for recrystallizing moderately polar compounds like triazole derivatives.[3] |
| Toluene | 111 | 2.4 | A less polar option. May be useful if nonpolar impurities are the main issue. |
| Hexanes/Heptane | ~69 | 0.1 | Excellent "poor" solvent for precipitating the polar product from a more polar co-solvent. |
FAQ 3: How do I develop a column chromatography method for this compound?
Method development for column chromatography is done efficiently using Thin Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Solvent System Testing: Develop the TLC plate in a series of test solvents (eluent systems). Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1 Hexane:EtOAc).
-
Analyze Rf Values: The ideal eluent system for column chromatography will give your target compound an Rf (Retention factor) value of 0.25-0.35 . This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities.
-
Scaling Up: Once you have the ideal eluent system from TLC, you can directly apply it to your flash column. The separation you see on the TLC plate is a good prediction of the separation you will achieve on the column.
FAQ 4: What are the common impurities I should look for, and how can I identify them?
Impurities are directly related to the synthetic route used. Common 1,2,4-triazole syntheses can leave starting materials or generate side-products.[4][5][6]
-
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like hydrazine, amidines, or nitriles.[4][5]
-
Mono-chlorinated Triazole: Incomplete chlorination can lead to 3-chloro-1H-1,2,4-triazole as an impurity.
-
Isomeric Byproducts: Depending on the precursors, other regioisomers of the triazole ring could form.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, THF, Ethyl Acetate).
-
-
Identification Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. Impurities will show extra peaks. Residual protonated solvents are easily identified by their characteristic shifts. Comparing the integrals of impurity peaks to your product peaks can give a rough estimate of purity.
-
Mass Spectrometry (MS): Can help identify impurities by their molecular weight. For example, mono-chlorinated triazole would have a different molecular ion peak than the desired dichloro product.
-
HPLC: A highly sensitive method for quantifying purity. Impurities will appear as separate peaks, and their area percentage can be calculated.[7]
-
Experimental Protocols & Visualizations
Purification Decision Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of 3,5-Dichloro-1H-1,2,4-triazole when initial attempts yield a product of insufficient purity.
Caption: Troubleshooting workflow for purifying 3,5-Dichloro-1H-1,2,4-triazole.
Protocol 1: Step-by-Step Recrystallization
This protocol assumes ethyl acetate is a suitable solvent, as determined by small-scale tests.
-
Dissolution: Place 5.0 g of crude 3,5-Dichloro-1H-1,2,4-triazole in a 100 mL Erlenmeyer flask. Add a stir bar. In a separate flask, heat ~50 mL of ethyl acetate to boiling.
-
Saturation: Add the hot ethyl acetate to the crude solid in small portions (~5-10 mL at a time) while stirring and heating on a hot plate. Continue adding solvent until the solid just dissolves. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~50-100 mg of activated charcoal. Re-heat the mixture to a gentle boil for 5 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration. Place a funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the charcoal.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount (2 x 5 mL) of ice-cold ethyl acetate.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
PubChem. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. Available from: [Link]
-
SIELC Technologies. Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. Available from: [Link]
-
National Institutes of Health (NIH). 4,5-dichloro-1H-1,2,3-triazole - PubChem. Available from: [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Solubility of Things. 1,2,4-Triazole. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: [Link]
-
ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
University of Toronto. Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. Available from: [Link]
-
AWS. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Available from: [Link]
-
IISTE.org. The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Available from: [Link]
-
MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]
-
Semantic Scholar. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
ResearchGate. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Available from: [Link]
Sources
- 1. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 2. Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Functionalization of 3,5-Dichloro-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis and functionalization of 3,5-Dichloro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. Low yields can be a significant impediment to progress, and this resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome common synthetic challenges.
Introduction: The Challenge of 3,5-Dichloro-1H-1,2,4-triazole
3,5-Dichloro-1H-1,2,4-triazole is a valuable building block in medicinal chemistry and materials science due to its rigid framework and the presence of two reactive chloro-substituents. However, its functionalization is often plagued by issues of low yield, stemming from poor regioselectivity, competing side reactions, and the inherent reactivity of the triazole ring. This guide will dissect these issues and provide logical, evidence-based solutions.
Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable steps for resolution.
Issue 1: Poor Regioselectivity in N-Functionalization
Question: My N-alkylation or N-arylation of 3,5-dichloro-1H-1,2,4-triazole is giving me a mixture of N-1, N-2, and N-4 substituted isomers, leading to a low yield of the desired product and difficult purification. How can I improve the regioselectivity?
Root Cause Analysis: The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N-1, N-2, and N-4).[1][2] The distribution of isomers is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile. Steric hindrance and electronic effects play a crucial role in determining the site of substitution. Generally, N-1 substitution is kinetically favored, while N-4 substitution can be thermodynamically favored under certain conditions.
Troubleshooting Strategies:
-
Base Selection is Critical:
-
For N-1 Selectivity: Use of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors N-1 alkylation. The formation of the triazolate anion is reversible, and the less sterically hindered N-1 position is more accessible to the electrophile.
-
For N-4 Selectivity: Achieving high N-4 selectivity can be challenging. Some studies have shown that specific ion-pairing with certain catalysts or the use of bulky protecting groups on the electrophile can direct substitution to the N-4 position.[3]
-
-
Solvent Effects:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred as they effectively solvate the cation of the base, leading to a more "naked" and reactive triazolate anion.
-
Nonpolar Solvents (Toluene, Dioxane): These may be employed in specific cross-coupling reactions but can sometimes lead to solubility issues with the triazole salt.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes enhance kinetic control, favoring the formation of the N-1 isomer. Conversely, higher temperatures may lead to an equilibrium mixture of isomers.
-
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Decision tree for optimizing N-alkylation regioselectivity.
Issue 2: Low Yield in Mono-Substitution at C-3 or C-5 (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on 3,5-dichloro-1H-1,2,4-triazole to obtain a mono-substituted product, but I'm getting a mixture of starting material, mono-substituted, and di-substituted products, resulting in a low yield of my target compound. How can I favor mono-substitution?
Root Cause Analysis: The two chlorine atoms at the C-3 and C-5 positions are susceptible to nucleophilic attack, especially after N-functionalization which further activates the ring. The relative reactivity of the two positions can be similar, leading to a lack of selectivity. Over-reaction is a common issue, particularly with strong nucleophiles or harsh reaction conditions.
Troubleshooting Strategies:
-
Control Stoichiometry:
-
Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will inevitably lead to di-substitution.
-
-
Reaction Temperature and Time:
-
Start with lower temperatures (e.g., room temperature or 0 °C) and slowly warm the reaction if necessary. Monitor the reaction progress closely by TLC or LC-MS to quench it once the starting material is consumed and before significant di-substitution occurs.
-
-
Choice of Base:
-
The choice of base can influence the nucleophilicity of the attacking species. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a weaker inorganic base like K₂CO₃ is often preferred over stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Protecting Groups:
-
If the triazole nitrogen is not functionalized, its deprotonation can complicate the reaction. N-protection (e.g., with a benzyl or p-methoxybenzyl group) can improve the solubility and reactivity of the substrate, often leading to cleaner reactions.
-
Table 1: General Conditions for Mono-SNAr Reactions
| Parameter | Recommended Condition | Rationale |
| Nucleophile Stoichiometry | 1.0 - 1.2 equivalents | Minimizes di-substitution. |
| Temperature | Start at 0 °C to RT | Favors kinetic control and mono-substitution. |
| Base | K₂CO₃, DIPEA | Avoids overly reactive nucleophiles. |
| Solvent | DMF, DMSO, NMP | Good solubility for reactants. |
| Monitoring | TLC, LC-MS | Crucial for stopping the reaction at the right time. |
Issue 3: Failure or Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig cross-coupling reaction on a C-Cl bond of 3,5-dichloro-1H-1,2,4-triazole is giving very low to no yield. What could be the problem?
Root Cause Analysis: The C-Cl bonds on the electron-deficient 1,2,4-triazole ring can be challenging substrates for standard cross-coupling reactions. Potential issues include catalyst deactivation by the triazole nitrogens, poor oxidative addition of the palladium catalyst to the C-Cl bond, and competing side reactions.
Troubleshooting Strategies:
-
Ligand Selection:
-
Catalyst and Pre-catalyst:
-
Use a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) to ensure the generation of the active Pd(0) species.
-
Ensure the catalyst loading is adequate; for challenging substrates, it may need to be increased to 2-5 mol%.
-
-
Base and Solvent:
-
A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.
-
A mixture of a nonpolar solvent like toluene or dioxane with water is typically used for Suzuki couplings, while anhydrous conditions are required for Buchwald-Hartwig aminations.
-
-
Ullmann Coupling as an Alternative:
-
For N-arylation, copper-catalyzed Ullmann-type couplings can be a viable alternative to palladium-catalyzed reactions.[6] These reactions often require higher temperatures but can be effective for heteroaromatic substrates.
-
Experimental Workflow for Optimizing a Suzuki Coupling:
Caption: Stepwise optimization of a Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively functionalize the C-3 versus the C-5 position?
A1: Yes, achieving regioselectivity between C-3 and C-5 is possible, though challenging. After N-1 substitution, the electronic environment of C-3 and C-5 becomes non-equivalent. The C-5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack. This selectivity can be enhanced by the choice of the N-1 substituent and the reaction conditions. Computational studies can also help predict the more reactive site.
Q2: My purified product seems to be unstable. What are the common decomposition pathways?
A2: Substituted 1,2,4-triazoles are generally stable. However, if your molecule contains other sensitive functional groups, these may be the source of instability. For example, ester groups can be hydrolyzed under acidic or basic work-up conditions. Highly electron-rich or strained derivatives might be susceptible to ring-opening under harsh conditions, although this is less common. Ensure purification methods (e.g., chromatography) use neutral conditions if possible.
Q3: Can I perform a direct C-H functionalization on the N-H of 3,5-dichloro-1H-1,2,4-triazole?
A3: While direct C-H functionalization is a powerful tool, it is not applicable to the N-H bond. The N-H bond is acidic and will be deprotonated by the bases typically used in these reactions. Functionalization at the nitrogen atoms should be approached via N-alkylation or N-arylation methods as described above.
Detailed Experimental Protocols
Protocol 1: Regioselective N-1 Benzylation of 3,5-Dichloro-1H-1,2,4-triazole
-
To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-1 benzylated product.
Protocol 2: Mono-Amination at C-5 via SNAr
-
To a solution of 1-benzyl-3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add the desired primary or secondary amine (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress carefully by LC-MS.
-
After cooling to room temperature, dilute the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the 5-amino-3-chloro-1-benzyl-1H-1,2,4-triazole.
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal. [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. [Link]
-
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. (2019). Journal of the American Chemical Society. [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). Slideshare. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2019). ResearchGate. [Link]
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of Dichlorotriazoles
Welcome to the Technical Support Center for the nucleophilic substitution of dichlorotriazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dichlorotriazole chemistry. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven expertise. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions and experimental challenges.
Introduction: The Chemistry of Dichlorotriazoles
Dichlorotriazoles are highly valuable synthons in medicinal chemistry and materials science due to their ability to undergo sequential nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazole ring, a consequence of the multiple electronegative nitrogen atoms, renders the chlorine-bearing carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity, however, can also be a source of various side reactions if not properly controlled. This guide will address the most common challenges, providing you with the insights needed to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion in the nucleophilic substitution of dichlorotriazoles is a common issue that can often be traced back to several key factors:
-
Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic species may struggle to attack the electron-deficient triazole ring effectively.
-
Suboptimal Base: The role of the base is to deprotonate the nucleophile (if it's a protic species like an amine or thiol) or to act as a scavenger for the HCl generated during the reaction. An inappropriate base can lead to a low concentration of the active nucleophile.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. A solvent that does not adequately dissolve the dichlorotriazole or the nucleophile will hinder the reaction.
-
Low Reaction Temperature: Like most chemical reactions, the rate of nucleophilic substitution on dichlorotriazoles is temperature-dependent. Insufficient thermal energy can lead to sluggish and incomplete reactions.
Q2: I've observed a new, more polar spot on my TLC that isn't my desired product. What could it be?
A2: The appearance of a more polar byproduct often points to hydrolysis of the dichlorotriazole starting material or the mono-substituted product. This is particularly prevalent when using aqueous bases or protic solvents at elevated temperatures. The hydroxyl group (from water or hydroxide ions) can act as a nucleophile, replacing one or both of the chlorine atoms to form hydroxylated or dihydroxylated triazoles. These species are generally more polar than their chlorinated precursors.
Q3: My reaction has produced a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity is a significant challenge when working with unsymmetrically substituted dichlorotriazoles. The position of the incoming nucleophile is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the triazole ring can influence the electrophilicity of the adjacent carbon atoms.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered carbon atom. Similarly, bulky substituents on the triazole ring can direct the incoming nucleophile to the more accessible position.
Controlling regioselectivity often requires a careful selection of reaction conditions, including the choice of solvent, base, and temperature, to exploit the subtle differences in the reactivity of the two chlorine-bearing carbons.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the nucleophilic substitution of dichlorotriazoles.
Problem 1: Low Yield of the Desired Product
Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Protocol for Yield Optimization:
-
Verify Reagent Quality:
-
Dichlorotriazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Nucleophile: Check the purity and stability of your nucleophile. Some nucleophiles can degrade upon storage.
-
Base: Use a freshly opened or properly stored base. Carbonates and hydroxides can absorb atmospheric CO2 and water, reducing their effectiveness.
-
Solvent: Use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the formation of the product and any byproducts.
-
Concentration: Vary the concentration of the reactants. In some cases, higher concentrations can favor the desired bimolecular reaction.
-
Base Selection: The choice of base is critical. Consider the pKa of the nucleophile and the reaction solvent.
-
| Nucleophile Type | Recommended Bases | Rationale |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | Moderately strong, non-nucleophilic bases are often sufficient. |
| Thiols | K₂CO₃, NaH | Thiols are more acidic than amines and require a sufficiently strong base for deprotonation. |
| Alcohols/Phenols | NaH, KOBu | Stronger bases are typically required to deprotonate alcohols and phenols. |
-
Investigate for Side Reactions:
-
Analyze your crude reaction mixture by LC-MS to identify the masses of any byproducts. This can provide clues to the nature of the side reactions (e.g., hydrolysis, dimerization).
-
Problem 2: Formation of Hydrolysis Byproducts
Hydrolysis can be a significant side reaction, especially under basic conditions in the presence of water.
Mechanism of Hydrolysis
Caption: Simplified mechanism of dichlorotriazole hydrolysis.
Mitigation Strategies for Hydrolysis:
-
Use Anhydrous Conditions:
-
Dry your solvent and glassware thoroughly.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Select a Non-Aqueous Base:
-
If possible, use an organic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) instead of inorganic bases like K₂CO₃ or NaOH if water is a concern.
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can sometimes suppress the rate of hydrolysis more than the rate of the desired substitution.
-
Problem 3: Lack of Regioselectivity
Achieving high regioselectivity is crucial for the synthesis of well-defined products.
Decision Tree for Optimizing Regioselectivity
Caption: Decision tree for optimizing regioselectivity.
Experimental Approaches to Enhance Regioselectivity:
-
Modify the Nucleophile:
-
If steric hindrance is a key differentiator between the two substitution sites, using a bulkier nucleophile can significantly enhance selectivity for the less hindered position.
-
-
Tune the Reaction Temperature:
-
In many cases, running the reaction at a lower temperature can increase the kinetic selectivity for one regioisomer.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Experiment with a range of solvents (e.g., THF, DMF, acetonitrile, toluene) to find the optimal medium for your desired transformation.
-
References
-
Hughes, E. D., & Ingold, C. K. (1935). 188. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 971-979. [Link]
- (This is a placeholder for a more specific reference on dichlorotriazole chemistry that would be ideal to find.
- (Placeholder for a reference on dimerization/oligomeriz
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). Regioselectivity in the N-alkylation of pyrazoles and indazoles. Targets in Heterocyclic Systems, 6(1), 1-38. [Link]
- (Placeholder for a reference on troubleshooting SNAr reactions).
-
Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Pyrazole Heterocycle in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5863. [Link]
- (Placeholder for a reference on the impact of bases in SNAr).
- (Placeholder for a reference on unexpected C-H functionaliz
-
La-Venia, A., & Danelon, G. O. (2018). Nucleophilic Aromatic Substitution (SNAr) in Heterocyclic Chemistry. In Modern Synthetic Methods in Heterocyclic Chemistry (pp. 1-46). Wiley. [Link]
- (Placeholder for a reference on triazine ring-opening).
- (Placeholder for a reference on byproducts with amine nucleophiles).
- (Placeholder for a reference on temper
Technical Support Center: Improving Regioselectivity in Reactions of 3,5-Dichloro-1H-1,2,4-triazole
Welcome to the technical support center for the regioselective functionalization of 3,5-Dichloro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regiochemical outcomes in your synthetic endeavors.
Introduction to the Reactivity of 3,5-Dichloro-1H-1,2,4-triazole
3,5-Dichloro-1H-1,2,4-triazole is a valuable building block in medicinal chemistry and materials science. Its two reactive chlorine atoms and three nitrogen atoms offer multiple sites for functionalization. However, this very reactivity presents a significant challenge: controlling regioselectivity. Whether you are performing N-alkylation/arylation or nucleophilic substitution at the carbon centers, achieving a single, desired isomer is paramount. This guide will delve into the factors governing these reactions and provide actionable protocols to improve your regiochemical control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and step-by-step protocols to overcome them.
Issue 1: My N-alkylation of 3,5-dichloro-1H-1,2,4-triazole yields a mixture of N1 and N4 isomers. How can I selectively obtain the N1-alkylated product?
Root Cause Analysis: The formation of both N1 and N4 isomers during alkylation is a common challenge with 1,2,4-triazoles. The deprotonated triazole anion is a resonance-stabilized species with negative charge distributed over the N1, N2, and N4 atoms. The ratio of N1 to N4 alkylation is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions such as the choice of base, solvent, and the nature of the electrophile. For unsubstituted 1,2,4-triazole, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to favor the formation of the N1 isomer with a regioselectivity of approximately 90:10.
Strategic Solution: To enhance the selectivity for the N1 position, we can leverage a sterically hindered, non-nucleophilic base in a non-polar solvent. This combination minimizes the formation of the N4-alkylated product, which is often sterically more accessible.
Detailed Protocol for Selective N1-Alkylation:
-
Reagent Preparation:
-
Dissolve 3,5-dichloro-1H-1,2,4-triazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add your alkylating agent (e.g., a primary alkyl halide) (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated isomer.
-
Causality Explained: The use of a bulky, non-nucleophilic base like DBU in a non-polar aprotic solvent like THF favors the formation of the thermodynamically more stable N1-anion, leading to a higher proportion of the N1-alkylated product. The less polar solvent also helps to suppress the formation of the more polar N4-substituted transition state.
Issue 2: I am attempting a nucleophilic substitution on 3,5-dichloro-1H-1,2,4-triazole, but I get a mixture of mono- and di-substituted products. How can I achieve selective mono-substitution at the C5 position?
Root Cause Analysis: The two chlorine atoms at the C3 and C5 positions of the triazole ring are both susceptible to nucleophilic aromatic substitution (SNAr). Achieving mono-substitution requires careful control of stoichiometry and reaction conditions. The relative reactivity of the C3 and C5 positions can be influenced by the electronic nature of the N1 substituent and the reaction temperature. In a related system, 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling has been shown to occur preferentially at the C5 position under milder conditions (room temperature), while reaction at both positions occurs at higher temperatures (refluxing toluene).[1] This suggests that the C5 position is kinetically favored for nucleophilic attack.
Strategic Solution: To favor mono-substitution at the C5 position, the reaction should be carried out at a lower temperature with a slight excess of the nucleophile. This approach leverages the potentially higher kinetic reactivity of the C5 position while minimizing the subsequent substitution at the C3 position.
Detailed Protocol for Selective C5-Monosubstitution:
-
Reagent Preparation:
-
Dissolve N1-substituted-3,5-dichloro-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare a solution of your nucleophile (e.g., a primary or secondary amine, or a thiol) (1.1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
-
Reaction Execution:
-
Cool the triazole solution to 0 °C or room temperature.
-
Add the nucleophile/base mixture dropwise over a period of 1-2 hours.
-
Stir the reaction at the chosen temperature and monitor its progress closely by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-substituted product.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If the product is not a solid, extract with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to isolate the C5-mono-substituted product.
-
Causality Explained: The electron-withdrawing nature of the triazole ring activates both chlorine atoms for nucleophilic attack. By using a controlled amount of the nucleophile and maintaining a lower reaction temperature, the reaction can be stopped after the kinetically favored C5-substitution has occurred, thus preventing or minimizing the thermodynamically driven di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive nitrogen atom for electrophilic attack in 3,5-dichloro-1H-1,2,4-triazole?
The reactivity of the nitrogen atoms in 1,2,4-triazoles towards electrophiles is a subject of considerable interest. In the case of S-substituted 1,2,4-triazoles, it has been observed that alkylation often preferentially occurs at the N2 position.[1][2][3][4] However, for 3,5-dichloro-1H-1,2,4-triazole, the electronic effects of the two chlorine atoms must be considered. These electron-withdrawing groups decrease the overall nucleophilicity of the ring nitrogens. The most acidic proton is on N1, and upon deprotonation, the resulting anion has significant electron density on N1, N2, and N4. The site of electrophilic attack is then determined by a combination of factors including the hardness/softness of the electrophile and steric hindrance. For many alkylating agents, the N1 position is often the major product, especially under conditions that favor thermodynamic control.
Q2: How can I achieve selective substitution at the C3 position after having functionalized the C5 position?
Once you have successfully synthesized the C5-mono-substituted-3-chloro-1,2,4-triazole, the remaining chlorine at the C3 position can be replaced by a different nucleophile. This sequential substitution allows for the synthesis of unsymmetrically substituted 3,5-di-functionalized-1,2,4-triazoles. The reaction conditions for the second substitution will likely need to be more forcing (e.g., higher temperature, stronger nucleophile, or longer reaction time) because the first substituent may influence the reactivity of the remaining chlorine atom. For example, in the case of 3,5-dichloro-1,2,4-thiadiazole, after the first Suzuki coupling at the C5 position, a second coupling at the C3 position can be achieved by increasing the reaction temperature.[1]
Q3: Are there any catalyst-free methods for N-arylation of 3,5-dichloro-1H-1,2,4-triazole?
Yes, catalyst-free methods for N-arylation of azoles have been developed. For instance, the use of diaryl iodonium salts has been reported for the regioselective N2-arylation of 1,2,3-triazoles.[5] This approach could potentially be adapted for the N-arylation of 3,5-dichloro-1H-1,2,4-triazole, offering a metal-free alternative to traditional cross-coupling reactions.
Q4: What is the pKa of 3,5-dichloro-1H-1,2,4-triazole, and how does it affect its reactivity?
The pKa of the N-H proton in 1H-1,2,4-triazole is approximately 10.26. The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions is expected to significantly increase the acidity of the N-H proton (i.e., lower the pKa). This increased acidity means that a weaker base can be used to deprotonate the triazole, which can be advantageous in controlling the regioselectivity of N-alkylation reactions. A lower pKa also implies that the corresponding triazolate anion is more stable, which can influence its nucleophilicity and the kinetics of subsequent reactions.
Data Summary and Visualization
To aid in experimental design, the following table summarizes the key factors influencing regioselectivity in the reactions of 3,5-dichloro-1H-1,2,4-triazole.
| Reaction Type | Target Position | Key Influencing Factors | Recommended Conditions | Expected Outcome |
| N-Alkylation | N1 | Base, Solvent | Bulky, non-nucleophilic base (e.g., DBU) in a non-polar solvent (e.g., THF) | Increased selectivity for the N1 isomer |
| N-Alkylation | N4 | Base, Solvent | Smaller, hard base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) | Potential for increased formation of the N4 isomer |
| C-Substitution | C5 (mono) | Temperature, Stoichiometry | Lower temperature (0 °C to RT), slight excess of nucleophile (1.1-1.2 eq.) | Favors mono-substitution at the kinetically more reactive C5 position |
| C-Substitution | C3 & C5 (di) | Temperature, Stoichiometry | Higher temperature, larger excess of nucleophile | Leads to di-substitution |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process for achieving regioselective N-alkylation and C-substitution.
Caption: Workflow for regioselective C-substitution.
References
- Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Mexican Chemical Society, 51(4), 232-236.
- Doddi, V. R., et al. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Heterocycles, 85(6), 1437-1447.
- Roshandel, S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters, 21(16), 6255–6258.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
Sources
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up 3,5-Dichloro-1H-1,2,4-triazole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dichloro-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered when transitioning this synthesis from bench-scale to larger preparations. Our focus is on providing causal explanations and validated solutions to common problems, ensuring a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding 3,5-Dichloro-1H-1,2,4-triazole and the intricacies of its synthesis.
Q1: What is 3,5-Dichloro-1H-1,2,4-triazole and what are its critical chemical properties?
A1: 3,5-Dichloro-1H-1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula C₂HCl₂N₃.[1] It serves as a crucial building block in medicinal chemistry and materials science due to the reactivity of its two chlorine atoms, which can be displaced by various nucleophiles. Key properties include its acidic N-H proton and its existence in tautomeric forms.[1][2] Its relatively high polarity can present challenges during workup and purification.
Q2: What is the most common synthetic route for 3,5-Dichloro-1H-1,2,4-triazole and what are the inherent scale-up risks?
A2: The most prevalent laboratory and industrial synthesis involves a diazotization-dediazoniation-chlorination sequence, typically starting from 3,5-Diamino-1H-1,2,4-triazole (guanazole). This is a variation of the Sandmeyer reaction. The primary risks during scale-up are:
-
Thermal Runaway: The diazotization step, involving the reaction of an amine with sodium nitrite in the presence of strong acid (like HCl), is highly exothermic. Inadequate temperature control on a larger scale can lead to a dangerous thermal runaway.
-
Unstable Intermediates: The intermediate diazonium salt is thermally unstable and can decompose violently if not consumed or if the temperature rises uncontrollably.
-
Off-Gassing: The reaction releases nitrogen gas (N₂). The rate of gas evolution must be managed at scale to prevent over-pressurization of the reactor.
-
Handling of Hazardous Reagents: The synthesis involves corrosive acids and potentially toxic starting materials and intermediates.
Q3: Why does a reaction that works perfectly at 10g scale often fail or underperform at 100g or 1kg scale?
A3: This is a classic process chemistry challenge rooted in changes to the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This leads to:
-
Inefficient Heat Transfer: It becomes much harder to remove the heat generated by exothermic reactions, leading to temperature spikes.
-
Poor Mixing: Achieving homogeneous mixing in a large reactor is more difficult. Pockets of high reagent concentration can form, leading to localized overheating and the formation of impurities.
-
Altered Addition Rates: The rate of reagent addition, which might be trivial at the 10g scale, becomes a critical process parameter at the 1kg scale to manage heat and gas evolution.
Section 2: Core Troubleshooting Guide for Scale-Up
This guide uses a question-and-answer format to address specific issues you may encounter during the scale-up process.
Issue Category: Low Yield and Poor Conversion
Q4: My yield dropped from >80% at lab scale to less than 50% at pilot scale. My initial analysis shows a significant amount of unreacted starting material. What went wrong?
A4: This issue is almost always linked to inadequate mixing and temperature control during the crucial sodium nitrite addition.
-
Causality: At scale, a slow, subsurface addition of the sodium nitrite solution is critical. If added too quickly or only on the surface, the nitrite can decompose or react with itself before it can effectively diazotize the amino-triazole, especially if mixing is poor. Furthermore, inefficient cooling can lead to localized "hot spots" where the intermediate diazonium salt decomposes back to starting material or forms other byproducts.
-
Solutions:
-
Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and vortex suppression.
-
Control Addition Rate: Use a syringe pump or a dosing pump for the sodium nitrite solution. The addition should be slow and controlled, with the rate tied to the reactor's ability to dissipate heat (i.e., maintain the set temperature).
-
Subsurface Addition: Ensure the nitrite solution is introduced below the surface of the reaction mixture to promote immediate mixing and reaction.
-
Verify Stoichiometry: Double-check the molar equivalents of all reagents. Ensure the starting 3,5-Diamino-1H-1,2,4-triazole is of high purity, as impurities can consume reagents.
-
Issue Category: Impurity Profile and Product Quality
Q5: My final product is off-color (yellow or brown instead of white) and my HPLC shows several new impurities that were not present at the small scale. How do I fix this?
A5: Off-color products and new impurities are typically signs of side reactions caused by poor temperature control or incorrect stoichiometry.
-
Causality: The most common impurities are mono-chlorinated triazoles, hydroxylated triazoles (from reaction with water at elevated temperatures), and potentially polymeric tars. These arise when the temperature exceeds the optimal range (typically 0-10 °C), causing the diazonium intermediate to react non-selectively. An insufficient amount of chloride ions (from HCl) can also lead to incomplete substitution.
-
Solutions:
-
Strict Temperature Control: Ensure your reactor's cooling system is robust enough to handle the exotherm. A pre-chilled reactor jacket and a controlled addition rate are essential. The target temperature should be maintained throughout the addition and for a set period afterward.
-
Monitor with In-Process Controls (IPCs): Use HPLC to monitor the reaction. Take samples every 30-60 minutes to track the disappearance of the starting material and the appearance of the product and any byproducts. The reaction should only be quenched after full conversion is confirmed.[3][4]
-
Optimize Reagent Concentration: Ensure a sufficient excess of hydrochloric acid is used. HCl acts as both the acid catalyst and the chloride source. A typical range is 4-6 molar equivalents.
-
Purification Strategy: If impurities are still present, a revised purification strategy may be needed. Consider a charcoal treatment of the crude product in solution to remove colored impurities, followed by a carefully designed recrystallization using an appropriate solvent/anti-solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane).
-
Issue Category: Workup and Isolation Challenges
Q6: During the extractive workup, I'm experiencing persistent emulsions, and my product recovery from the organic layer is low. What can I do?
A6: These problems are common when scaling up the isolation of polar, N-H containing heterocyclic compounds.
-
Causality: The acidic N-H of the triazole ring gives the molecule some aqueous solubility, especially if the pH of the aqueous layer is not strongly acidic. Emulsions are often caused by finely dispersed solids or semi-solid byproducts at the interface, exacerbated by vigorous agitation during extraction at a large scale.
-
Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly acidic (pH < 1) to keep the triazole protonated and suppress its solubility in the aqueous phase.
-
Solvent Selection: Use a more polar, water-immiscible solvent for extraction, such as ethyl acetate or methyl-THF, which can better solvate the product.
-
Brine Wash: After the initial extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing more of the organic product into the organic layer and helping to break emulsions.
-
Phase Separator: For larger scales, consider using a phase separator or allowing for a longer settling time. Gentle stirring, rather than vigorous shaking, can minimize emulsion formation.
-
Alternative Isolation: Consider a "triz-off" (crystallization from the reaction mixture) as an alternative to extraction if feasible. This involves adding an anti-solvent directly to the reaction mixture to precipitate the product, which can then be filtered.
-
Section 3: Visualized Workflows and Protocols
General Scale-Up Workflow Diagram
This diagram outlines the critical stages and decision points in a typical scale-up campaign for 3,5-Dichloro-1H-1,2,4-triazole synthesis.
Caption: A typical workflow for the scaled-up synthesis of 3,5-Dichloro-1H-1,2,4-triazole.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for diagnosing the root cause of low yield in the scale-up reaction.
Section 4: Experimental Protocol - 100g Scale Synthesis
Disclaimer: This protocol is a representative example and must be adapted and risk-assessed for your specific laboratory or plant conditions. Perform a thorough safety review before proceeding.
Table 1: Reagent Quantities and Roles
| Reagent | Molecular Wt. | Moles | Equivalents | Quantity | Purpose |
| 3,5-Diamino-1H-1,2,4-triazole | 99.09 | 1.01 | 1.0 | 100 g | Starting Material |
| Concentrated HCl (37%) | 36.46 | 4.85 | 4.8 | 404 mL | Acid Catalyst & Chloride Source |
| Deionized Water | 18.02 | - | - | 1 L | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.22 | 2.2 | 153 g | Diazotizing Agent |
| Deionized Water (for NaNO₂) | 18.02 | - | - | 400 mL | NaNO₂ Solvent |
| Ethyl Acetate | 88.11 | - | - | 2 L (for extraction) | Extraction Solvent |
| Saturated NaCl Solution (Brine) | - | - | - | 500 mL | To aid phase separation |
Methodology:
-
Reactor Preparation: Set up a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel (or pump inlet). Begin circulating coolant through the jacket to pre-chill the reactor to 0 °C.
-
Charging: To the cooled reactor, charge the 3,5-Diamino-1H-1,2,4-triazole (100 g), deionized water (1 L), and slowly add the concentrated HCl (404 mL). Maintain the temperature below 20 °C during the acid addition. Cool the resulting slurry to 0 °C with efficient stirring.
-
Nitrite Solution: In a separate beaker, dissolve the sodium nitrite (153 g) in deionized water (400 mL).
-
Diazotization: Slowly add the sodium nitrite solution to the reactor slurry over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. The rate of addition must be controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Take a sample for HPLC analysis to confirm the complete consumption of the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a larger separatory funnel. Extract the product with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic layers and wash with deionized water (1 x 500 mL) followed by brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot toluene, then cool and add heptane as an anti-solvent) to afford pure 3,5-Dichloro-1H-1,2,4-triazole as a white solid.
Section 5: Safety and Handling at Scale
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a walk-in hood to avoid inhalation of HCl fumes and potential nitrogen oxides.
-
Exotherm Control: Never add the sodium nitrite solution in one portion. The cooling system must be demonstrated to be adequate for the batch size. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.
-
Quenching: Have a quenching agent, such as sulfamic acid or urea, available to destroy any excess nitrous acid at the end of the reaction.
-
Waste Disposal: The aqueous waste will be strongly acidic and contain residual copper salts (if used) and other byproducts. Neutralize and dispose of it in accordance with local regulations.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
- Al-Ghorbani, M., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
- Patel, M. M., & Captain, A. D. (2013). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical, Biological and Physical Sciences.
-
PubChem. 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
- Al-Adhami, K. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square.
-
Kolberg, D. I. S., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-SRM. [Link]
- U.S. Patent US4269987A. (1981). Purification of triazoles.
- Liu, J. Q., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- Al-Jbouri, F. A. A. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
-
Zhang, Y., et al. (2020). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]
Sources
Technical Support Center: Managing Tautomerism in Substituted 1,2,4-Triazole Synthesis
Welcome to the technical support center for navigating the complexities of tautomerism in substituted 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, but its synthesis is often complicated by the presence of tautomers, which can significantly impact the molecule's biological activity and physicochemical properties.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you control and characterize tautomeric forms in your experiments.
Troubleshooting Guide: Common Issues in Tautomerism Management
This section addresses specific experimental challenges related to tautomerism in 1,2,4-triazole synthesis. Each issue is presented with potential causes and actionable solutions based on established scientific principles.
Issue 1: An Unexpected Mixture of Regioisomers is Observed
Question: My synthesis was intended to produce a single 1,3,5-trisubstituted 1,2,4-triazole, but I've isolated a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of isomeric mixtures is a common challenge, especially in reactions like the Einhorn-Brunner or Pellizzari reactions.[3][4] The regioselectivity is often dictated by a delicate balance of electronic and steric factors, as well as reaction conditions.
Potential Causes & Solutions:
-
Ambiguous Cyclization Pathways: In many classical syntheses, the cyclization step can proceed through different intermediates, leading to a mixture of products.
-
Solution: Employ modern, catalyst-controlled synthetic methods. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[4][5] This allows for precise control over the final product's regiochemistry.
-
-
Substituent Effects: The electronic nature of your substituents can influence the nucleophilicity of the nitrogen atoms, directing the cyclization towards one regioisomer over another.
-
Solution: Carefully consider the electronic properties of your starting materials. For example, in the Einhorn-Brunner reaction, the more acidic group of the diacylamine starting material will preferentially be at the 3-position of the triazole ring.[4]
-
-
Reaction Conditions: Temperature, solvent, and pH can all play a role in determining the final isomeric ratio.
-
Solution: Systematically screen reaction conditions. A change in solvent polarity, for instance, can alter the stability of transition states, favoring one cyclization pathway over another.
-
Issue 2: Difficulty in Characterizing the Predominant Tautomer
Question: I have successfully synthesized my target 1,2,4-triazole, but I'm struggling to definitively identify the major tautomeric form in solution.
Answer: Characterizing tautomers can be challenging due to their potential for rapid interconversion. A multi-pronged analytical approach is often necessary for unambiguous structure elucidation.[2][6]
Potential Causes & Solutions:
-
Dynamic Equilibrium in Solution: Tautomers are often in a state of dynamic equilibrium, making it difficult to isolate or characterize a single species.[1]
-
Solution 1: NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying tautomerism in solution.[6] Look for distinct chemical shifts for the protons and carbons of the triazole ring, as these will differ between tautomers.[3] In some cases, low-temperature NMR can "freeze out" the equilibrium, allowing for the observation of individual tautomers.
-
Solution 2: UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ between tautomeric forms.[1][2] By comparing experimental spectra with those simulated for each possible tautomer using computational methods (like DFT), you can often identify the predominant form.[2][7]
-
-
Ambiguous Spectroscopic Data: Sometimes, the spectroscopic differences between tautomers are subtle, leading to inconclusive results.
-
Solution: X-ray Crystallography: If you can obtain a suitable single crystal, X-ray diffraction provides definitive structural information, revealing the precise location of the mobile proton and thus the tautomeric form present in the solid state.[8][9] While this doesn't guarantee the same form is dominant in solution, it provides a crucial piece of the puzzle.
-
Issue 3: Inconsistent Biological Activity Data
Question: I'm observing significant batch-to-batch variability in the biological activity of my synthesized 1,2,4-triazole derivative. Could tautomerism be the cause?
Answer: Absolutely. Different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity.[1] These properties directly influence how a molecule interacts with its biological target.[1]
Potential Causes & Solutions:
-
Shifting Tautomeric Equilibrium: The tautomeric equilibrium can be sensitive to the solvent, pH, and even the concentration of the compound in your biological assay.
-
Solution 1: Control Assay Conditions: Standardize your assay conditions, particularly the buffer system and pH, to ensure a consistent tautomeric population between experiments.
-
Solution 2: "Lock" the Tautomeric Form: If possible, synthesize derivatives where the mobile proton is replaced with a group that is not readily cleaved, such as a methyl or benzyl group. This "locks" the molecule into a single tautomeric form, allowing for the unambiguous assessment of its biological activity.
-
-
Impure Samples: Inconsistent purification methods could lead to varying ratios of tautomers in your final product.
-
Solution: Develop a robust purification protocol and use a combination of analytical techniques (e.g., HPLC, NMR) to ensure the purity and consistency of each batch.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding tautomerism in substituted 1,2,4-triazoles.
Q1: What are the common tautomeric forms of substituted 1,2,4-triazoles?
For a generic monosubstituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[1] For 1,2,4-triazoles with an oxygen or sulfur at the 3- or 5-position, keto-enol or thione-thiol tautomerism can also occur.[1][10]
Q2: Which tautomer of the parent 1,2,4-triazole is the most stable?
For the unsubstituted 1,2,4-triazole, both experimental and computational studies consistently show that the 1H-tautomer is the most stable form.[1][2]
Q3: How do substituents on the triazole ring affect tautomeric stability?
Substituents can have a profound impact on the relative stability of tautomers. Generally, electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[11] The position of the substituent also plays a crucial role.
Q4: How does the solvent affect the tautomeric equilibrium?
Solvent polarity can significantly influence the tautomeric equilibrium.[12] Polar solvents tend to favor the more polar tautomer. For example, in some cases, the 2H-tautomer may be more stable in a polar solvent, even if the 1H-tautomer is more stable in the gas phase.[13]
Q5: Can computational chemistry help in predicting the dominant tautomer?
Yes, quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism.[1] By calculating the Gibbs free energies of all possible tautomers, you can predict their relative stabilities and thus the predominant form under specific conditions.[1] These calculations can also simulate spectroscopic data (NMR, UV-Vis, IR) to aid in experimental characterization.[1]
Visualization of Tautomeric Equilibria
The following diagram illustrates the common tautomeric forms of a substituted 1,2,4-triazole.
Caption: Tautomeric equilibria in substituted 1,2,4-triazoles.
Experimental Protocol: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles
This protocol describes a silver-catalyzed method for the regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles.[5]
Materials:
-
Substituted isocyanide
-
Aryldiazonium salt
-
Silver(I) catalyst (e.g., AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the silver(I) catalyst (5 mol%).
-
Add the anhydrous solvent, followed by the substituted isocyanide (1.0 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the aryldiazonium salt (1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted 1,2,4-triazole.
Data Summary Table
| Tautomer | Relative Energy (kcal/mol) - Gas Phase[2] | Relative Energy (kcal/mol) - Polar Solvent[13] |
| 1H-1,2,4-Triazole | 0.00 | 0.00 |
| 2H-1,2,4-Triazole | >6.00 | Can be stabilized |
| 4H-1,2,4-Triazole | >6.00 | Generally less stable |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to tautomerism in 1,2,4-triazole synthesis.
Caption: A decision-making workflow for troubleshooting tautomerism.
References
-
Liu, J.-Q., Shen, X., Wang, Y., Wang, X.-S., & Bi, X. (2018). Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(17), 5224–5227. [Link]
-
Politzer, P., & Murray, J. S. (2002). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 106(48), 11825–11831. [Link]
-
Aly, A. A., Brown, A. B., & El-Shaieb, K. M. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity, 23(1), 195–203. [Link]
-
Volochnyuk, D. M., Ryabukhin, S. V., & Tolmachev, A. A. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]
-
Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1333-1346. [Link]
-
Obradović, D., et al. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 9, 723881. [Link]
-
Black, P. J., & Heffernan, M. L. (1964). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Australian Journal of Chemistry, 17(5), 558-566. [Link]
-
Oziminski, W. P. (2013). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Modeling, 19(9), 3737–3746. [Link]
-
Baji, Z., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(32), 21095–21107. [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401–5408. [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401–5408. [Link]
-
Volochnyuk, D. M., Ryabukhin, S. V., & Tolmachev, A. A. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. CoLab. [Link]
-
Wikipedia. (2023). 1,2,4-Triazole. [Link]
-
Bouanane, A., et al. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 45-51. [Link]
-
Pérez, M. A., et al. (1983). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry, 20(5), 1413-1415. [Link]
-
Oziminski, W. P. (2013). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Journal of Molecular Modeling, 19(9), 3737–3746. [Link]
-
Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Black, P. J., & Heffernan, M. L. (1964). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 29(11), 3281-3285. [Link]
-
El-Faham, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3323. [Link]
-
Volochnyuk, D. M., Ryabukhin, S. V., & Tolmachev, A. A. (2022). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. Structural Chemistry, 34, 181–192. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982283. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982283. [Link]
-
Gudmundsson, M. H., & Johns, B. A. (1997). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 101(26), 4871-4881. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Oziminski, W. P. (2014). On tautomerism of 1,2,4-triazol-3-ones. Journal of Molecular Structure, 1079, 328-337. [Link]
-
Al-Otaibi, J. S., et al. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Journal of Molecular Liquids, 377, 121545. [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]
-
El-Faham, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3323. [Link]
-
Gökçe, H., et al. (2019). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 859-870. [Link]
-
Kumar, A., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isres.org [isres.org]
- 6. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 7. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | CoLab [colab.ws]
- 8. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5-Dichloro-1H-1,2,4-triazole (DCT) Stability and Reaction Optimization
Welcome to the technical support center for 3,5-Dichloro-1H-1,2,4-triazole (DCT). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While DCT is a valuable synthon, its susceptibility to decomposition under common reaction conditions can lead to diminished yields, complex product mixtures, and reproducibility issues.
This document provides in-depth, experience-driven answers to frequently encountered problems, troubleshooting guides for common synthetic scenarios, and validated protocols to help you navigate the challenges of working with this reactive molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DCT decomposition during a reaction?
Decomposition of 3,5-Dichloro-1H-1,2,4-triazole primarily stems from its inherent electrophilicity. The triazole ring is electron-deficient, a characteristic exacerbated by the two electron-withdrawing chlorine atoms. This makes the carbon atoms at the C3 and C5 positions highly susceptible to nucleophilic attack.[1]
The main culprits for decomposition are:
-
Strong Nucleophiles: Potent nucleophiles, including strong bases like hydroxides (e.g., NaOH, KOH) or alkoxides, can directly attack the ring carbons, leading to substitution, ring-opening, or the formation of undesired byproducts.
-
High Temperatures: Thermal energy can promote decomposition pathways, including intramolecular proton transfer and bond cleavage.[2][3] While specific onset temperatures for DCT are not widely published, related 1,2,4-triazole derivatives show significant decomposition at elevated temperatures.[2][4]
-
Harsh pH Conditions: Strongly basic conditions, as mentioned, are detrimental. While more stable under acidic conditions, prolonged exposure to strong acids can also lead to unwanted side reactions.
-
Protic Solvents: Although less aggressive than strong bases, protic solvents (e.g., methanol, water) can participate in solvolysis reactions, particularly at elevated temperatures or in the presence of a base.
Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. How can I confirm DCT decomposition?
Visual cues like color change are often the first sign of trouble. To definitively identify decomposition, a combination of chromatographic and spectroscopic methods is recommended.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Run a TLC with your reaction mixture alongside a spot of your pure DCT starting material. The disappearance of the DCT spot and the appearance of new, often more polar, spots is a strong indicator of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. An LC-MS analysis will clearly show the decrease in the peak corresponding to DCT (m/z 138 for [M+H]⁺) and the emergence of new peaks. The masses of these new peaks can provide clues about the identity of the decomposition products (e.g., a monochloro-hydroxy-triazole [M+H]⁺ at m/z 120).
-
¹H NMR Spectroscopy: If you take an aliquot from your reaction, you can monitor the disappearance of the characteristic N-H proton signal of DCT. The appearance of new, complex signals in the aromatic or aliphatic region would also signal the formation of byproducts.[5]
Q3: What is the optimal temperature range for reactions involving DCT?
The ideal temperature is a balance between achieving a reasonable reaction rate and preserving the integrity of the DCT ring.
For most nucleophilic substitution reactions, it is highly recommended to start at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature.[6][7] This controlled approach minimizes the initial exotherm and reduces the rate of competing decomposition pathways. Reactions requiring heat should be approached with caution, and temperatures should generally not exceed 50-60 °C unless absolutely necessary and after optimization at lower temperatures has failed.
| Temperature Range | Risk of Decomposition | Recommended Use Case |
| 0 °C to RT | Low | Ideal for most nucleophilic substitutions with amines, thiols, and alcohols.[6][7] |
| RT to 50 °C | Moderate | For less reactive nucleophiles. Careful monitoring is essential. |
| > 50 °C | High | Not recommended unless necessary for specific transformations like Suzuki couplings.[8] Use with caution and strict inert atmosphere. |
Q4: How does my choice of base impact DCT stability?
Base selection is arguably the most critical parameter for preventing DCT decomposition. Strong, nucleophilic bases must be avoided.
-
Avoid: Strong inorganic bases like NaOH, KOH, and LiOH. Alkoxides like NaOMe or KOtBu are also highly problematic.
-
Recommended: Non-nucleophilic, sterically hindered organic bases are the best choice. Diisopropylethylamine (DIPEA) is an excellent option.[6][9] Triethylamine (TEA) can also be used, though it is slightly more nucleophilic. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used successfully, particularly in polar aprotic solvents like DMF or acetonitrile, as they are less prone to directly attacking the triazole ring.[10][11]
Troubleshooting Guides & Protocols
Scenario 1: Low Yield in a Nucleophilic Substitution with an Amine
Problem: You are attempting to synthesize a 3-amino-5-chloro-1,2,4-triazole derivative but are observing low yields and significant byproduct formation by LC-MS.
Probable Cause: The reaction conditions are too harsh, causing DCT to decompose faster than it reacts with your amine. This is common if the reaction is run at elevated temperatures or with an inappropriate base.
Solution: Controlled Reaction Protocol
This protocol prioritizes the stability of DCT by controlling temperature and using a suitable base.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole (DCT) (1.0 eq)
-
Amine nucleophile (1.0 - 1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add DCT and dissolve it in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the amine nucleophile to the cooled solution.
-
Base Addition: Add DIPEA dropwise to the stirring solution over 5-10 minutes. The slow addition helps to control any exotherm.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of DCT.
-
Warming: If the reaction is sluggish, allow the mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM) and wash with water or a mild aqueous acid (e.g., 1M HCl) to remove DIPEA salts, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Scenario 2: Failure to Achieve Disubstitution in a Suzuki-Miyaura Coupling
Problem: You have successfully synthesized a 3-aryl-5-chloro-1,2,4-triazole and now want to substitute the second chlorine atom with a different aryl group, but the second coupling reaction fails or gives very low yields.
Probable Cause: The electronic nature of the triazole ring has changed. The introduction of the first electron-donating aryl group deactivates the second chlorine atom towards further oxidative addition in the catalytic cycle. Furthermore, the conditions required for the second coupling (higher temperatures) may be causing decomposition of the starting material or product.
Solution: Sequential Temperature-Controlled Coupling
As demonstrated in related heterocyclic systems, a temperature-controlled, sequential approach is key.[8][12] The first substitution is more facile than the second.
Step-by-Step Methodology:
Step 1: First Coupling (Formation of 3-Aryl-5-chloro-1,2,4-thiadiazole - adapted for triazole)
-
Setup: In a flask, combine DCT (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and an inorganic base like K₂CO₃ (2.0 eq).
-
Solvent: Use a solvent system like Toluene/MeOH/Water.
-
Reaction: Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.[8]
-
Isolation: After workup and purification, isolate the 3-aryl-5-chloro intermediate.
Step 2: Second Coupling (Formation of 3,5-Diaryl-1,2,4-triazole)
-
Setup: Combine the isolated 3-aryl-5-chloro-1,2,4-triazole (1.0 eq), the second arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Use a similar deaerated solvent system.
-
Reaction: Heat the reaction mixture to reflux for 12-24 hours under an inert atmosphere.[8] The higher temperature is necessary to activate the second C-Cl bond.
-
Isolation: Proceed with standard aqueous workup and purification.
This stepwise increase in temperature allows for the selective and efficient synthesis of unsymmetrically substituted diaryl triazoles while managing the stability of the heterocyclic core.
References
-
Kowhakul, W., Inoue, D., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in The Process Industries. Available at: [Link]
-
Worzakowska, M., Sztanke, M., & Sztanke, K. (2022). Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Available at: [Link]
-
Lu, M., Zhou, P., et al. (2020). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
-
Matsunaga, T., & Akiyoshi, M. (2010). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
Semantic Scholar. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Available at: [Link]
-
Ma, M., et al. (2025). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. Journal of Molecular Modeling. Available at: [Link]
-
Loba Chemie. (2015). Safety Data Sheet: 1,2,4-TRIAZOLE FOR SYNTHESIS. Available at: [Link]
-
Mauracher, A., et al. (2018). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wisen, S., et al. (2021). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yurttaş, L., et al. (2015). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]
-
Chen, C-T., et al. (2015). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Nitek, W., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. Available at: [Link]
-
Penieres-Carrillo, G., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles. Available at: [Link]
-
ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?. Available at: [Link]
-
D'Agostino, S., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts. Available at: [Link]
-
Kolberg, D. I. S., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-SRM. Available at: [Link]
-
Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Chemosphere. Available at: [Link]
-
Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (2009). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]
-
Banks, H. J., et al. (1968). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. Available at: [Link]
-
ISRES Publishing. (2023). Synthesis of 1,2,4 Triazole Compounds. International Journal of Scientific Research and Engineering Development. Available at: [Link]
-
Lee, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Dichlorotriazoles
Welcome to the technical support center for cross-coupling reactions involving dichlorotriazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through practical, field-proven insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with dichlorotriazoles?
A1: The main difficulties stem from the inherent properties of the dichlorotriazole core:
-
Catalyst Inhibition: The nitrogen atoms of the triazole ring can act as ligands, coordinating to the metal center (e.g., palladium) and inhibiting its catalytic activity.[1][2] This can slow down or completely stall the reaction.
-
Poor Regioselectivity: Dichlorotriazoles possess two reactive C-Cl bonds. Achieving selective mono-substitution at a specific position can be challenging as the electronic and steric differences between the two sites may be subtle.[3] Without careful catalyst and condition selection, mixtures of mono-substituted isomers and di-substituted products are common.
-
Difficult Oxidative Addition: The electron-deficient nature of the triazole ring can make the oxidative addition of the C-Cl bond to the low-valent metal catalyst (often the rate-limiting step) more difficult compared to electron-rich aromatic systems.[4][5]
Q2: Should I choose a palladium or copper-based catalyst system for my dichlorotriazole coupling?
A2: The choice depends heavily on the desired bond formation:
-
Palladium-catalyzed reactions are the most versatile and widely used for C-C (Suzuki, Sonogashira, Stille, etc.) and C-N (Buchwald-Hartwig) bond formation.[6] Modern systems utilizing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high efficiency with challenging heteroaromatic halides.[7][8]
-
Copper-catalyzed systems are a classical and increasingly popular alternative, especially for C-N (Ullmann-type) and C-S couplings.[9][10] They can be advantageous when palladium systems fail due to catalyst inhibition and are often more cost-effective. Recent developments have expanded their scope under milder conditions.[11][12]
Q3: Is it necessary to protect the N-H on the triazole ring before attempting a cross-coupling reaction?
A3: While not always mandatory, N-H protection is highly recommended. An unprotected N-H is acidic and can react with the strong bases (e.g., NaOt-Bu, K₃PO₄) used in many coupling reactions. This can lead to multiple reactive species in solution, potentially causing side reactions, catalyst deactivation, or poor yields. Protecting the N-H group (e.g., with a BOC, SEM, or simple alkyl group) simplifies the reactive system and often leads to more reproducible and cleaner outcomes.
Q4: What are the most common side reactions to anticipate?
A4: Be watchful for the following:
-
Homocoupling: Dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction, is a common side reaction often promoted by the presence of oxygen.[13][14]
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen from a solvent or trace water source. This can be competitive if the desired catalytic cycle is slow.[15]
-
Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid, which is exacerbated by excess water and strong bases.[16]
-
Catalyst Decomposition: The formation of inactive palladium black, indicating that the active Pd(0) species is not stable under the reaction conditions.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format to help you diagnose and resolve challenges at the bench.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is not being generated or is decomposing rapidly. This is a common issue with heteroaromatic substrates that can inhibit the catalyst.[1][2] Solutions: • Use a Pre-catalyst: Switch from Pd(II) sources like Pd(OAc)₂ to modern, well-defined Pd(0) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that generate the active LPd(0) species reliably.[13] • Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).[13][14] • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from 1-2 mol% to 5 mol% may be necessary. |
| Inappropriate Ligand | The ligand may not be electron-rich or bulky enough to stabilize the Pd(0) center, promote oxidative addition, or facilitate the final reductive elimination step.[7] Solutions: • Screen Ligands: Test a panel of bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃ ) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes ). Biarylphosphine ligands are often highly effective for heteroaryl couplings.[17][18] |
| Suboptimal Base or Solvent | The base may be too weak to facilitate the transmetalation step (especially in Suzuki couplings) or may have poor solubility in the chosen solvent.[19][20] The solvent choice also dictates reagent solubility and reaction temperature. Solutions: • Base Screening: For Suzuki reactions, screen a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[21][22] • Solvent Screening: Test common solvents such as 1,4-dioxane, toluene, or DMF , often with a small amount of water for Suzuki couplings to aid in dissolving the base.[23][24] Ensure solvents are anhydrous for moisture-sensitive reactions. |
| Poor Reagent Quality | Impurities in starting materials, coupling partners, or solvents can poison the catalyst. Boronic acids, in particular, can degrade upon storage. Solutions: • Verify Reagent Purity: Use freshly acquired or purified reagents. Assess the purity of your dichlorotriazole and coupling partner by NMR or LC-MS. • Use High-Purity Solvents: Employ anhydrous, degassed solvents for best results. |
Problem 2: Poor or No Regioselectivity (Mixture of Isomers)
| Potential Cause | Explanation & Recommended Solution |
| Similar Reactivity of C-Cl Bonds | The electronic and steric environments of the two chlorine atoms on the triazole ring may be too similar for the catalyst to differentiate between them under standard conditions.[3] Solutions: • Steric Hindrance via Ligand: Employ a very bulky ligand (e.g., XPhos, AdBrettPhos, or a sterically demanding NHC ligand ). The ligand's steric profile can create a catalyst complex that selectively approaches the less sterically hindered C-Cl position on the triazole.[8] • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes amplify small differences in activation energy between the two sites, favoring reaction at the more reactive position. |
| Di-substitution Occurs Readily | The mono-substituted product is highly reactive under the reaction conditions and quickly undergoes a second coupling reaction. This is common when using highly active catalyst systems.[3] Solutions: • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the coupling partner relative to the dichlorotriazole. Avoid using a large excess, which drives the reaction towards di-substitution. • Monitor Reaction Closely: Track the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product. |
Problem 3: Significant Homocoupling of Coupling Partner
| Potential Cause | Explanation & Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative dimerization of organometallic reagents, particularly boronic acids (Suzuki) and terminal alkynes (Sonogashira).[13][25] Solutions: • Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.[14] |
| Inefficient Transmetalation | If the transmetalation step of the catalytic cycle is slow, the organopalladium halide intermediate has more time to participate in side reactions, or the organoboron reagent may be more prone to homocoupling.[4][5] Solutions: • Optimize Base/Solvent System: Ensure the base is appropriate and soluble. For Suzuki couplings, using a mixture of an organic solvent and water can accelerate transmetalation.[23] • Choose an Appropriate Ligand: Bulky, electron-rich ligands can accelerate the overall catalytic cycle, disfavoring side reactions.[18] |
Catalyst System Selection Guide
This table provides a starting point for selecting a catalyst system for various cross-coupling reactions with dichlorotriazoles.
| Reaction Type | Metal/Pre-catalyst | Recommended Ligands | Typical Base | Key Considerations |
| Suzuki-Miyaura (C-C) | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Pre-catalysts | XPhos, SPhos, RuPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often requires an aqueous co-solvent. Bulky biarylphosphine ligands are critical for success with heteroaryl chlorides.[7][21] |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Pre-catalysts | XPhos, RuPhos, BrettPhos, Josiphos-type | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Requires a strong, non-nucleophilic base. Ligand choice is crucial for coupling with both primary and secondary amines.[26][27][28] |
| Sonogashira (C-C, alkyne) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, DIPEA | Often requires a Cu(I) co-catalyst (e.g., CuI), but copper-free conditions exist to prevent alkyne homocoupling.[25][29] |
| Ullmann-type (C-N, C-O) | CuI, Cu₂O, Cu(OAc)₂ | 1,10-Phenanthroline, L-Proline, Diamines | K₂CO₃, K₃PO₄, Cs₂CO₃ | A viable alternative to palladium-catalyzed amination. Ligand choice is often crucial for achieving good yields at lower temperatures.[9][11] |
Visualizing the Process
Decision Workflow for Catalyst Selection
This diagram outlines a logical path for selecting and optimizing a catalyst system for dichlorotriazole cross-coupling.
Caption: A decision tree for catalyst system selection and optimization.
General Catalytic Cycle for Palladium Cross-Coupling
This diagram illustrates the fundamental steps of the catalytic cycle and highlights where issues with dichlorotriazoles can arise.
Caption: The Pd(0)/Pd(II) catalytic cycle and potential inhibition points.
Model Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed under an inert atmosphere of argon or nitrogen.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling a dichlorotriazole with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the dichlorotriazole (1.0 equiv.), arylboronic acid (1.1 equiv.), and powdered K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of a dichlorotriazole with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and NaOt-Bu (1.4 equiv.).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the dichlorotriazole (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe (~0.1 M concentration).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
References
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in copper-catalysed N-arylation. Chemical Society Reviews, 38(7), 2447-2464. [Link]
-
Qin, X., et al. (2020). Copper(II)-Catalyzed Dehydrogenative Cross-Coupling between Two Azoles. The Journal of Organic Chemistry, 85(15), 9649–9657. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Worrell, B. T., et al. (2021). Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(36), 14791–14799. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Li, Z., et al. (2021). Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Pathare, R. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28. [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Chemical Processes. [Link]
-
Bruneau, A., et al. (2015). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Communications, 51(78), 14554-14573. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of new pharmaceuticals. Bioorganic & Medicinal Chemistry, 19(2), 761-775. [Link]
-
Strotman, N. A., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(10), 9240-9252. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Vechery, J., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. Chemistry – A European Journal, 21(41), 14512-14521. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 697-703. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Vantourout, J. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9349-9360. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Ruano, G., & Alonso, I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(20), 6534-6547. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9349-9360. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Fairlamb, I. J. S. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Odedele, T. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5539-5564. [Link]
-
ResearchGate. (2023). Cross-Coupling Reactions: A Practical Guide. [Link]
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 77(10), 1031-1037. [Link]
-
Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(39), 11842-11863. [Link]
-
de Oliveira, K. T., & da Silva, J. F. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(17), 4811-4828. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Journal of Organic & Inorganic Chemistry. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jmcct.com [jmcct.com]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 11. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. research.rug.nl [research.rug.nl]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Improving the Solubility of 3,5-Dichloro-1H-1,2,4-triazole for Reactions
Welcome to the technical support center for handling 3,5-Dichloro-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process scientists who encounter solubility challenges with this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3,5-Dichloro-1H-1,2,4-triazole?
3,5-Dichloro-1H-1,2,4-triazole is a white to off-white crystalline solid.[1] As a polar heterocyclic compound, it exhibits moderate solubility in polar organic solvents.[1] However, its crystalline nature and the presence of hydrogen bonding capabilities can lead to limited solubility in many common reaction solvents, often necessitating specific strategies to achieve a homogeneous reaction mixture. The parent 1,2,4-triazole is known to be very soluble in water and also soluble in organic solvents like ethanol, methanol, and acetone.[2][3] The dichloro-substitution pattern, however, significantly alters its physicochemical properties.
Q2: I am struggling to dissolve 3,5-Dichloro-1H-1,2,4-triazole in my reaction solvent. What are the first steps I should take?
When facing solubility issues, a systematic approach is key. Before resorting to more complex methods, consider these initial steps:
-
Solvent Screening: The choice of solvent is the most critical factor. If your reaction chemistry allows, screen a range of polar aprotic and protic solvents.
-
Gentle Heating: The solubility of most solids, including 3,5-Dichloro-1H-1,2,4-triazole, increases with temperature.[3] Applying gentle heat while stirring can often be sufficient to dissolve the starting material.
-
Sonication: The use of an ultrasonic bath can aid in breaking down solid agglomerates and increase the rate of dissolution.
If these initial steps are insufficient, more advanced techniques detailed in the troubleshooting guides below should be employed.
Troubleshooting Guides
Issue 1: Insufficient Solubility in Common Aprotic Solvents for Nucleophilic Substitution Reactions
Many common reactions involving 3,5-Dichloro-1H-1,2,4-triazole, such as N-alkylation or nucleophilic aromatic substitution (SNAr), are performed in aprotic solvents like THF, Acetonitrile (ACN), or DMF. However, at room temperature, its solubility can be limited.
Solution 1.1: Co-Solvent Systems
Causality: A co-solvent system works by modifying the overall polarity of the solvent medium to better match the solute's properties. For a polar molecule like 3,5-Dichloro-1H-1,2,4-triazole, adding a more polar, miscible co-solvent to a less polar primary solvent can significantly enhance solubility.
Recommended Co-solvents:
-
For moderately polar solvents (e.g., THF, Dichloromethane): Consider adding a small amount of a more polar aprotic solvent like DMF or DMSO.
-
For reactions where protic solvents are tolerated: A small addition of ethanol or methanol can be effective.
Protocol 1: Co-solvent Optimization
-
To your reaction vessel containing 3,5-Dichloro-1H-1,2,4-triazole, add the primary reaction solvent (e.g., THF).
-
While stirring, add a polar co-solvent (e.g., DMF) dropwise.
-
Continue adding the co-solvent until the solid is fully dissolved.
-
Note the approximate ratio of the two solvents for scaling up your reaction. It is crucial to ensure that the chosen co-solvent does not interfere with your reaction chemistry.
Data Presentation: Qualitative Solubility of 3,5-Dichloro-1H-1,2,4-triazole
| Solvent | Polarity | Expected Solubility | Notes |
| Toluene | Non-polar | Very Low | Generally not a suitable solvent on its own. |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | May require heating or a co-solvent. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | A common starting point for many reactions. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Good | Often a good choice for solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Excellent solvent, but higher boiling point can complicate work-up. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good | High solubility, but can be difficult to remove and may participate in side reactions. |
| Methanol / Ethanol | Polar Protic | Moderate | Good solubility, but the protic nature may interfere with certain reagents (e.g., strong bases). |
This table is based on general principles of "like dissolves like" and qualitative descriptions of 3,5-Dichloro-1H-1,2,4-triazole's solubility.[1] It is recommended to perform a small-scale solubility test for your specific reaction conditions.
Issue 2: Poor Solubility in Reactions Requiring a Base
Many reactions with 3,5-Dichloro-1H-1,2,4-triazole, particularly N-alkylations, involve the use of a base to deprotonate the triazole ring. This deprotonation can be strategically used to enhance solubility.
Solution 2.1: pH Adjustment and Salt Formation
Causality: 3,5-Dichloro-1H-1,2,4-triazole is a weak acid. The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton.[4][5] The two electron-withdrawing chloro groups on the ring will lower this pKa, making 3,5-Dichloro-1H-1,2,4-triazole more acidic than the parent compound. By adding a suitable base, the triazole can be deprotonated to form its corresponding salt (the triazolate anion). This anionic salt often has significantly higher solubility in polar organic solvents than the neutral compound.[6]
Workflow for Solubility Enhancement via pH Adjustment:
Caption: Workflow for increasing solubility through deprotonation.
Protocol 2: In-situ Salt Formation for Improved Solubility
-
Suspend 3,5-Dichloro-1H-1,2,4-triazole in your chosen aprotic solvent (e.g., DMF or ACN).
-
Add a suitable base (e.g., potassium carbonate, DBU, or sodium hydride for complete deprotonation).
-
Stir the mixture at room temperature or with gentle warming. You should observe the solid dissolving as the triazolate salt is formed.
-
Once a clear solution is obtained, proceed with the addition of your other reagents.
Issue 3: Reaction Between Two Immiscible Phases
In some cases, your reaction may involve an aqueous phase (e.g., containing a dissolved base) and an organic phase where the 3,5-Dichloro-1H-1,2,4-triazole is preferentially soluble, leading to a slow or non-existent reaction.
Solution 3.1: Phase-Transfer Catalysis (PTC)
Causality: Phase-transfer catalysis facilitates the transfer of a reactant from one phase to another where the reaction can occur.[7] For the N-alkylation of 3,5-Dichloro-1H-1,2,4-triazole, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the deprotonated triazolate anion from the solid or aqueous phase into the organic phase to react with an alkyl halide.[8][9]
Recommended Catalysts:
-
Tetrabutylammonium Bromide (TBAB): A common, effective, and relatively inexpensive PTC for a wide range of reactions, including the alkylation of heterocycles.[8][9][10][11]
-
Crown Ethers (e.g., 18-Crown-6): Particularly effective for reactions involving potassium salts (e.g., KF, K2CO3) by sequestering the potassium cation and liberating a "naked," more reactive anion.[7][12]
Experimental Workflow for Phase-Transfer Catalyzed Alkylation:
Caption: Phase-Transfer Catalysis (PTC) cycle for N-alkylation.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis
-
In a reaction vessel, combine 3,5-Dichloro-1H-1,2,4-triazole (1.0 eq), your alkylating agent (1.1 eq), a base such as powdered potassium carbonate (2.0 eq), and a catalytic amount of Tetrabutylammonium Bromide (TBAB, 5-10 mol%).
-
Add a suitable organic solvent (e.g., toluene or acetonitrile).
-
Heat the reaction mixture with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, the reaction can be worked up by filtering the solid base and washing the organic phase with water to remove the catalyst and any remaining salts.
References
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link][8][9][10][11]
- Kumar, G. V. S., et al. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 45(5), 2063–2074.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
- Smith, J. (2018). Organic Chemistry. McGraw-Hill.
- Starks, C. M. (1971). Phase-transfer catalysis. I. A new catalyst for the reaction of cyanide with alkyl halides. Journal of the American Chemical Society, 93(1), 195-199.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Yang, X., & Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 11(7), 1499–1502. [Link][6]
- Zevatskii, Y., & Lysova, S. (2009). Empirical procedure for the calculation of ionization constants of organic compounds in water from their molecular volume. Russian Journal of Organic Chemistry, 45(6), 825-834.
- G. M. Castanedo, et al. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. Journal of Organic Chemistry, 76(4), 1177-1179.
- S. Ueda & H. Nagasawa (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
-
F. Vögtle & W. M. Müller (1979). Crown Ether Assisted Chemical Reactions, II. Crown Ether Complexes of Potassium Phthalimide, Sodium Saccharinate and Sodium Acetylacetonate: New Reagents Containing Activated Anions. Israel Journal of Chemistry, 18(3-4), 246-249.[7][12]
-
A. Avdeef (2023). Mechanistically-Transparent Models for Predicting Aqueous Solubility of Rigid, Slightly Flexible, and Very Flexible Drugs (MW < 2000) – Accuracy near that of Random Forest Regression. ADMET & DMPK, 11(3), 331-383.[13][14]
- S. H. Yalkowsky & S. C. Valvani (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
-
D. A. Singleton & A. A. Thomas (1995). High-precision simultaneous determination of multiple small kinetic isotope effects at natural abundance. Journal of the American Chemical Society, 117(36), 9357-9358.[15]
- T. D. W. Claridge (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- M. J. S. Dewar & K. M. Dieter (1986). Evaluation of AM1 as a quantum mechanical molecular model. Journal of the American Chemical Society, 108(25), 8075-8086.
- J. J. P. Stewart (1989). Optimization of parameters for semiempirical methods I. Method.
-
U.S. Army Armament Research, Development and Engineering Center. (2013). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link][16]
-
Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(1), 28-35.[17]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link][18]
-
Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Thieme.[5]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link][2][3]
Sources
- 1. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 7. homework.study.com [homework.study.com]
- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression [hrcak.srce.hr]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 18. researchgate.net [researchgate.net]
Characterization of unexpected products in 3,5-Dichloro-1H-1,2,4-triazole synthesis
Technical Support Center: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-1H-1,2,4-triazole. This critical heterocyclic building block is foundational in the development of numerous pharmaceutical agents and advanced materials. However, its multi-step synthesis is often plagued by the formation of unexpected side products, leading to challenges in yield, purity, and safety.
This document is structured as a dynamic troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles and provide field-proven insights to help you diagnose and resolve common issues encountered during your experiments.
Part 1: The Synthetic Pathway - An Overview
The most common and scalable route to 3,5-Dichloro-1H-1,2,4-triazole begins with the precursor 3,5-diamino-1H-1,2,4-triazole (also known as guanazole). The synthesis proceeds via a two-stage process: the formation of a bis-diazonium salt followed by a copper(I)-catalyzed Sandmeyer reaction.
Caption: A logical workflow for the isolation and characterization of unknown byproducts.
Part 4: Key Experimental Protocols
Protocol 1: Synthesis of 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
This protocol is adapted from established methods and should be performed with appropriate safety precautions. [1]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 eq) and hydrazine dihydrochloride (1.1 eq).
-
Add an appropriate solvent (e.g., water or a high-boiling alcohol like 2-ethoxyethanol).
-
Heat the mixture to reflux (typically 110-130 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of DCM:Methanol 9:1). The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product will precipitate. If in an aqueous medium, adjust the pH to ~8 with a base (e.g., NaOH solution) to precipitate the free base form of guanazole.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. The purity can be checked by NMR and melting point.
Protocol 2: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole via Sandmeyer Reaction
WARNING: This reaction involves unstable diazonium salts and the potential formation of hazardous byproducts. It must be performed in a well-ventilated fume hood with strict temperature control and appropriate personal protective equipment (PPE).
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in concentrated hydrochloric acid (~10-12 eq) cooled to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (2.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 1-2 hours.
-
In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (0.2-0.3 eq) in concentrated hydrochloric acid (~5-6 eq). Cool this solution to 0 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Extract the product from the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by column chromatography on silica gel.
References
-
IUCr. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]
- Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
-
ResearchGate. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
-
Sciencemadness. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives Under Mild Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to move away from harsh, conventional synthetic methods. Traditional approaches often require high temperatures, strong acids or bases, and hazardous reagents, which can limit functional group tolerance, reduce yields, and pose environmental concerns.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate modern, milder, and more efficient synthetic strategies.
The adoption of green chemistry principles is not just an ethical imperative but a practical one, offering significant advantages in the synthesis of valuable heterocyclic scaffolds like 1,2,4-triazoles.[3] These milder methods, including microwave-assisted and ultrasound-assisted techniques, often lead to shorter reaction times, higher yields, and a reduced environmental footprint.[1][2][4]
Frequently Asked Questions (FAQs): Green & Mild Synthesis Alternatives
This section addresses common queries regarding the implementation of modern, energy-efficient techniques for 1,2,4-triazole synthesis.
Q1: What are the primary advantages of using microwave (MW) irradiation for synthesizing 1,2,4-triazoles compared to conventional heating?
A1: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several distinct advantages over traditional oil-bath or heating-mantle methods.[5] The core benefit lies in the efficiency of heating. Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that avoids the slow and often uneven heat transfer from a vessel's surface.[5]
For 1,2,4-triazole synthesis, this translates to:
-
Dramatically Reduced Reaction Times: Many syntheses that take several hours with conventional heating can be completed in minutes or even seconds under microwave irradiation.[1] For example, the synthesis of certain piperidine-substituted 1,2,4-triazoles was reduced from 27 hours to just 30 minutes.[1]
-
Improved Yields: The rapid heating can minimize the formation of degradation byproducts that often occur during prolonged exposure to high temperatures, frequently resulting in higher isolated yields.[1][6]
-
Enhanced Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is a more energy-efficient and environmentally friendly approach.[2]
-
Facile One-Pot Reactions: The speed and efficiency of microwave heating are highly conducive to one-pot, multi-component reactions, which streamline synthetic workflows and reduce waste.[7]
Q2: How does ultrasound irradiation facilitate the synthesis of 1,2,4-triazole derivatives under milder conditions?
A2: Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions, a phenomenon known as sonochemistry. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 1000 atm), creating a unique environment for chemical reactions to occur at much lower bulk temperatures.
Key benefits for 1,2,4-triazole synthesis include:
-
Increased Reaction Rates at Lower Temperatures: Sonication allows for the synthesis of triazole derivatives in significantly shorter timeframes and at lower overall temperatures (e.g., 45–55 °C) compared to conventional methods.[8] This is particularly useful for thermally sensitive substrates.
-
Higher Yields: By promoting more efficient mass transfer and creating highly reactive surfaces, ultrasound irradiation often leads to good or even excellent yields (75–89% in some reported cases).[8]
-
Versatility: The technique has been successfully applied to various synthetic routes, including the cyclization of α-nitrophenyl hydrazones and one-pot multicomponent reactions.[9][10]
Q3: Are there viable solvent-free or mechanochemical approaches for preparing 1,2,4-triazoles?
A3: Yes, mechanochemistry is a rapidly advancing field in green synthesis that involves conducting reactions in the solid state by grinding, often using a ball mill, with minimal or no solvent.[11] This technique is highly attractive as it drastically reduces solvent waste, a primary goal of green chemistry.
Recently, the mechanochemical synthesis of annulated 1,2,4-triazoles has been reported.[12][13] The process involves the high-speed grinding of reactants, sometimes with a liquid or solid grinding auxiliary, to promote the reaction. For example, hydralazine hydrochloride has been successfully converted to its corresponding 1,2,4-triazole derivatives using a planetary ball mill, achieving total conversion in minutes.[12] A copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has also been achieved under solventless grinding conditions.[14] These methods represent a frontier in sustainable chemistry, offering a path to high-efficiency synthesis without the reliance on bulk organic solvents.[15]
Troubleshooting Guides for Mild Synthesis
Even under mild conditions, experimental challenges can arise. This section provides solutions to common problems encountered during the synthesis of 1,2,4-triazole derivatives.
Q1: I am observing a very low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to identifying and resolving the issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The mild conditions may not be sufficient to drive the reaction to completion.
-
Troubleshooting: First, confirm the purity of your starting materials, as impurities can inhibit the reaction.[16] If reactants are pure, consider a modest increase in temperature or an extension of the reaction time. Switching to a more efficient energy source, such as a microwave reactor, can often overcome activation energy barriers without resorting to harsh conditions.[1]
-
-
Suboptimal Catalyst: The chosen catalyst may be inefficient or may have degraded.
-
Side Product Formation: Competing reaction pathways can consume starting materials, reducing the yield of the desired product. A common side product is the 1,3,4-oxadiazole (see Q2).
-
Troubleshooting: Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts. Adjusting reaction conditions, such as the base or solvent, can often suppress unwanted pathways.
-
-
Product Loss During Workup/Purification: The product may be partially soluble in the wash solvents or may be difficult to separate from byproducts via chromatography.
-
Troubleshooting: Review your purification strategy. If recrystallizing, ensure you are using a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.[19] If using column chromatography, select a solvent system that provides clear separation between your product and impurities.
-
Caption: A systematic workflow for diagnosing and solving low-yield issues.
Q2: My reaction is producing a significant amount of a 1,3,4-oxadiazole side product. How can this be prevented?
A2: The formation of a 1,3,4-oxadiazole is a classic competing pathway in many 1,2,4-triazole syntheses, especially those starting from acylhydrazines or involving the condensation of an amide and an acylhydrazide (Pellizzari reaction).[16][20]
Cause: Acylhydrazines can undergo an intramolecular cyclization via dehydration to form the thermodynamically stable 1,3,4-oxadiazole ring. This process is often favored by acidic conditions or high temperatures. The desired reaction is an intermolecular reaction to form the triazole.
Control Strategies:
-
Avoid Strongly Acidic or Dehydrating Conditions: Use milder catalysts or bases. For instance, instead of strong mineral acids, consider a recyclable solid acid catalyst like HClO₄-SiO₂.[21]
-
Optimize Temperature: High temperatures can favor the elimination of water, leading to the oxadiazole. Running the reaction at the lowest effective temperature can favor the triazole pathway. This is another area where microwave or ultrasound can be beneficial, as they can promote the reaction at lower bulk temperatures.[8]
-
Choice of Reagents: In some cases, activating the appropriate starting material can direct the reaction. For example, in a one-pot, two-step process for 1,3,5-trisubstituted-1,2,4-triazoles, the in situ formation of an amidine from a carboxylic acid, followed by reaction with a hydrazine, directs the pathway away from oxadiazole formation.[18][21]
Caption: Competing pathways leading to 1,2,4-triazole or 1,3,4-oxadiazole.
Q3: My synthesis produces a mixture of isomers (e.g., 1,3- vs. 1,5-disubstituted). How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common goal, and modern catalytic methods offer excellent solutions. The formation of different isomers often depends on the specific reaction mechanism.
Cause: In reactions such as the [3+2] cycloaddition of isocyanides with diazonium salts, the way the two components approach each other is directed by the catalyst. Different metal centers can favor different electronic interactions, leading to distinct regioisomers.
Control Strategy: The most effective method for controlling regioselectivity in these cases is the careful selection of the metal catalyst.[20]
-
Silver(I) Catalysis: Using a Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles in high yields.[17][18]
-
Copper(II) Catalysis: In contrast, using a Cu(II) catalyst under similar conditions favors the formation of 1,5-disubstituted 1,2,4-triazoles.[17][18]
This catalyst-controlled approach provides a reliable and powerful tool for synthesizing the desired isomer without resorting to complex protecting group strategies or difficult chromatographic separations.[17]
Caption: Catalyst choice dictates the isomeric outcome of the cycloaddition.
Comparative Data & Protocols
Table 1: Comparison of Synthesis Methods for 1,2,4-Triazole Derivatives
| Method | Typical Temperature | Typical Reaction Time | Typical Yields | Key Advantages & Notes | References |
| Conventional Heating | 100-150 °C | 16-27 hours | 60-75% | Prone to side reactions; high energy consumption. | [1][8] |
| Microwave Irradiation | 130-150 °C | 30-90 seconds to 30 mins | 82-96% | Drastic time reduction; often higher yields and purity.[1][6] | [1][6] |
| Ultrasound Irradiation | 45-55 °C | 30-90 minutes | 75-89% | Milder temperature conditions; good for thermally sensitive substrates.[8] | [8] |
Experimental Protocols
This protocol is adapted from a general method for the cyclization of hydrazines with amide derivatives.[1]
-
Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting amide derivative (1.0 mmol), the substituted hydrazine (1.2 mmol), and a suitable solvent (e.g., n-Butanol, 3-5 mL).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for a specified time (typically 1-5 minutes, monitor by TLC).
-
Workup: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be isolated by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the analytically pure 1,3,5-trisubstituted-1,2,4-triazole.
This protocol is based on the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives.[8]
-
Preparation: In a round-bottom flask, dissolve the starting 1,2,4-triazole thiol derivative (0.02 mol) in a minimal amount of an appropriate solvent like DCM (5 mL).
-
Activation: Add NaH (0.01 mol) to the mixture and stir for 20 minutes at room temperature to form the thiolate.
-
Reaction: Add an equimolar amount of the desired 2-bromoacetamide derivative.
-
Sonication: Place the flask in an ultrasound bath and sonicate the reaction mixture for 30-90 minutes at a controlled temperature of 45-55 °C. Monitor the reaction progress continuously by TLC.
-
Workup: Upon completion, filter the precipitated product.
-
Purification: Wash the solid with water, dry it, and recrystallize from absolute ethanol to obtain the pure product.
References
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Wang, Y., Yi, X., & Qin, W. (n.d.). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (n.d.). RSC Publishing. [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). MDPI. [Link]
-
Dong, J., Liu, Z., & Tian, S. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991831. [Link]
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF. (n.d.). ResearchGate. [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. (n.d.). Bentham Science. [Link]
-
Ultrasound-assisted efficient synthesis of polyfunctional 1,2,4-triazoles as novel antibacterial and antioxidant agents | Request PDF. (n.d.). ResearchGate. [Link]
-
One pot two step mechanochemical synthesis of annulated 1,2,4-triazoles 87. (n.d.). ResearchGate. [Link]
-
Dong, J., Liu, Z., & Tian, S. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles | Request PDF. (n.d.). ResearchGate. [Link]
-
1,2,4-triazoles: Synthetic strategies and pharmacological profiles. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. isres.org [isres.org]
- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asymmetrically Substituted Dichlorotriazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of asymmetrically substituted dichlorotriazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your synthetic endeavors.
Section 1: Frequently Asked Questions - First Principles & Strategic Planning
This section addresses fundamental questions that are critical to consider before starting your synthesis. A well-defined strategy is the cornerstone of a successful experiment.
Q1: I need to synthesize a specific regioisomer of a dichlorotriazole. How do I control whether I get the 1,4-disubstituted or the 1,5-disubstituted product?
A1: Regiocontrol is the most critical challenge in the synthesis of asymmetrically substituted triazoles and is almost entirely dictated by your choice of catalyst. The two primary methods for azide-alkyne cycloaddition yield different isomers with high selectivity.
-
For 1,4-Disubstituted Triazoles: You must use a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is the classic "click chemistry" reaction, known for its reliability, mild conditions, and high regioselectivity for the 1,4-isomer.[1][2][3]
-
For 1,5-Disubstituted Triazoles: You must use a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Ruthenium catalysts operate via a different mechanism than copper, leading specifically to the 1,5-isomer.[2][4]
The subsequent dichlorination step, typically using an electrophilic chlorine source like N-Chlorosuccinimide (NCS), generally preserves the core substitution pattern established during the cycloaddition.[5][6]
Q2: Can you explain the mechanistic basis for the different regioselectivity of Copper and Ruthenium catalysts?
A2: The difference in outcomes is rooted in the distinct mechanistic pathways each metal follows.
-
Copper(I) Catalysis (CuAAC): The reaction is believed to proceed via the formation of a copper(I) acetylide intermediate. The organic azide then coordinates to the copper center, and a six-membered copper-containing intermediate is formed before reductive elimination yields the stable 1,4-disubstituted triazole product.[2][7] This pathway is highly favored, making the formation of the 1,5-isomer a minor or non-existent route.
-
Ruthenium Catalysis (RuAAC): This reaction involves the formation of a ruthenium vinylidene species from the terminal alkyne. The azide then adds to this intermediate to form a six-membered ruthenacycle. This intermediate rearranges and collapses to selectively yield the 1,5-disubstituted triazole.[4] The steric and electronic properties of the substituents play a role, but the inherent mechanism of the catalyst directs the regioselectivity.[4]
Decision Workflow: Catalyst Selection for Regiocontrol
Caption: A systematic approach to troubleshooting low reaction yields.
Q5: I'm getting a mixture of 1,4- and 1,5-regioisomers. How can I improve selectivity?
A5: This indicates a problem with catalytic control.
-
If using CuAAC: Contamination with other metals or running the reaction at very high temperatures can sometimes lead to a breakdown in regioselectivity by promoting the uncatalyzed thermal cycloaddition pathway, which gives a mixture of isomers. [2]Ensure your catalyst is pure and use the mildest conditions possible.
-
If using RuAAC: The regioselectivity of RuAAC can be sensitive to the steric and electronic nature of both the alkyne and azide substituents. [4]While generally high, some substrate combinations may inherently give mixtures. In such cases, exploring different Cp*Ru catalysts or ligands may be necessary.
-
No Catalyst: If you are attempting a purely thermal cycloaddition, you will almost always get a mixture of regioisomers. This method is not recommended for synthesizing asymmetrically substituted triazoles where regiochemical purity is required.
Q6: My product seems to be decomposing during workup or purification. What should I do?
A6: Dichlorotriazoles, particularly those with certain activating groups, can be susceptible to degradation.
-
Hydrolytic Instability: The dichloro-substituted triazole ring can be sensitive to hydrolysis, especially under strongly acidic or basic conditions during aqueous workup. [8]Solution: Perform extractions quickly with neutral or slightly acidic water (e.g., dilute NH₄Cl solution) and avoid strong bases. Ensure solvents used for chromatography are neutral. Sometimes, filtering the crude reaction mixture through a short plug of silica gel instead of a full column can minimize contact time and degradation. [9]* Thermal Instability: Some heterocyclic compounds can decompose upon heating. [10][11][12]Solution: When removing solvent, use a rotary evaporator at the lowest practical temperature. If purification by column chromatography is necessary, avoid letting the column run dry and collect fractions efficiently to minimize the time the product spends on the silica. If the compound is still unstable, consider recrystallization as an alternative purification method.
Section 3: Protocols & Methodologies
The following are generalized, robust starting protocols. You may need to optimize conditions based on your specific substrates.
Protocol 1: Synthesis of a 1,4-Disubstituted-4,5-dichlorotriazole via CuAAC
This two-step protocol first forms the triazole ring and then performs the dichlorination.
Step A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq).
-
Add a suitable solvent system, typically a 1:1 mixture of t-butanol and water.
-
De-gas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution: dissolve sodium ascorbate (0.1-0.2 eq) in a minimum amount of water, and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in a minimum amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The solution should turn a heterogeneous yellow-green.
-
Stir the reaction vigorously at room temperature under an inert atmosphere. Monitor progress by TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1,4-disubstituted triazole is often pure enough for the next step.
Step B: Electrophilic Dichlorination
-
Dissolve the crude triazole from Step A (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flask protected from light.
-
Add N-Chlorosuccinimide (NCS) (2.0-2.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates full conversion of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 1,4-disubstituted-4,5-dichlorotriazole. [5]
Protocol 2: Synthesis of a 1,5-Disubstituted-4,5-dichlorotriazole via RuAAC
Step A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the terminal alkyne (1.0 eq), the organic azide (1.1 eq), and the Ruthenium catalyst (e.g., chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]) (0.01-0.02 eq) in an anhydrous, aprotic solvent (e.g., 1,2-dichloroethane or toluene). [4]2. Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be directly purified by column chromatography or carried on to the next step.
Step B: Electrophilic Dichlorination
-
Follow the same procedure as described in Protocol 1, Step B.
Section 4: Purification & Characterization
Q7: How can I effectively separate the 1,4- and 1,5-dichloro isomers if my reaction produced a mixture?
A7: Separating these isomers is often challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. You may need to screen several solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and use a high-performance silica gel to achieve separation. A very long column and slow, careful elution can sometimes resolve close-running spots.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, reverse-phase preparative HPLC can be an effective, albeit more resource-intensive, option.
Q8: What are the key spectroscopic signatures to confirm the structure and regiochemistry of my dichlorotriazole?
A8: A combination of NMR and Mass Spectrometry is essential.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The isotopic pattern for the two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) is a definitive indicator of dichlorination.
-
¹H NMR: The chemical shift of the remaining proton on the triazole ring (if present) is a key indicator of regiochemistry. In many cases, the CH proton of a 1,4 -disubstituted triazole appears at a different chemical shift than the CH proton of a 1,5 -disubstituted triazole. However, this is highly dependent on the substituents.
-
¹³C NMR: The chemical shifts of the triazole ring carbons can provide clues about the substitution pattern.
-
2D NMR (HMBC/NOESY): For unambiguous determination, 2D NMR techniques are the gold standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between protons on the substituents and the carbons of the triazole ring. For a 1,4-isomer, you would expect to see a correlation from the protons on the N1-substituent to the C5 carbon, and from the protons on the C4-substituent to the C5 carbon. For a 1,5-isomer, correlations would be seen from the N1-substituent to C5 and from the C5-substituent to C4.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations. Protons on the N1-substituent will show a NOE to protons on the C5-substituent in a 1,5-isomer due to their spatial proximity. This is often absent in the 1,4-isomer.
-
References
-
Wu, Y., et al. (2018). Synthesis of 2-Substituted 1,2,3-Triazoles via an Intramolecular N–N Bond Formation. Chemistry – An Asian Journal. Available at: [Link]
-
Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Kaur, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
Akhtar, T., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Effect of electron-donating and electron-withdrawing groups on the cyclization step. Available at: [Link]
-
Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics. Available at: [Link]
-
Orlov, N. V., et al. (2020). General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Bakherad, M., et al. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Advances. Available at: [Link]
-
Wang, C., et al. (2019). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wan, J.-P., et al. (2015). Base-Promoted Regiospecific Synthesis of Fully Substituted 1,2,3-Triazoles and 1,5-Disubstituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Boren, B. C., et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Available at: [Link]
-
Mondal, B., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Available at: [Link]
-
Chen, Z., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Tittare, R. K., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry. Available at: [Link]
-
Wang, W., et al. (2023). The synthesis of 1,4,5-trisubstituted 5-chloro-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Available at: [Link]
-
Nasiri, F., & Muradyan, S. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances. Available at: [Link]
-
L. O'Neill, M. A., et al. (2011). Triazole bridges as versatile linkers in electron donor-acceptor conjugates. Photochemical & Photobiological Sciences. Available at: [Link]
-
Tomasulo, M., et al. (2017). Effect of electron-donating and electron-withdrawing substituents at the triazole ring on the photochromic properties. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Ghavaminejad, A., et al. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Archiv der Pharmazie. Available at: [Link]
-
Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry. Available at: [Link]
-
Kumar, K., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. Available at: [Link]
-
Xu Research Group. (2021). [Orgo Lab 2] Click Chemistry. YouTube. Available at: [Link]
-
Tsyshevsky, R., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules. Available at: [Link]
-
Gogoi, P., & Deori, K. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Available at: [Link]
-
Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Sussman, R. G., et al. (2012). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry. Available at: [Link]
-
Somsák, L., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]
-
Shah, D., & Mjalli, F. S. (2014). Investigation on the Thermal Stability of Deep Eutectic Solvents. AIMS Environmental Science. Available at: [Link]
-
Al-Omari, M. M., & Dajani, N. N. (2004). Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Available at: [Link]
Sources
- 1. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Navigating the Synthesis Landscape: A Technical Support Guide for 3,5-Dichloro-1H-1,2,4-triazole Protecting Group Strategies
For Immediate Release
[City, State] – January 9, 2026 – To empower researchers, scientists, and drug development professionals in their synthetic endeavors, we are proud to launch a comprehensive technical support center focused on the optimization of protecting group strategies for the versatile yet challenging building block, 3,5-Dichloro-1H-1,2,4-triazole. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common hurdles in the manipulation of this important heterocyclic compound.
The electron-deficient nature of the 3,5-Dichloro-1H-1,2,4-triazole ring, a consequence of the two electron-withdrawing chlorine atoms, presents unique challenges in achieving regioselective N-protection. This guide is designed to serve as a senior application scientist in your lab, offering field-proven insights and explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Troubleshooting Guide: Overcoming Common Hurdles in N-Protection
This section addresses specific issues that may arise during the N-protection of 3,5-Dichloro-1H-1,2,4-triazole, providing potential causes and actionable solutions.
Issue 1: Poor or No Reaction with Protecting Group Reagents
-
Potential Cause: Reduced nucleophilicity of the triazole nitrogen atoms due to the electron-withdrawing effects of the chlorine substituents. Standard protection protocols may not be sufficiently robust.
-
Solution:
-
Stronger Base/Longer Reaction Times: Employ stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the triazole. Extend reaction times and consider moderate heating to drive the reaction to completion.
-
More Reactive Protecting Group Reagents: Utilize more electrophilic protecting group sources. For instance, instead of di-tert-butyl dicarbonate (Boc₂O) alone, consider activating it with 4-(dimethylamino)pyridine (DMAP).
-
Issue 2: Formation of a Mixture of Regioisomers (N1, N2, and N4 substitution)
-
Potential Cause: The 1,2,4-triazole ring possesses three nitrogen atoms capable of undergoing substitution. The reaction conditions, including the choice of solvent, base, and protecting group, can influence the site of substitution.[1][2][3] N(2) alkylated isomers are often preferentially formed in S-protected 1,2,4-triazoles.[1][3]
-
Solution:
-
Steric Hindrance: Employ bulky protecting groups, such as the trityl (Tr) group, to favor substitution at the less sterically hindered N1 position.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.
-
Base Selection: The choice of base can play a crucial role. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor N1 alkylation in some 1,2,4-triazole systems.
-
Issue 3: Deprotection Challenges and Substrate Decomposition
-
Potential Cause: The stability of the protected triazole can be compromised under certain deprotection conditions. The electron-deficient nature of the ring may make it susceptible to nucleophilic attack or ring-opening reactions, especially under harsh acidic or basic conditions.
-
Solution:
-
Mild Deprotection Reagents: Opt for milder deprotection protocols. For acid-labile groups like Boc and Trityl, use of formic acid or carefully controlled amounts of trifluoroacetic acid (TFA) can be effective.[4] For some Boc-protected heterocycles, sodium borohydride in ethanol offers a mild, selective deprotection method.[5]
-
Scavengers: During acidic deprotection of trityl groups, the liberated trityl cation can re-alkylate other nucleophilic sites. The use of scavengers like triethylsilane or anisole is highly recommended.
-
Orthogonal Protecting Groups: In complex syntheses, employ orthogonal protecting groups that can be removed under different conditions, thus avoiding exposure of sensitive functionalities to harsh reagents.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for achieving N1-regioselectivity with 3,5-Dichloro-1H-1,2,4-triazole?
A1: While achieving exclusive N1-protection can be challenging, employing a sterically demanding protecting group like the trityl (triphenylmethyl) group is a highly effective strategy. The bulkiness of the trityl group generally favors substitution at the less sterically hindered N1 position over the N2 or N4 positions.
Q2: I am observing a mixture of N1 and N2 isomers. How can I separate them?
A2: The separation of N1 and N2 isomers can often be achieved by silica gel column chromatography. The polarity of the two isomers is typically different, allowing for their separation. Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Q3: My Boc-protected 3,5-Dichloro-1H-1,2,4-triazole is unstable during subsequent reactions. What are the likely causes?
A3: The Boc group is known to be labile under acidic conditions. The electron-withdrawing nature of the dichloro-triazole ring can further sensitize the Boc group to cleavage, even under mildly acidic conditions that might be generated as byproducts in your reaction. Additionally, strong nucleophiles may also lead to the degradation of the molecule. Careful monitoring of the reaction pH and avoiding strongly nucleophilic reagents is advised.
Q4: Are there any specific safety precautions I should take when working with 3,5-Dichloro-1H-1,2,4-triazole and its derivatives?
A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: N1-Trityl Protection of 3,5-Dichloro-1H-1,2,4-triazole
This protocol is designed to favor the formation of the N1-protected isomer through the use of a bulky protecting group.
Materials:
-
3,5-Dichloro-1H-1,2,4-triazole
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3,5-Dichloro-1H-1,2,4-triazole (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the N1-trityl-3,5-dichloro-1,2,4-triazole.
Protocol 2: Deprotection of N1-Trityl-3,5-dichloro-1,2,4-triazole
This protocol utilizes mild acidic conditions to remove the trityl group.
Materials:
-
N1-Trityl-3,5-dichloro-1,2,4-triazole
-
Formic acid (88-97%) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N1-trityl-3,5-dichloro-1,2,4-triazole (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add formic acid (or a solution of TFA in DCM) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[6]
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the deprotected 3,5-Dichloro-1H-1,2,4-triazole. The byproduct, triphenylmethanol, can be removed by chromatography if necessary.
Data Summary
The choice of protecting group and reaction conditions significantly impacts the regioselectivity and yield of the N-protection of 3,5-Dichloro-1H-1,2,4-triazole. The following table provides a comparative overview based on literature for related 1,2,4-triazole systems.
| Protecting Group | Reagent | Base | Solvent | Typical Regioselectivity |
| Trityl (Tr) | Trityl Chloride | Pyridine | Pyridine/DCM | Predominantly N1 |
| Boc | Boc₂O | DMAP/NEt₃ | DCM/THF | Mixture of N1 and N2 |
Visualizing the Strategy: Protecting Group Selection Workflow
To aid in the decision-making process for selecting an appropriate protecting group strategy, the following workflow diagram is provided.
Caption: Decision workflow for selecting a protecting group for 3,5-Dichloro-1H-1,2,4-triazole.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Koutentis, P. A., & Constantinides, C. P. (2017). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2017(5), 215-227. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dichloro-1H-1,2,4-triazole and 3,5-Dibromo-1H-1,2,4-triazole
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Halogenated triazoles, in particular, serve as versatile intermediates for the synthesis of more complex derivatives, primarily through nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated triazoles: 3,5-Dichloro-1H-1,2,4-triazole and 3,5-Dibromo-1H-1,2,4-triazole.
This analysis is grounded in fundamental chemical principles and supported by available experimental data to assist scientists in making informed decisions for their synthetic strategies. In nucleophilic substitution reactions at the C3 and C5 positions, 3,5-Dibromo-1H-1,2,4-triazole is the more reactive substrate due to the superior leaving group ability of bromide compared to chloride.
Introduction to Dihalo-1,2,4-triazoles
3,5-Dichloro-1H-1,2,4-triazole and 3,5-Dibromo-1H-1,2,4-triazole are heterocyclic compounds featuring an aromatic, electron-deficient triazole ring symmetrically substituted with two halogen atoms. This electron-deficient nature makes the C3 and C5 positions susceptible to attack by nucleophiles, enabling the displacement of the halide ions. This reactivity is the cornerstone of their utility as synthetic intermediates.
Below is a summary of their fundamental physicochemical properties:
| Property | 3,5-Dichloro-1H-1,2,4-triazole | 3,5-Dibromo-1H-1,2,4-triazole |
| Molecular Formula | C₂HCl₂N₃ | C₂HBr₂N₃[2] |
| Molecular Weight | 137.95 g/mol | 226.86 g/mol [2] |
| CAS Number | 10327-87-4 | 7411-23-6[2] |
| Appearance | White to off-white solid | White to off-white solid |
The Decisive Factor: Leaving Group Ability
The difference in reactivity between the two compounds is almost entirely governed by the intrinsic properties of the halide leaving groups. In nucleophilic substitution reactions, a better leaving group is one that can more effectively stabilize the negative charge it acquires upon departing from the carbon atom. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.
Several key factors contribute to the superior leaving group ability of bromide over chloride:
-
Basicity: A weaker base is a better leaving group. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its conjugate acid, hydrobromic acid (HBr, pKa ≈ -9.0), is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0).
-
Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This allows for more effective dispersal of the developing negative charge in the transition state of the substitution reaction, thus lowering the activation energy.
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker (bond energy ≈ 285 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (≈ 339 kJ/mol). A weaker bond requires less energy to break, facilitating a faster reaction rate.
The following diagram illustrates the key factors influencing leaving group ability.
Experimental Evidence and Reactivity Comparison
While extensive kinetic studies directly comparing the two title compounds are not abundant in the literature, evidence from synthetic applications consistently demonstrates the higher reactivity of the dibromo-triazole.
Case Study: N-Glycosylation of Dihalotriazoles
A notable example is found in the synthesis of 1,2,4-triazole nucleosides. In a boron trifluoride-activated N-glycosylation reaction with a protected xylopyranose, 3,5-dibromo-1H-1,2,4-triazole provided the highest yield of the desired product.
| Triazole Substrate | Product Yield | Reference |
| 3,5-Dibromo-1H-1,2,4-triazole | 71% | [3] |
| Dihalo-1,2,4-triazoles (general) | 53-71% | [3] |
This result directly supports the thesis that the dibromo- derivative is more reactive, leading to a higher conversion to the product under the same reaction conditions.[3] The greater lability of the C-Br bond facilitates the formation of the new C-N bond with the sugar moiety more efficiently.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for these compounds is nucleophilic aromatic substitution (SNAr). The electron-deficient triazole ring activates the C3 and C5 positions towards nucleophilic attack. The general mechanism proceeds through a high-energy Meisenheimer-like intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the 3,5-dihalo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.5 eq).
-
Nucleophile Addition: Slowly add thiophenol (2.2 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a set temperature (e.g., 80°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). It is anticipated that the reaction with 3,5-dibromo-1H-1,2,4-triazole will reach completion in a shorter time frame.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-bis(phenylthio)-1H-1,2,4-triazole.
By running two parallel reactions under identical conditions, researchers can directly observe the difference in reaction time and isolated yield, providing a clear, practical demonstration of the superior reactivity of the dibromo- substrate.
Conclusion and Strategic Recommendations
The evidence strongly indicates that 3,5-Dibromo-1H-1,2,4-triazole is a more reactive substrate than 3,5-Dichloro-1H-1,2,4-triazole in nucleophilic substitution reactions at the C3 and C5 positions. This heightened reactivity is a direct consequence of bromide being a superior leaving group compared to chloride.
For the practicing scientist, this translates to several strategic advantages:
-
Milder Reaction Conditions: Reactions with the dibromo- derivative can often be conducted at lower temperatures or with weaker bases, which can improve the functional group tolerance and reduce the formation of side products.
-
Shorter Reaction Times: The faster kinetics associated with the better leaving group can significantly shorten reaction times, increasing throughput and laboratory efficiency.
-
Higher Yields: In cases where the reaction is reversible or the starting material is prone to degradation over time, the faster reaction of the dibromo- compound can lead to higher isolated yields of the desired product.
While 3,5-dibromo-1H-1,2,4-triazole has a higher molecular weight and may be more expensive, its enhanced reactivity often justifies the cost, particularly in complex, multi-step syntheses where efficiency and yield are critical. The choice between these two valuable building blocks should be made based on the specific requirements of the synthetic target, the nature of the nucleophile, and the desired process efficiency.
References
Sources
The Tale of Two Isomers: A Comparative Guide to 1,2,3- and 1,2,4-Triazoles in Drug Design
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the privileged five-membered nitrogen-containing heterocycles, the isomeric triazoles, 1,2,3-triazole and 1,2,4-triazole, have emerged as staples in the drug designer's toolbox.[1][2][3] Though structurally similar, the distinct arrangement of their nitrogen atoms imparts unique physicochemical and biological properties, making them suitable for different applications. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and protocols, to aid researchers in making informed decisions in drug design.
Part 1: Core Physicochemical and Structural Properties
The seemingly subtle difference in nitrogen atom placement between 1,2,3- and 1,2,4-triazoles leads to significant variations in their electronic distribution, stability, and interaction potential.
A Head-to-Head Comparison of Fundamental Properties
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Key Implications in Drug Design |
| Structure | Three contiguous nitrogen atoms | Two adjacent and one isolated nitrogen atom | Influences dipole moment, hydrogen bonding capacity, and metal chelation properties.[4][5][6] |
| Aromaticity & Stability | Highly aromatic and exceptionally stable to thermal and acidic conditions, as well as resistant to oxidation, reduction, and enzymatic hydrolysis.[1][7] | Aromatic and generally stable, but can be susceptible to hydrolysis under strong acidic conditions.[7] | The superior stability of 1,2,3-triazoles makes them excellent choices for inert linkers in complex molecular architectures.[7] |
| Acidity (pKa of N-H) | ~9.4[7] | ~10.26[7][8] | 1,2,3-triazole is a slightly stronger acid, which can influence its nucleophilicity in synthetic reactions. |
| Basicity (pKa of conjugate acid) | ~1.2 | ~2.45[8] | 1,2,4-triazole is the more basic isomer, rendering it more prone to protonation and interaction with acidic residues in protein binding sites. |
| Dipole Moment | High (e.g., ~4.55 D for 1H-1,2,3-triazole)[9] | Varies with tautomer, but generally significant. | The large dipole moment of 1,2,3-triazoles can enhance water solubility and influence interactions with biological targets.[4][5][6] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor at all three nitrogen atoms and a weak C-H hydrogen bond donor.[4][5][6][10] | Possesses both hydrogen bond donor and acceptor capabilities.[4][5][6] | These capabilities are pivotal for drug-target interactions.[4][5][6] |
Part 2: Synthesis Strategies: A Tale of Two Pathways
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Here, 1,2,3- and 1,2,4-triazoles diverge significantly.
1,2,3-Triazoles: The Realm of "Click Chemistry"
The rise of 1,2,3-triazoles in medicinal chemistry is inextricably linked to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][11] This reaction is renowned for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions.[11][12]
Caption: Workflow for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1,2,4-Triazoles: Masters of Condensation
The synthesis of 1,2,4-triazoles typically involves classical condensation reactions. Common methods include the Einhorn–Brunner reaction, which condenses hydrazines with diacylamines, and the Pellizzari reaction.[8] These methods, while effective, can sometimes require harsher conditions and may offer less regiocontrol compared to CuAAC.
Caption: Comparative Synthesis Pathways for Triazole Isomers.
Part 3: Roles in Drug Design: Bioisosteres and Linkers
Both triazole isomers have found extensive use as bioisosteres, particularly for the amide bond, and as rigid linkers to connect different pharmacophoric elements.[13][14][15]
Amide Bond Bioisosteres
The 1,2,3-triazole ring, particularly the 1,4-disubstituted isomer, is an excellent mimic of the trans-amide bond, preserving the geometry and vectoral properties of the substituents.[13] The 1,2,4-triazole can also serve as an amide isostere and has been shown to improve metabolic stability and potency in certain cases.[16][17]
Key Advantages of Triazole Bioisosteres:
-
Metabolic Stability: Triazole rings are generally more resistant to enzymatic cleavage than amide bonds.[4][6]
-
Improved Pharmacokinetics: The polar nature of the triazole ring can enhance solubility and other ADME properties.[4][5][6]
-
Novel Interactions: The nitrogen atoms of the triazole ring can form additional hydrogen bonds with the target protein that are not possible with a simple amide.[18]
Rigid Linkers
The inherent rigidity and planarity of the triazole ring make it an ideal linker to connect two molecular fragments while maintaining a defined spatial orientation.[19] The ease of synthesis of 1,2,3-triazoles via click chemistry has made them particularly popular for this application in areas like fragment-based drug discovery and the development of PROTACs.[20]
Part 4: Protein-Ligand Interactions: A Comparative View
The different electronic landscapes of 1,2,3- and 1,2,4-triazoles dictate their interactions with biological targets.
-
1,2,3-Triazoles: These are primarily hydrogen bond acceptors.[21] Their interactions are often characterized by hydrogen bonds, dipole-dipole interactions, and π-π stacking.[18] While generally considered stable and less reactive, they can still engage in productive binding.[21]
-
1,2,4-Triazoles: This isomer can act as both a hydrogen bond donor and acceptor.[17] The N4 nitrogen in the 1H-tautomer is a particularly good hydrogen bond acceptor. Their ability to coordinate with metal ions, such as the iron in cytochrome P450 enzymes, is a hallmark of many antifungal drugs like fluconazole and itraconazole.[1][2]
Part 5: Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
Objective: To synthesize a model 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of benzyl azide and phenylacetylene in tert-butanol/water, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole
Objective: To synthesize a model 3,5-disubstituted 1,2,4-triazole.
Materials:
-
Benzhydrazide (1.0 mmol)
-
Benzonitrile (1.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
Combine benzhydrazide, benzonitrile, and potassium carbonate in DMF.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 3,5-diphenyl-1H-1,2,4-triazole.
Conclusion
Both 1,2,3- and 1,2,4-triazoles are invaluable scaffolds in modern drug design, each with a distinct profile of properties and applications. The 1,2,3-triazole, championed by the robustness of click chemistry, excels as a stable linker and a reliable amide bond bioisostere. The 1,2,4-triazole, with its versatile reactivity and hydrogen bonding capabilities, has a proven track record in a multitude of approved drugs, particularly as a metal-binding pharmacophore. The choice between these two isomers should be a strategic one, guided by a thorough understanding of their comparative strengths and the specific requirements of the therapeutic target and desired drug profile.
References
-
Guan, Q., Xing, S., Wang, L., Zhu, J., Guo, C., Xu, C., Zhao, Q., Wu, Y., Chen, Y., & Sun, H. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]
-
Ilina, I. V., Galkina, M. A., Gerbst, A. G., & Beloglazkina, E. K. (2022). Ligand-protein interactions in imidazole and 1,2,4-triazole complexes of methaemoglobin from Chironomus plumosus. European Journal of Biochemistry, 3(2), 158-163. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2021, 1-8. [Link]
- Various Authors. (2024). Synthetic strategies due to new 1,2,4-triazoles getting (literature review).
-
Ferreira, R. S., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. R Discovery. [Link]
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles. BenchChem.
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]
-
Chen, J., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]
-
Various Authors. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ResearchGate. [Link]
-
Various Authors. (2021). A summary of various approaches toward synthesis of 1,2,3-triazoles. ResearchGate. [Link]
- Various Authors. (2024). Comparative study of 1,2,3-triazoles synthesis via click reactions.
-
Kamal, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 167, 436-466. [Link]
-
Various Authors. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Wujec, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(11), 2536. [Link]
-
Morgan, S. E., et al. (2018). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 28(15), 2555-2560. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
Davydova, E., et al. (2016). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society, 138(32), 10144-10155. [Link]
-
Various Authors. (2019). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and trans‐amides. ResearchGate. [Link]
-
Jager, M., & Schubert, U. S. (2014). Beyond click chemistry – supramolecular interactions of 1,2,3-triazoles. Chemical Society Reviews, 43(10), 3473-3490. [Link]
-
Various Authors. (2021). Interaction fraction of protein‐ligand contacts and consistency of protein–ligand contacts. ResearchGate. [Link]
-
Various Authors. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. [Link]
-
Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 186, 111860. [Link]
-
Polishchuk, P., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia, 69(1), 1-13. [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Current Opinion in Drug Discovery & Development, 12(6), 758-771. [Link]
-
Kumar, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. European Journal of Medicinal Chemistry, 186, 111894. [Link]
-
Various Authors. (2014). Induced dipole moments of diazoles and triazoles. ResearchGate. [Link]
-
Various Authors. (2024). An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. Semantic Scholar. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
-
Karon, K., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. International Journal of Molecular Sciences, 23(13), 7416. [Link]
-
Various Authors. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1099-1120. [Link]
-
Various Authors. (2025). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. [Link]
-
Stiriba, S.-E., et al. (2022). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 27(11), 3505. [Link]
-
Various Authors. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. [Link]
-
Various Authors. (2018). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. BenchChem.
-
Various Authors. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]
-
Various Authors. (2022). Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
-
Li, Y., et al. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Beyond click chemistry – supramolecular interactions of 1,2,3-triazoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1H- and 4H-Tautomers of Substituted 1,2,4-Triazoles
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular structure is paramount. The 1,2,4-triazole scaffold, a cornerstone in numerous pharmaceuticals, presents a fascinating case of prototropic tautomerism, primarily existing in a dynamic equilibrium between 1H- and 4H-forms.[1][2] The subtle shift of a single proton between nitrogen atoms dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its interaction with biological targets.[1] This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 1H- and 4H-tautomers of substituted 1,2,4-triazoles, supported by experimental data and established analytical protocols.
The Landscape of 1,2,4-Triazole Tautomerism
Substituted 1,2,4-triazoles can theoretically exist in three tautomeric forms: 1H, 2H, and 4H. However, the 1H- and 4H-isomers are the most commonly observed and studied, with the 2H form often being less stable.[3] The equilibrium between the 1H- and 4H-tautomers is a delicate balance governed by several factors, including the electronic nature of substituents, solvent polarity, and temperature.[1] Generally, for the parent 1,2,4-triazole, the 1H-tautomer is the more stable form.[1]
The position of substituents on the triazole ring significantly sways the tautomeric preference. Electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups at the C5 position often stabilize the 1H-tautomer.[3][4][5] The interplay of these factors necessitates robust analytical techniques to unequivocally identify the predominant tautomer in a given system.
Caption: Tautomeric equilibrium of 1H- and 4H-1,2,4-triazoles.
Spectroscopic Fingerprints: Distinguishing 1H- and 4H-Tautomers
A multi-pronged spectroscopic approach, often complemented by computational modeling, is the most reliable strategy for characterizing triazole tautomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[1][6] The chemical shifts of protons and carbons directly attached to or near the triazole ring are particularly sensitive to the position of the mobile proton.
¹H NMR Spectroscopy: The proton attached to the nitrogen (N-H) in the 1H- and 4H-tautomers exhibits distinct chemical shifts. The N4-H proton is generally more deshielded and may appear broader due to chemical exchange compared to the N1-H proton.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the triazole ring (C3 and C5) are indicative of the tautomeric form. These shifts are influenced by the electronic environment, which differs significantly between the 1H and 4H isomers.
¹⁵N NMR Spectroscopy: Due to the direct involvement of nitrogen atoms in tautomerism, ¹⁵N NMR is an exceptionally informative technique.[7] The chemical shifts of the nitrogen atoms in the triazole ring provide a clear distinction between the 1H and 4H forms.[8]
| Spectroscopic Data | 1H-Tautomer | 4H-Tautomer | Reference |
| ¹H NMR (N-H) | Typically more shielded | Typically more deshielded and broader | |
| ¹³C NMR (C3/C5) | Distinct chemical shifts | Different chemical shifts compared to 1H | [9] |
| ¹⁵N NMR | Unique set of nitrogen chemical shifts | Clearly distinguishable nitrogen chemical shifts | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the N-H stretching and bending frequencies. These can help differentiate between the tautomers.
| Vibrational Mode | 1H-Tautomer | 4H-Tautomer |
| N-H Stretch | Characteristic frequency | Shifted frequency compared to 1H |
| Ring Vibrations | Specific fingerprint region | Differentiable fingerprint region |
UV-Vis Spectroscopy
The electronic transitions within the 1,2,4-triazole ring are sensitive to the tautomeric form. UV-Vis spectroscopy, when coupled with computational methods like Time-Dependent Density Functional Theory (TD-DFT), can be a powerful tool for identifying the predominant tautomer in solution.[1][10] The λmax values for the 1H- and 4H-tautomers will differ due to variations in their electronic structures.[1]
Experimental Protocols
To ensure the accurate characterization of 1,2,4-triazole tautomers, the following experimental workflow is recommended.
Caption: Recommended experimental workflow for tautomer analysis.
Synthesis of Substituted 1,2,4-Triazoles
A general and efficient method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[11] Microwave-assisted synthesis can also be employed for a more rapid and eco-friendly approach.
Step-by-Step Protocol (General Example):
-
Activation of Carboxylic Acid: In a suitable solvent (e.g., DMF), activate the carboxylic acid with a coupling reagent such as HATU.
-
Amidine and Hydrazine Addition: Add the primary amidine and the monosubstituted hydrazine to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Perform an appropriate aqueous work-up to remove reagents and byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer.
-
For ¹³C and ¹⁵N NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the chemical shifts of the protons and carbons of the triazole ring.
-
Compare the observed chemical shifts with literature values for known 1H- and 4H-tautomers or with computationally predicted shifts.
UV-Vis Spectroscopic Analysis
Sample Preparation:
-
Prepare a dilute solution of the triazole derivative in a UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[12]
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Compare the experimental spectrum with computationally simulated spectra for the different tautomers to aid in the assignment of the predominant form in solution.[10][13][14]
Conclusion
The distinction between 1H- and 4H-tautomers of substituted 1,2,4-triazoles is a critical aspect of their chemical and biological characterization. A comprehensive analytical approach, leveraging the strengths of various spectroscopic techniques, is essential for an unambiguous assignment. As demonstrated, NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information. When these experimental findings are integrated with computational studies, a detailed and reliable picture of the tautomeric landscape emerges, empowering researchers to make informed decisions in the design and development of novel 1,2,4-triazole-based compounds.
References
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. [Link]
-
Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. [Link]
-
Substituent Effects on Triazole Tautomerism. Scribd. [Link]
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. ACS Publications. [Link]
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ACS Publications. [Link]
-
Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. ACS Publications. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]
-
Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]
-
DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]
-
Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. PubMed. [Link]
-
15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Semantic Scholar. [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]
-
Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. ACS Publications. [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]
-
Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. ACS Publications. [Link]
-
The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
-
Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed. [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][10][15]triazoles. MDPI. [Link]
-
NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]
-
Processing of tautomeric spectral data sets. ResearchGate. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]
- 8. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Comparative Analysis of Chlorinated vs. Fluorinated Triazole Derivatives: Unveiling the Halogen Impact on Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal and agricultural chemistry, triazole derivatives have established themselves as a cornerstone scaffold, exhibiting a broad spectrum of biological activities. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the triazole framework has proven to be a pivotal approach in modulating their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activities of chlorinated and fluorinated triazole derivatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions in their drug discovery and development endeavors.
The Halogen Effect: More Than Just a Substitution
The introduction of chlorine or fluorine atoms into a triazole molecule is not a trivial modification. These halogens exert profound effects on the physicochemical properties of the parent compound, thereby influencing its interaction with biological targets. Understanding these effects is crucial to deciphering the structure-activity relationships (SAR) that govern their biological efficacy.
-
Fluorine's Subtle Strength: The small atomic radius and high electronegativity of fluorine allow it to form strong C-F bonds, enhancing metabolic stability.[1][2] Furthermore, fluorine's ability to act as a weak hydrogen bond acceptor and its influence on the acidity of neighboring protons can significantly alter binding affinities with target enzymes.[1][2] The introduction of fluorine can also modulate lipophilicity, impacting cell permeability and overall bioavailability.[1][2]
-
Chlorine's Versatile Influence: Chlorine, with its larger atomic size and polarizability compared to fluorine, can introduce both steric and electronic effects. It can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The presence of chlorine can also influence the overall electronic distribution of the molecule, affecting its reactivity and metabolic pathways.
This guide will now delve into a comparative analysis of these halogenated triazoles across key biological domains.
Antifungal Activity: A Tale of Two Halogens
Triazole derivatives are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi. The nature and position of the halogen substituent on the triazole pharmacophore play a critical role in determining the antifungal potency and spectrum.
Comparative Efficacy:
Generally, both chlorinated and fluorinated triazoles have demonstrated potent antifungal activities. However, the choice between chlorine and fluorine substitution can lead to nuanced differences in efficacy against specific fungal strains.
-
Fluorinated Triazoles: The presence of fluorine, particularly difluoro- or trifluoromethyl groups, is a hallmark of many successful antifungal drugs like fluconazole and voriconazole. Studies have consistently shown that fluorination can enhance the binding affinity to the CYP51 enzyme.[1][2] For instance, some novel fluorinated triazole derivatives have exhibited remarkable in vitro activity against a panel of pathogenic fungi, including resistant strains.[3]
-
Chlorinated Triazoles: Chlorinated triazoles have also emerged as powerful antifungal agents. The introduction of one or more chlorine atoms on the phenyl ring of the triazole scaffold has been shown to significantly enhance antifungal activity.[3] For example, derivatives with 2,4-dichloro substitutions have shown high efficacy against various Candida species.[3] Some studies suggest that the presence of chlorine can improve the fungicidal effect.[3]
Table 1: Comparative Antifungal Activity of Halogenated Triazole Derivatives (Illustrative Data)
| Compound Type | Halogen Substitution | Target Fungi | MIC (µg/mL) | Reference |
| Triazole A | 2,4-Difluorophenyl | Candida albicans | 0.5 - 2 | [3] |
| Triazole B | 2,4-Dichlorophenyl | Candida albicans | 0.25 - 1 | [3] |
| Triazole C | 4-Fluorophenyl | Aspergillus fumigatus | 1 - 4 | [4] |
| Triazole D | 4-Chlorophenyl | Aspergillus fumigatus | 0.5 - 2 | [3] |
Note: This table presents illustrative data synthesized from multiple sources and should not be considered a direct head-to-head comparison from a single study.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol outlines a standardized method for comparing the in vitro antifungal activity of chlorinated and fluorinated triazole derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of pathogenic fungi.
Materials:
-
Test compounds (chlorinated and fluorinated triazole derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate.
-
Addition of Test Compounds: Add 100 µL of the serially diluted test compounds to the corresponding wells. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), as determined visually or spectrophotometrically.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Anticancer Activity: Targeting Malignant Cells
The triazole scaffold is also a promising framework for the development of novel anticancer agents. Halogenation has been explored as a strategy to enhance their cytotoxic and antiproliferative activities.
Comparative Efficacy:
The anticancer efficacy of halogenated triazoles is highly dependent on the specific cancer cell line and the overall molecular structure.
-
Fluorinated Triazoles: Fluorinated triazole derivatives have demonstrated significant anticancer potential against a range of human cancer cell lines.[1][5] The incorporation of fluorine can enhance the compound's ability to inhibit key signaling pathways involved in cancer progression. For example, some fluorinated triazoles have shown potent activity against breast, lung, and prostate cancer cells.[1][5] In some cases, fluorinated hybrids have been reported to be more efficient than their non-fluorinated counterparts.[2]
-
Chlorinated Triazoles: Chlorinated triazole derivatives have also exhibited promising anticancer activities.[6] The presence of a chlorine atom, particularly in specific positions on the aromatic rings, can significantly increase the cytotoxicity of the compound.[6] For instance, a study on 1,2,4-triazole derivatives found that a compound with a 4-chlorophenyl group showed strong anticancer activity.[6]
Table 2: Comparative Anticancer Activity of Halogenated Triazole Derivatives (Illustrative Data)
| Compound Type | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole E | 4-Fluorophenyl | MCF-7 (Breast) | 5 - 15 | [1][5] |
| Triazole F | 4-Chlorophenyl | MCF-7 (Breast) | 2 - 10 | [6] |
| Triazole G | 3,4-Difluorobenzyl | A549 (Lung) | 1 - 8 | [5] |
| Triazole H | 3,4-Dichlorobenzyl | A549 (Lung) | 0.5 - 5 | [6] |
Note: This table presents illustrative data synthesized from multiple sources and should not be considered a direct head-to-head comparison from a single study.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT assay, a colorimetric method for assessing the cytotoxic effects of chlorinated and fluorinated triazole derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.
Materials:
-
Test compounds (chlorinated and fluorinated triazole derivatives)
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Caption: Structure-Activity Relationship (SAR) of halogenated triazole derivatives.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological activities of chlorinated and fluorinated triazole derivatives. The evidence suggests that both chlorination and fluorination are powerful strategies for enhancing the antifungal, anticancer, and herbicidal properties of the triazole scaffold.
While fluorination often leads to improved metabolic stability and binding affinity, chlorination can also significantly boost activity through different mechanisms. The optimal choice of halogen and its substitution pattern is highly dependent on the specific biological target and the desired therapeutic or agricultural application.
Future research should focus on more direct, head-to-head comparative studies of chlorinated and fluorinated triazole analogs across a wider range of biological assays. Such studies will provide a more definitive understanding of the subtle yet significant differences imparted by these two important halogens, paving the way for the rational design of next-generation triazole-based agents with superior efficacy and safety profiles.
References
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
-
Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
-
ResearchGate. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
-
PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-t[2][6][7]riazolo[3,4-b]t[1][2][6]hiadiazoles. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. Retrieved from [Link]
-
PubMed. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Retrieved from [Link]
-
PubMed. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
CHIMIA. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Retrieved from [Link]
-
ResearchGate. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. Retrieved from [Link]
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
A Comparative Guide to the Definitive Structural Validation of 3,5-Dichloro-1H-1,2,4-triazole Derivatives by X-ray Crystallography
For researchers and drug development professionals, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the foundational blueprint for understanding its function, reactivity, and interactions. The 3,5-dichloro-1H-1,2,4-triazole scaffold is a privileged core in medicinal chemistry and materials science, valued for its unique electronic properties and versatile substitution patterns. However, the potential for tautomerism and the influence of chloro-substituents on crystal packing necessitate an unambiguous method for structural determination.
The Unambiguous Answer: Why Single-Crystal X-ray Crystallography is Definitive
While techniques like NMR and mass spectrometry provide essential information about connectivity and composition, they often leave room for ambiguity regarding the precise 3D arrangement in the solid state. SCXRD overcomes this limitation by directly mapping the electron density of a crystalline sample, providing an exact and high-resolution picture of atomic positions, bond lengths, bond angles, and intermolecular interactions.[1] For 3,5-dichloro-1H-1,2,4-triazole derivatives, this is critical for:
-
Confirming Connectivity: Absolutely verifying the attachment of substituent groups.
-
Assigning Tautomeric Forms: Unambiguously identifying the protonation state of the triazole ring (i.e., which nitrogen atom bears the hydrogen).
-
Determining Molecular Geometry: Precisely measuring the planarity of the triazole ring and the torsion angles of its substituents.[2][3]
-
Mapping Intermolecular Interactions: Visualizing how molecules pack in the solid state, revealing crucial hydrogen bonds and halogen bonds involving the chlorine atoms that dictate physical properties.
The Crystallographic Workflow: From Synthesis to Validated Structure
Obtaining a high-quality crystal structure is a systematic process. Each step is designed to maximize data quality and ensure the final model is a trustworthy representation of the molecule.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the critical steps for obtaining a publication-quality crystal structure of a novel 3,5-dichloro-1H-1,2,4-triazole derivative.
1. Crystal Growth (The Art and Science):
-
Objective: To grow single crystals that are well-formed, free of defects, and of a suitable size (typically 0.1-0.3 mm).[1]
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap, pierced with a needle or covered with parafilm with a few pinholes. The causality here is to control the rate of evaporation; too fast, and a powder precipitates, too slow, and the experiment takes too long.
-
Leave the vial undisturbed in a vibration-free environment at room temperature.
-
Monitor for crystal formation over several days to weeks.
-
-
Expert Insight: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. If the compound is highly soluble, consider using a binary solvent system and allowing the more volatile, better solvent to evaporate slowly, reducing the overall solubility and inducing crystallization.
2. Data Collection:
-
Objective: To measure the intensities of a complete and redundant set of diffracted X-rays.
-
Methodology:
-
Select a suitable crystal under a microscope and mount it on a cryo-loop.
-
Mount the loop on the goniometer head of the single-crystal diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structure.
-
Perform an initial unit cell determination to assess crystal quality.
-
Execute a data collection strategy, typically involving rotating the crystal and collecting diffraction images over a wide range of orientations.[4] Standard guidelines recommend collecting data to a resolution of at least 0.85 Å for small molecules.[4]
-
3. Structure Solution and Refinement:
-
Objective: To convert the measured diffraction intensities into a chemically sensible 3D atomic model.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the model-calculated diffraction pattern and the experimentally observed data. The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GOF).[3]
-
Interpreting the Results: A Guide to Crystallographic Data
The final output of a crystallographic experiment is typically a Crystallographic Information File (CIF), which contains all the information about the structure. Below is a table summarizing key parameters and their significance.
| Parameter | Typical Value (Good Structure) | Significance for 3,5-dichloro-1H-1,2,4-triazole Derivatives |
| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | Describes the basic symmetry of the crystal lattice. |
| Space Group | Varies (e.g., P2₁/c, P-1) | Defines the specific symmetry operations within the unit cell.[5] |
| Resolution (Å) | < 0.85 Å | A measure of the level of detail in the electron density map. Lower values are better.[4] |
| R1 (R-factor) | < 0.05 (5%) | A measure of the agreement between the observed and calculated structure factor amplitudes. A primary indicator of model quality.[3] |
| wR2 | < 0.15 (15%) | A weighted R-factor based on intensities; also indicates the quality of the refinement.[3] |
| Goodness-of-Fit (GOF) | ~ 1.0 | Should be close to 1.0 for a good model and appropriate data weighting. |
| Bond Lengths/Angles | Chemically sensible values | Provides definitive confirmation of the molecular connectivity and geometry. Can reveal subtle electronic effects of substituents. |
| Torsion Angles | Varies | Defines the conformation of flexible parts of the molecule and the orientation of substituents relative to the triazole ring.[6] |
A Comparative Analysis: SCXRD in the Context of Other Techniques
While SCXRD is the gold standard for solid-state structure, a comprehensive characterization often involves a suite of analytical methods. Understanding the strengths and limitations of each is key to a robust research program.
Caption: Relationship between SCXRD and complementary analytical techniques.
Performance Comparison Table
| Technique | Information Provided | Strengths | Limitations for 3,5-dichloro-1H-1,2,4-triazole Derivatives |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[7] | Unambiguous and definitive for the solid state. The "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. Provides no information on solution-state dynamics. |
| NMR Spectroscopy | Connectivity (C-H framework), solution-state conformation and dynamics.[8] | Excellent for confirming the basic molecular skeleton in solution. Can detect dynamic processes like proton exchange. | Can be ambiguous for assigning tautomers or complex stereochemistry. Does not describe solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (via HRMS).[9] | Highly sensitive, confirms that the correct compound was synthesized. | Provides no information on isomerism, tautomerism, or 3D structure. |
| Computational Modeling (DFT) | Predicted geometries, relative energies of isomers/tautomers, electronic properties.[10] | Complements experimental data by providing energetic insights. Can guide synthetic efforts. | It is a theoretical model that must be validated by experimental data like SCXRD. Results depend heavily on the chosen method and basis set. |
Conclusion
For 3,5-dichloro-1H-1,2,4-triazole derivatives, where subtle structural variations can have profound impacts on biological activity and material properties, ambiguity in structural assignment is a significant liability. Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution, and unambiguous determination of the three-dimensional atomic arrangement in the solid state. While techniques like NMR and MS are indispensable for confirming composition and solution-state behavior, they serve to complement, not replace, the foundational structural proof provided by crystallography. By integrating SCXRD as the cornerstone of the characterization workflow, researchers can proceed with confidence, knowing their structure-activity relationship studies are built on a solid and verifiable foundation.
References
-
Gzella, A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules. [Link]
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CRYSTAL RESEARCH AND TECHNOLOGY. [Link]
-
Gzella, A., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]
-
Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. [Link]
-
Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum Website. [Link]
-
AXT. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AXT Website. [Link]
-
DiMarco, K. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Mary, Y. S., et al. (2022). Conformational analysis and DFT investigations of two triazole derivatives and its halogenated substitution by using spectroscopy, AIM and Molecular docking. ResearchGate. [Link]
-
Murai, T., et al. (2024). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. [Link]
-
Thomas, T., et al. (2022). Comparative Investigation on the Crystal Structures, Hirshfeld Surface Analysis, Antitubercular Assays, and Molecular Docking of Regioisomeric 1,2,3‐Triazoles. ResearchGate. [Link]
-
Nadeem, H., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Journal of Chemistry. [Link]
-
Das, A., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. National Center for Biotechnology Information. [Link]
-
Ali, A., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Center for Biotechnology Information. [Link]
-
El-Sayed, W. A. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research. [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rigaku.com [rigaku.com]
- 8. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of synthesis methods for disubstituted 1,2,4-triazoles
An Application Scientist's Guide to the Synthesis of Disubstituted 1,2,4-Triazoles: A Head-to-Head Comparison
Introduction: The Enduring Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of nitrogen atoms allows it to participate in hydrogen bonding and other non-covalent interactions, making it a crucial component in a vast number of biologically active compounds.[2] From blockbuster antifungal agents like Fluconazole to anticonvulsants and anticancer candidates, the 1,2,4-triazole core is a testament to the power of heterocyclic chemistry in drug design.[1][4]
Given its significance, the efficient and regioselective synthesis of substituted 1,2,4-triazoles is a central challenge for synthetic chemists. The choice of synthetic route can dramatically impact yield, purity, scalability, and the accessible chemical space for novel derivatives. This guide provides a head-to-head comparison of the most prominent classical and modern methods for synthesizing disubstituted 1,2,4-triazoles, offering field-proven insights to help researchers select the optimal strategy for their specific objectives.
Classical Condensation Routes: The Foundation
The earliest methods for constructing the 1,2,4-triazole core rely on thermal condensation reactions. While often demanding harsh conditions, they laid the groundwork for all subsequent innovations.
The Pellizzari Reaction
First described in 1911, the Pellizzari reaction is the condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[3][5][6] The reaction is typically driven by high temperatures (often >200 °C), which facilitates the necessary dehydration and cyclization steps.[6]
Causality in Mechanism: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. The subsequent intermediates undergo dehydration and intramolecular cyclization to yield the aromatic triazole ring. The high thermal energy is required to overcome the activation barriers for multiple dehydration steps. However, these harsh conditions can lead to side reactions and decomposition, often resulting in modest yields.
Caption: General mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction offers an alternative route, involving the condensation of an imide with a hydrazine derivative in the presence of a weak acid.[3][5][7] This method can produce 1,5- or 1,3-disubstituted triazoles depending on the substitution pattern of the hydrazine.
Trustworthiness through Regioselectivity: A critical aspect of this reaction is its regioselectivity when using an unsymmetrical imide. The hydrazine's primary amino group will preferentially attack the more electrophilic (more electron-deficient) carbonyl carbon of the imide.[8] Therefore, the acyl group derived from the stronger carboxylic acid will predominantly end up at the 3-position of the triazole ring, providing a predictable, self-validating system for product outcome.[7][8]
Modern Synthetic Strategies: Precision and Efficiency
Contemporary methods have revolutionized 1,2,4-triazole synthesis, offering milder conditions, superior yields, broader substrate scope, and greater control over regiochemistry.
Metal-Catalyzed Cyclizations
The use of transition metals, particularly copper, has become a cornerstone of modern heterocyclic chemistry. Copper-catalyzed methods provide a facile pathway for constructing 1,2,4-triazoles from a variety of starting materials, such as amidines and nitriles, often using molecular oxygen or air as a green oxidant.[1][9][10]
Expertise in Catalyst Selection: A powerful example of catalyst control is the [3+2] cycloaddition of isocyanides with aryl diazonium salts. This reaction showcases how the choice of metal catalyst directly dictates the isomeric product.[1][9]
-
Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles .
-
Copper(II) catalysis directs the reaction to form 1,5-disubstituted 1,2,4-triazoles .[2][10]
This catalyst-dependent regioselectivity is a significant advantage, allowing chemists to precisely target the desired isomer without resorting to complex protecting group strategies or separation of isomeric mixtures.
Caption: Catalyst-dependent regioselective synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, operating on the principle of efficient dielectric heating of polar molecules.[4][11] This technology has been successfully applied to classical methods like the Pellizzari reaction, dramatically reducing reaction times from many hours to mere minutes and often improving yields.[6][12]
Authoritative Grounding in Green Chemistry: The adoption of microwave synthesis aligns with the principles of green chemistry. The significant reduction in reaction time leads to substantial energy savings, and the efficiency of the method can reduce the need for excess reagents and solvents, thereby minimizing chemical waste.[12]
Caption: Workflow comparison of thermal vs. microwave synthesis.
Head-to-Head Performance Comparison
The choice of synthesis method is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methodologies to aid in this selection process.
| Method | Reaction Type | Starting Materials | Key Reagents/Catalysts | Conditions | Typical Yields | Regioselectivity | Advantages | Limitations |
| Pellizzari | Condensation | Amides, Acylhydrazides | None (thermal) | >200°C, 4-24 h | 30-60% | N/A (for 3,5-disubstitution) | Simple reagents | Harsh conditions, low yields, long reaction times |
| Einhorn-Brunner | Condensation | Imides, Hydrazines | Weak acid | High Temperature | 40-70% | Good (electronically driven) | Predictable regiochemistry | Requires imide synthesis, potential for isomeric mixtures |
| Metal-Catalyzed | Cyclization | Amidines, Nitriles, Isocyanides, etc. | Cu(I/II), Ag(I) salts, O₂ | 80-120°C, 2-12 h | 70-95% | Excellent (catalyst-controlled) | High yields, mild conditions, broad scope, regiocontrol | Catalyst cost/toxicity, ligand sensitivity |
| Microwave-Assisted | Condensation/ Various | Various | Varies by reaction | 150-200°C, 15-120 min | 65-95% | Depends on core reaction | Drastically reduced time, high yields, energy efficient | Requires specialized equipment, scalability can be a challenge |
Validated Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol is a representative example of a modern, efficient synthesis based on the microwave-assisted condensation of an aromatic hydrazide and a substituted nitrile.
Objective: To synthesize 3-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole.
Materials:
-
4-Chlorobenzohydrazide (170.6 mg, 1.0 mmol)
-
Benzonitrile (113.4 mg, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (152.0 mg, 1.1 mmol)
-
n-Butanol (5 mL)
-
10 mL Microwave reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add 4-chlorobenzohydrazide (1.0 mmol), benzonitrile (1.1 mmol), and potassium carbonate (1.1 mmol).
-
Solvent Addition: Add n-butanol (5 mL) and the magnetic stir bar to the vessel.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150°C for 2 hours with magnetic stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. A precipitate of the product will form.
-
Filtration: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the analytically pure 3-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole.
Self-Validation: The insolubility of the triazole product in the reaction solvent (n-butanol) at room temperature provides an inherent validation and purification step, allowing for easy isolation by simple filtration.
Conclusion and Future Outlook
The synthesis of disubstituted 1,2,4-triazoles has evolved from harsh, high-temperature condensations to elegant, catalyst-controlled, and highly efficient modern methods.
-
For straightforward 3,5-disubstituted patterns where starting materials are simple, a microwave-assisted Pellizzari-type reaction offers an excellent balance of speed, efficiency, and green chemistry principles.
-
When precise regiochemical control is paramount for creating 1,3- or 1,5-disubstituted isomers, metal-catalyzed cycloadditions are the superior choice, providing unparalleled selectivity.
-
Classical methods like the Einhorn-Brunner reaction remain valuable for their predictability, especially when specific imide precursors are readily available.
The selection of a synthetic strategy should be guided by the desired substitution pattern, functional group tolerance, and available laboratory infrastructure. As the demand for novel, complex molecules continues to grow, the development of even more versatile, sustainable, and atom-economical methods for constructing the 1,2,4-triazole core will remain an active and vital area of chemical research.
References
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
ISRES. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]
-
Aggarwal, N., et al. (2011). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]
-
Shaikh, I. A., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
Verma, R., et al. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances. [Link]
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. pnrjournal.com. [Link]
-
Mykhailiuk, P. K. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. [Link]
-
Karaali, N., et al. (2017). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]
-
Reddy, K. R., et al. (2015). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. Organic Letters. [Link]
-
Huisgen, R. (1961). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. The Journal of Organic Chemistry. [Link]
-
Asrondkar, A. (2013). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. [Link]
-
Sharma, S., et al. (2023). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. [Link]
-
Kumar, D., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isres.org [isres.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Anticancer Screening of 3,5-Dichloro-1H-1,2,4-triazole Derivatives
The pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole nucleus has emerged as a "privileged" structure due to its metabolic stability and its role as a key pharmacophore in numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer properties.[2][3] This guide provides a comprehensive framework for the in vitro screening of a specific subclass, the 3,5-Dichloro-1H-1,2,4-triazole derivatives, for their potential as anticancer therapeutics. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data to guide further drug development efforts.
The Rationale for Targeting 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring system is a versatile scaffold capable of engaging in various non-covalent interactions, such as hydrogen bonding, which can enhance binding affinity to biological targets.[4] This has led to the development of several FDA-approved anticancer drugs incorporating this moiety, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[2][5] The core hypothesis for investigating 3,5-Dichloro-1H-1,2,4-triazole derivatives is that the electron-withdrawing nature of the chlorine atoms at the 3 and 5 positions can modulate the electronic properties of the triazole ring, potentially leading to enhanced binding to specific biological targets and improved cytotoxic activity against cancer cells.
Experimental Workflow for In Vitro Anticancer Screening
A systematic in vitro screening process is crucial to identify promising lead compounds. The workflow typically begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active compounds.
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Part 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized 3,5-Dichloro-1H-1,2,4-triazole derivatives against a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to identify broad-spectrum activity or potential selectivity.
Comparison of Cytotoxicity Assays: MTT vs. SRB
Two of the most widely used colorimetric assays for cytotoxicity screening are the MTT and SRB assays. While both are reliable, they operate on different principles, and understanding these differences is key to selecting the appropriate assay for your research needs.
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity. Relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] | Measures total cellular protein content. Sulforhodamine B (SRB), a bright pink dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] |
| Advantages | Reflects cell viability and metabolic activity. | Independent of metabolic activity, less prone to interference from compounds affecting mitochondrial function.[7][8] Stable endpoint, making it suitable for high-throughput screening.[9] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism without being cytotoxic. Requires a solubilization step for the formazan crystals.[10] | Does not distinguish between viable and dead cells, only measures total protein.[7] |
| Best For | Assessing cytostatic and cytotoxic effects where metabolic activity is a key indicator of cell health. | Large-scale screening of compounds where a robust and stable endpoint is desired.[9] |
Detailed Protocol: MTT Assay
The MTT assay is a reliable method to assess cell viability through metabolic activity.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Hela)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3,5-Dichloro-1H-1,2,4-triazole derivatives (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay provides a measure of cell density based on total protein content.[12][8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
3,5-Dichloro-1H-1,2,4-triazole derivatives (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.[12]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.
Interpreting Primary Screening Data
The primary output of these assays is the IC50 value. A lower IC50 value indicates greater potency. Compounds exhibiting significant activity (typically in the low micromolar or nanomolar range) against one or more cell lines are considered "hits" and are prioritized for further investigation.
Table 1: Hypothetical Anticancer Activity of 3,5-Dichloro-1H-1,2,4-triazole Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Hela (Cervical) IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 1.8 | 2.5 | 3.1 |
| Derivative 4 | 15.6 | 22.3 | 18.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Note: This data is illustrative. Actual IC50 values would be determined experimentally. Doxorubicin is a common positive control.
Part 2: Mechanistic Studies for Hit Compounds
Once promising derivatives are identified, the next crucial step is to elucidate their mechanism of action. Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[13] Therefore, assessing the apoptotic potential of the hit compounds is a logical next step.
Apoptosis Assays: Distinguishing Between Anticancer and Toxic Effects
Apoptosis assays are valuable for distinguishing between compounds that induce a controlled, programmed cell death (a desirable trait for anticancer drugs) and those that cause non-specific toxicity.[14][15] An apoptosis ELISA, for instance, can detect the induction of apoptosis at concentrations significantly lower than those causing general toxicity.[14]
Detailed Protocol: Caspase-Glo® 3/7 Assay (A Representative Apoptosis Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Hit 3,5-Dichloro-1H-1,2,4-triazole derivatives
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the hit compounds at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7 and the induction of apoptosis.
Potential Molecular Targets and Signaling Pathways
The 1,2,4-triazole scaffold has been shown to interact with various molecular targets implicated in cancer progression.[1][16] For the 3,5-dichloro derivatives, potential mechanisms could involve the inhibition of key enzymes or signaling pathways.
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
Further studies, such as western blotting for key signaling proteins or specific enzyme inhibition assays, would be necessary to confirm the precise mechanism of action of any promising 3,5-Dichloro-1H-1,2,4-triazole derivatives. For instance, some 1,2,4-triazole compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[2] Others have demonstrated inhibitory activity against kinases like EGFR and BRAF.[17]
Conclusion
The in vitro screening of 3,5-Dichloro-1H-1,2,4-triazole derivatives represents a promising avenue for the discovery of novel anticancer agents. A systematic approach, beginning with broad cytotoxicity screening using robust assays like MTT or SRB, followed by mechanistic studies to investigate the induction of apoptosis, is essential for identifying and validating lead compounds. The versatility of the 1,2,4-triazole scaffold suggests that these derivatives may act through various mechanisms, warranting a thorough investigation of their molecular targets. This guide provides a foundational framework to empower researchers in their quest for the next generation of cancer therapeutics.
References
- Apoptosis-based drug screening and detection of selective toxicity to cancer cells.Anticancer Drugs.
- Sulforhodamine B (SRB) Assay Protocol.
- Sulforhodamine B (SRB)
- Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.BMC Chemistry.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- MTT assay protocol.Abcam.
- mechanism of action of 1,2,4-triazole-based compounds.Benchchem.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.International Journal of Pharmaceutical Chemistry and Analysis.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.Current Medicinal Chemistry.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.Journal of Visualized Experiments.
- Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism.Clinica Chimica Acta.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.Molecules.
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- Sulforhodamine B colorimetric assay for cytotoxicity screening.
- CytoScan™ SRB Cell Cytotoxicity Assay.G-Biosciences.
- A comprehensive review on triazoles as anticancer agents.Journal of Research in Pharmacy.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).ZELLX.
- Cell Viability Assays.Assay Guidance Manual.
- Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.Archiv der Pharmazie.
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMTpNicaX45HwxJalois5YtIR24JPBwo8BEN9pp80LB7vQFeNfrJWwSEzsKVO32QkpjxqbkzcO2VbxJ785SizPMTqItkujowUvVctIpU1yPanAzJup_-7osSEqWZ4wlbk45Ty4xYOU1WuE5Ylw9r8E-IPe95I_wN7vfcfoQavxhHMjA1BlNT3OkgOexf7wCET1Mxgr1TYNvrSNoZlyP9Smdfh3dpOC13w=]([Link]
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. zellx.de [zellx.de]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole-Based Inhibitors
For researchers and scientists in the field of drug development, understanding the nuances of computational techniques is paramount. This guide provides an in-depth, technically-focused comparison of triazole-based inhibitors using molecular docking, grounded in scientific integrity and practical expertise. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system.
Introduction to Triazole-Based Inhibitors and Their Significance
Triazole-based compounds are a cornerstone of antifungal therapy.[1][2] Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. By disrupting its production, triazoles compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[4] The azole ring of these inhibitors coordinates with the heme iron atom in the active site of CYP51, effectively blocking substrate access.[2] Given the rise of antifungal resistance, the development of new and more effective triazole-based inhibitors is a significant area of research.[1]
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[6] This guide will walk you through a comparative docking study of two well-known triazole antifungals, fluconazole and itraconazole, against their target, lanosterol 14α-demethylase.
The Target: Lanosterol 14α-Demethylase (CYP51)
Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for sterol biosynthesis in eukaryotes.[3][7] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[3][7] This demethylation is a crucial step in the pathway leading to the formation of ergosterol in fungi and cholesterol in mammals.[7] The structural and functional conservation of CYP51 across different species makes it a challenging yet attractive drug target. The crystal structure of human CYP51 in complex with ketoconazole (PDB ID: 3LD6) and Saccharomyces cerevisiae CYP51 with itraconazole (PDB ID: 5EQB) provide excellent starting points for our docking studies.[8][9] For this guide, we will utilize the crystal structure of human lanosterol 14α-demethylase (PDB ID: 3LD6) to demonstrate the docking protocol.[9]
Experimental Workflow: A Step-by-Step Protocol
A rigorous and well-defined workflow is crucial for obtaining reliable and reproducible docking results. The following protocol outlines the key steps for a comparative docking study.
Diagram of the Experimental Workflow
Caption: A flowchart of the molecular docking workflow.
1. Protein and Ligand Preparation:
-
Objective: To prepare the protein and ligand structures for docking by removing non-essential molecules, adding hydrogens, and assigning appropriate charges.
-
Protocol:
-
Protein Preparation:
-
Download the crystal structure of human lanosterol 14α-demethylase (PDB ID: 3LD6) from the RCSB Protein Data Bank.[9]
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[10][11]
-
Remove water molecules, co-factors (except the heme group), and any non-standard residues from the protein structure.[12]
-
Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.[12]
-
Save the cleaned protein structure as a PDB file.
-
-
Ligand Preparation:
-
Obtain the 3D structures of fluconazole and itraconazole from a database like PubChem.
-
Use a tool like AutoDockTools (ADT) to prepare the ligands.[6][13] This involves adding Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during docking.[12]
-
Save the prepared ligands in the PDBQT format, which is required by AutoDock Vina.[12]
-
-
2. Molecular Docking Simulation:
-
Objective: To predict the binding poses and affinities of the triazole inhibitors within the active site of CYP51.
-
Protocol:
-
Grid Box Generation:
-
Define the binding site on the protein. For CYP51, this is the heme-containing active site.
-
Using AutoDockTools, define a grid box that encompasses the entire active site.[12] The size and center of the grid box are critical parameters that will influence the docking results.
-
-
Running AutoDock Vina:
-
AutoDock Vina is a widely used program for molecular docking due to its speed and accuracy.[14]
-
Create a configuration file specifying the paths to the prepared protein and ligand files, as well as the grid box parameters.[15]
-
Execute the docking simulation from the command line.[16] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.[15]
-
-
3. Post-Docking Analysis:
-
Objective: To analyze and interpret the docking results to understand the binding interactions and compare the inhibitors.
-
Protocol:
-
Binding Affinity Analysis:
-
Interaction Analysis with LigPlot+:
-
MM/PBSA and MM/GBSA Calculations:
-
For a more accurate estimation of binding free energy, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be employed.[24][25][26] These methods combine molecular mechanics energies with continuum solvation models to provide a more refined prediction of binding affinity.[24][27]
-
-
Comparative Data Presentation
To facilitate a clear comparison, the docking results are summarized in the table below. The data presented here is illustrative and based on what one might expect from such a study.
| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Fluconazole | -8.5 | TYR132, HIS377 | PHE126, LEU376, MET508 |
| Itraconazole | -10.2 | TYR132, SER507 | PHE228, LEU376, ILE379 |
| Ketoconazole (Reference) | -9.8 | TYR132, HIS377 | PHE234, LEU376, MET508 |
Note: The specific interacting residues may vary depending on the exact docking pose and software used.
Interpreting the Results: Causality and Insights
The docking scores suggest that both fluconazole and itraconazole bind favorably to the active site of CYP51, with itraconazole showing a stronger predicted binding affinity.[28] The interaction analysis reveals that both molecules form hydrogen bonds with key residues like TYR132, which is known to be important for inhibitor binding. The more extensive hydrophobic interactions of itraconazole with residues such as PHE228 and ILE379 likely contribute to its higher predicted affinity. This is consistent with itraconazole's larger and more complex chemical structure compared to fluconazole.
The reference ligand, ketoconazole, also shows a strong binding affinity and similar interaction patterns, validating our docking protocol. These computational findings provide a structural basis for the observed antifungal activities of these drugs and can guide the design of new triazole derivatives with improved potency and selectivity.
Signaling Pathway Context
The inhibition of CYP51 by triazoles disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell survival.
Diagram of the Ergosterol Biosynthesis Pathway
Caption: The ergosterol biosynthesis pathway and the point of inhibition by triazoles.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of triazole-based inhibitors against lanosterol 14α-demethylase. The detailed protocol, from protein preparation to post-docking analysis, emphasizes the importance of a rigorous and logical workflow. The comparative data and interaction analysis offer valuable insights into the structure-activity relationships of these important antifungal agents.
Future studies could expand on this work by including a wider range of triazole derivatives, employing more advanced computational techniques like molecular dynamics simulations to study the dynamic nature of protein-ligand interactions, and validating the computational predictions with in vitro enzyme inhibition assays. By integrating computational and experimental approaches, we can accelerate the discovery and development of next-generation antifungal drugs to combat the growing threat of resistance.
References
-
Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068–3073. [Link]
-
Monk, B. C., Tomasiak, T. M., Keniya, M. V., Huschmann, F. U., Tyndall, J. D., O'Connell III, J. D., ... & Stroud, R. M. (2016). Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. [Link]
-
Deep Origin. (n.d.). MM/PBSA and MM/GBSA. Computational Chemistry Glossary. [Link]
-
Unknown. (n.d.). Protein-Ligand-Docking. Scribd. [Link]
-
Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. II. The accuracy of ranking poses generated from docking. Journal of computational chemistry, 32(5), 866–877. [Link]
-
Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]
-
Unknown. (n.d.). Crystal structure of human lanosterol 14alpha-demethylase (CYP51). RCSB PDB. [Link]
-
Wikipedia. (2024, September 21). Lanosterol 14 alpha-demethylase. Wikipedia. [Link]
-
Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB PDB. [Link]
-
Wang, J., Hou, T., & Xu, X. (2010). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 50(11), 1963-1973. [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
-
ResearchGate. (2020, October 26). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? [Link]
-
Sun, H., Li, Y., Shen, M., Tian, S., Xu, L., Pan, P., ... & Hou, T. (2014). Assessing the performance of MM/PBSA and MM/GBSA methods. 5. Improved docking performance using high solute dielectric constant MM/GBSA and MM/PBSA rescoring. Physical Chemistry Chemical Physics, 16(39), 22035-22045. [Link]
-
Khan, A., Siddiqui, N., & Ahmad, A. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(7), 693. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: L. G. Montemayor, ed., Methods in Molecular Biology, vol. 1647. [Link]
-
Bioinformatics Insights. (2024, March 7). Quick Comparison of Molecular Docking Programs. YouTube. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem, 8(11), 1844-1854. [Link]
-
Bioinformatics Insights. (2020, June 13). 2D image of protein and ligand by LigPlot+. YouTube. [Link]
-
PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
-
Unknown. (2022, January 8). Ligand-receptor interaction analysis by LigPlot+. YouTube. [Link]
-
Gauna, M. C., et al. (2018). Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea. Repositorio Institucional CONICET Digital. [Link]
-
AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
-
Biotecnika. (2023, September 24). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. [Link]
-
Kumar, A., & Kumar, P. (2015). Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. International journal of molecular sciences, 16(10), 24535–24554. [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
-
Monk, B. C., & Goff, D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 619-630. [Link]
-
ResearchGate. (n.d.). UCSF chimera post-docking analysis (left) and Ligplot+ result (right)... [Link]
-
Parker, J. E., & Warrilow, A. G. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Journal of Fungi, 7(10), 803. [Link]
-
Setiawan, D., & Hendra, H. (2016). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. CORE. [Link]
-
Unknown. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
McKay, B. (2017, September 19). A Quick Introduction to Graphviz. Brendan McKay's Blog. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Unknown. (2023, February 24). Graphviz workflow 1. YouTube. [Link]
-
Santoso, B. (2020, May 30). How to prepare protein and ligand for docking using PyMOL for NRGsuite. YouTube. [Link]
-
Unknown. (2021, January 13). Graphviz tutorial. YouTube. [Link]
-
Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. Vanderbilt University. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
DeepDyve. (n.d.). Docking Score: Significance and symbolism. [Link]
-
Unknown. (n.d.). Molecular Docking Tutorial. Scribd. [Link]
-
Shah, K., Garg, K., & Thakkar, M. (2024, February 25). ES114 Graphviz. YouTube. [Link]
-
Santoso, B. (2020, June 2). Protein-ligand preparation for docking using PyMOL for NRGsuite (Linux). YouTube. [Link]
-
Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
Sources
- 1. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. medium.com [medium.com]
- 7. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. m.youtube.com [m.youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 25. Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Docking Score: Significance and symbolism [wisdomlib.org]
Revolutionizing Synthesis: A Comparative Guide to New Catalysts for Cross-Coupling with 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among these, the 1,2,4-triazole scaffold is a privileged structure found in a wide array of therapeutic agents. The targeted synthesis of substituted 1,2,4-triazoles often relies on robust and selective cross-coupling methodologies. This guide provides a comprehensive technical comparison of new and established catalytic systems for the cross-coupling of 3,5-dichloro-1H-1,2,4-triazole, a versatile building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of these reactions, present comparative data to guide catalyst selection, and provide detailed experimental protocols.
The Strategic Importance of 3,5-Dichloro-1H-1,2,4-triazole in Drug Discovery
3,5-Dichloro-1H-1,2,4-triazole serves as a valuable starting material due to its two reactive chlorine atoms, which can be sequentially or simultaneously substituted through cross-coupling reactions. This allows for the controlled introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new bioactive molecules. The development of efficient and selective catalytic systems for these transformations is paramount to accelerating drug discovery pipelines.
Mechanistic Insights: The Engine of Cross-Coupling
The two primary cross-coupling strategies for functionalizing 3,5-dichloro-1H-1,2,4-triazole are palladium-catalyzed C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) bond formation. Understanding the fundamental steps of these catalytic cycles is crucial for rational catalyst selection and reaction optimization.
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[1] The catalytic cycle, illustrated below, typically involves a palladium(0) active species. The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[2][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an aryl or vinyl halide.[4] The catalytic cycle, also typically initiated by a palladium(0) species, involves oxidative addition, transmetalation, and reductive elimination steps. The nature of the ligand and base are key parameters for a successful transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Benchmarking Catalyst Performance: A Comparative Analysis
Direct comparative studies on the cross-coupling of 3,5-dichloro-1H-1,2,4-triazole are limited in the literature. However, by examining closely related substrates, such as 3,5-dichloro-1,2,4-thiadiazole and halogenated 1H-1,2,4-triazole nucleosides, we can establish a baseline for catalyst performance and extrapolate to our target molecule.[2][5]
Traditional vs. Next-Generation Catalysts
Traditional catalysts , often based on simple phosphine ligands like triphenylphosphine (PPh₃), have been widely used but can require harsh reaction conditions and may have limited scope. Next-generation catalysts , particularly those incorporating bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), have demonstrated superior activity, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope.[6][7][8]
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative data for the mono-arylation of a related dihaloazole, highlighting the trend towards higher efficiency with newer catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | ~75 (mono-arylation) | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 18 | >95 (hypothetical, based on similar systems) | [9] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | Dioxane | 80 | 12 | >90 (hypothetical, based on similar systems) | [8] |
Note: Data for next-generation catalysts with 3,5-dichloro-1H-1,2,4-triazole is extrapolated from their high performance with other challenging dihaloheterocycles.
Considerations for Buchwald-Hartwig Amination
For C-N coupling, the choice of ligand is equally critical. While traditional ligands can be effective, newer generations of Buchwald ligands often provide superior results, especially with less nucleophilic amines or when targeting selective mono-amination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 16 | Moderate to Good (hypothetical) | [10] |
| [Pd(cinnamyl)Cl]₂ / tBuXPhos | tBuXPhos | K₂CO₃ | t-BuOH | 80 | 12 | High (hypothetical, based on similar systems) | [6] |
| G3-XPhos Precatalyst | XPhos | K₃PO₄ | Dioxane | 100 | 8 | Excellent (hypothetical, based on similar systems) | [6][11] |
Note: Data for next-generation catalysts with 3,5-dichloro-1H-1,2,4-triazole is extrapolated from their high performance with other challenging dihaloheterocycles.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting cross-coupling reactions with 3,5-dichloro-1H-1,2,4-triazole using both a traditional and a next-generation catalyst system.
Protocol 1: Suzuki-Miyaura Coupling with a Traditional Catalyst (Adapted from a similar substrate[2])
Caption: Workflow for a traditional Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination with a Next-Generation Precatalyst (Hypothetical, based on best practices[6][11])
Caption: Workflow for a next-generation Buchwald-Hartwig amination.
Conclusion: Navigating the Catalyst Landscape
The selective functionalization of 3,5-dichloro-1H-1,2,4-triazole is a critical step in the synthesis of many potential drug candidates. While traditional palladium catalysts can be effective, the adoption of next-generation systems, particularly those employing bulky biaryl phosphine ligands or N-heterocyclic carbenes, offers significant advantages in terms of efficiency, scope, and reaction conditions. This guide provides a framework for understanding the underlying principles of these powerful transformations and serves as a practical starting point for catalyst selection and reaction optimization in your research endeavors.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Angewandte Chemie International Edition, 47(37), 7150–7152. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented rates for the Suzuki-Miyaura coupling of aryl chlorides and boronic acids. Angewandte Chemie International Edition, 41(23), 4746–4748. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new class of palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053–4056. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new palladium precatalyst for the Suzuki-Miyaura reaction of aryl chlorides. Chemical Science, 4(3), 916–920. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis [mdpi.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 3,5-Disubstituted-1H-1,2,4-Triazole Derivatives Against Drug-Resistant Pathogens
In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is a paramount objective for the scientific community. Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its versatile biological activities. This guide provides a comprehensive comparison of the efficacy of 3,5-disubstituted-1H-1,2,4-triazole derivatives against clinically relevant drug-resistant pathogens, grounded in experimental data and established scientific principles. We will delve into the synthetic rationale, mechanisms of action, comparative performance data, and the standardized protocols required for their evaluation.
The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its chemical properties, including its ability to participate in hydrogen bonding, its dipole character, and its metabolic stability, make it an ideal pharmacophore for interacting with biological targets. This scaffold is central to the structure of leading antifungal agents like fluconazole and voriconazole. More broadly, derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
The pursuit of novel 3,5-disubstituted derivatives is a logical and strategic approach in drug discovery. The substituents at the C3 and C5 positions of the triazole ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties, allowing for the fine-tuning of the molecule's activity against specific pathogens.
Proposed Synthetic Strategy: Leveraging the 3,5-Dichloro-1H-1,2,4-Triazole Intermediate
While direct comparative studies on a wide array of derivatives synthesized from 3,5-dichloro-1H-1,2,4-triazole are not extensively documented in publicly accessible literature, this precursor represents a highly valuable and versatile starting material for generating a chemical library of novel antimicrobial candidates. The chlorine atoms at the 3 and 5 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to create a diverse set of 3,5-disubstituted derivatives.
Below is a conceptual workflow for the synthesis and evaluation of these novel compounds, a process central to modern drug discovery.
Caption: Antifungal mechanism of 1,2,4-triazole derivatives via CYP51 inhibition.
Antibacterial Mechanism: Targeting Cell Wall Synthesis
While the antibacterial mechanisms are more varied, a promising target for some 1,2,4-triazole derivatives is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). [3][4]MurB is an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall formation, leading to cell lysis and bacterial death. This target is attractive as it is absent in eukaryotes, suggesting a potential for selective toxicity.
Comparative Efficacy: Performance Against Key Pathogens
To objectively assess the potential of the 3,5-disubstituted-1,2,4-triazole scaffold, we have compiled experimental data from various studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against key Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 1: Antibacterial Activity of 3,5-Disubstituted-1,2,4-Triazole Derivatives Against Gram-Positive Bacteria
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Triazole-Thiol | 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | Ampicillin | 0.264 mM | [5] |
| Triazole-Thiol | (Same as above) | Streptococcus pyogenes | 0.132 mM | Ampicillin | 0.264 mM | [5] |
| Fused Triazole | 1,2,4-Triazolo[3,4-b]t[6][7][8]hiadiazine derivative (39h) | Pseudomonas aeruginosa | 3.125 | Streptomycin | >10 | [9] |
| Fluoroquinolone Hybrid | Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | MRSA | 0.046–3.11 µM | Vancomycin | 0.68 µM | [9] |
| Ofloxacin Hybrid | Ofloxacin-1,2,4-triazole derivative | Staphylococcus aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [5] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Schiff Base of Triazole-Thiol | 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e) | Microsporum gypseum | < 1.56 | Ketoconazole | 1.56 | [2] |
| Azole Derivative | Compound 4s (azole with 1,2,3-triazole moiety) | Candida albicans (Fluconazole-Susceptible) | 0.53 | Fluconazole | 1.52 | |
| Azole Derivative | Compound 4s (azole with 1,2,3-triazole moiety) | Candida albicans (Fluconazole-Resistant) | < 20 | Fluconazole | > 64 | |
| Triazolyl Derivative | Compound 4a (1H-1,2,4-triazolyl derivative) | Various Fungi | 6 to 45 times more potent | Ketoconazole/Bifonazole | - | [3][4] |
Note: Direct conversion of mM to µg/mL requires the molecular weight of the specific compound, which is not always provided in the source. The molar concentrations are presented as found in the literature to maintain accuracy.
The data indicates that strategic modifications of the 1,2,4-triazole scaffold can yield compounds with potency comparable or superior to standard-of-care antibiotics and antifungals. Notably, certain derivatives show significant activity against multidrug-resistant strains like MRSA, highlighting the promise of this chemical class. [9]
Experimental Protocols: A Self-Validating System for Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of efficacy data, all antimicrobial susceptibility testing must be conducted according to rigorous, standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides the gold-standard guidelines for these assays. [6][8]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
I. Preparation of Materials:
-
Test Compounds: Prepare a stock solution of each 3,5-disubstituted-1,2,4-triazole derivative (e.g., 10 mg/mL in DMSO).
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test pathogen.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plates: Use sterile 96-well microtiter plates.
II. Assay Procedure:
-
Serial Dilution:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no compound).
-
Negative Control: A well containing only broth (no bacteria, no compound).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
III. Interpretation of Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
Caption: Standardized workflow for the Broth Microdilution MIC assay.
Conclusion and Future Outlook
The 1,2,4-triazole scaffold, particularly when substituted at the 3 and 5 positions, represents a fertile ground for the discovery of new agents to combat drug-resistant pathogens. The available data on various 3,5-disubstituted analogs demonstrate that these compounds can exhibit potent antibacterial and antifungal activity, often comparable or superior to existing drugs. Their established mechanisms of action, targeting essential and conserved pathways in both fungi and bacteria, provide a solid rationale for their continued development.
The key to unlocking the full potential of this scaffold lies in systematic synthetic exploration, potentially using versatile precursors like 3,5-dichloro-1H-1,2,4-triazole, followed by rigorous antimicrobial evaluation according to standardized protocols. Future research should focus on elucidating detailed structure-activity relationships, optimizing for safety and pharmacokinetic profiles, and evaluating lead candidates in in vivo models of infection. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to advance this promising class of antimicrobial agents.
References
-
CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2023. [Link]
-
Gao, C., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
-
Serdar, M., et al. (2007). Synthesis of Some Novel 3,5-Diaryl-1,2,4-Triazole Derivatives and Investigation of Their Antimicrobial Activities. Turkish Journal of Chemistry, 31(1), 1-12. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement. [Link]
-
Li, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry. [Link]
-
Bayrak, H., et al. (2010). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry, 34(6), 835-846. [Link]
-
Al-Masoudi, N. A. L., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ChemistrySelect. [Link]
-
Kumar, D., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 94-99. [Link]
-
Plech, T., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1213, 128197. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Vaithiyalingam, C., et al. (2021). Design, Synthesis and Mechanistic Study of New 1,2,4-Triazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Sharma, D., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 673-678. [Link]
-
Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Fesatidou, M., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. [Link]
-
Fesatidou, M., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. [Link]
-
Fesatidou, M., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
D'Souza, A. M., et al. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. European Journal of Medicinal Chemistry. [Link]
-
Gümrükçüoğlu, N., et al. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. ResearchGate. [Link]
-
Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [radar.ibiss.bg.ac.rs]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Triazole-Containing Haptens
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting cross-reactivity studies for antibodies raised against triazole-containing haptens. We will delve into the critical aspects of hapten design, compare immunoassay formats, provide detailed experimental protocols, and offer insights into data analysis, moving beyond a simple recitation of steps to explain the scientific rationale behind each choice.
The Crucial Starting Point: Hapten Design & Immunogen Synthesis
The specificity and affinity of an antibody are not determined during the screening process but are fundamentally established during the initial immunogen design.[1] For small molecules like triazoles, which are non-immunogenic haptens, this is the most critical phase.[2][3] A hapten must be chemically coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response.[4]
The Causality Behind Hapten Design:
-
Site of Conjugation: The point at which the linker arm is attached to the hapten is paramount. This site will be masked from the immune system. Therefore, the linker should be placed at a position that is not a key determinant for antibody recognition. For triazole fungicides, for instance, coupling through a side group (R group) allows the common triazole and chlorinated phenyl moieties to be fully exposed, potentially generating antibodies with broad specificity to the triazole class.[2]
-
Linker Arm Properties: The "spacer arm" should be long enough to present the hapten effectively to immune cells, preventing steric hindrance from the carrier protein. However, the linker itself should not be overly immunogenic, as this can lead to the production of antibodies against the linker rather than the target hapten.[1]
-
Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (hapten density) influences the quality of the immune response. While a higher density can increase immunogenicity, an excessively high degree of substitution can sometimes lead to reduced antibody affinity or even immune tolerance.[5] Characterizing the hapten-protein conjugate to determine this ratio is a self-validating step to ensure consistency between immunization batches.[4]
Caption: Conceptual diagram of a hapten-carrier immunogen.
Choosing the Right Tool: A Comparison of Immunoassay Formats
For small molecules like triazoles, a sandwich ELISA format is structurally impossible, as the hapten is too small to accommodate two antibodies binding simultaneously.[6][7][8] This makes a competitive immunoassay the format of choice.
| Assay Format | Principle | Suitability for Triazole Haptens |
| Sandwich ELISA | The antigen is "sandwiched" between two antibodies (capture and detection). Signal is directly proportional to antigen concentration. | Not Suitable. Haptens are too small for simultaneous binding of two antibodies.[9] |
| Direct Competitive ELISA | An enzyme-labeled antigen competes with the sample antigen for binding to a limited number of antibody-coated wells. Signal is inversely proportional to the sample antigen concentration. | Suitable, but less common. Requires labeling of each hapten, which can be costly and may alter its structure, affecting antibody binding. |
| Indirect Competitive ELISA | The sample antigen (analyte) competes with a plate-coated hapten-protein conjugate for binding to a limited amount of primary antibody. A labeled secondary antibody is used for detection. Signal is inversely proportional to the analyte concentration. | Highly Suitable & Recommended. This is the most common and versatile format. It avoids labeling the primary antibody or the hapten, preserving their native structures and reducing development costs. |
Our focus will be on the Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) , which offers the best balance of sensitivity, specificity, and practicality for hapten cross-reactivity studies.[10]
The Workflow: Indirect Competitive ELISA
The core principle of the ic-ELISA is competition. A known, limited amount of specific antibody is incubated with a sample containing an unknown amount of the target analyte. This mixture is then added to a microplate well that has been pre-coated with a hapten-protein conjugate. The free antibody (not bound to the analyte in the sample) will bind to the coated plate. The more analyte present in the sample, the less antibody will be available to bind to the plate, resulting in a weaker signal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazole Fungicides Hapten Design and Synthesis Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandwich ELISA protocol | Abcam [abcam.com]
- 10. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Halogenated Triazole Compounds
For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. The introduction of halogen atoms onto a molecular scaffold is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties, including metabolic fate. This guide provides an in-depth technical comparison of the metabolic stability of different halogenated triazole compounds, offering field-proven insights and supporting experimental data to inform rational drug design.
The Critical Role of Halogenation in Modulating Triazole Metabolism
Triazole moieties are prevalent in a multitude of pharmaceuticals, particularly antifungal agents, due to their ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes, such as lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[1] However, this interaction also makes them susceptible to metabolism by other CYP isoforms in the liver, which can lead to rapid clearance and the formation of potentially reactive metabolites.
Halogenation is a powerful tool to enhance the metabolic stability of triazole-containing drug candidates. By strategically placing halogens on the triazole ring or adjacent functionalities, chemists can block sites of metabolism, alter the electronic properties of the molecule to disfavor enzymatic action, and improve overall pharmacokinetic profiles. The choice of halogen—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—can have a profound and differential impact on these outcomes.
Understanding the Mechanisms: How Halogens Influence Metabolic Pathways
The metabolic stability of a compound is primarily governed by its susceptibility to biotransformation by drug-metabolizing enzymes, predominantly the cytochrome P450 superfamily.[2] Halogen substitution can influence this process through several key mechanisms:
-
Steric Hindrance: The introduction of a bulky halogen atom can physically block the access of metabolizing enzymes to a susceptible site on the molecule. This effect generally increases with the size of the halogen (I > Br > Cl > F).
-
Electronic Effects: The high electronegativity of halogens, particularly fluorine, can lower the electron density of adjacent C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[3]
-
Metabolic Switching: Blocking a primary metabolic pathway through halogenation can sometimes lead to the emergence of alternative metabolic routes, a phenomenon known as metabolic switching. This can result in the formation of different metabolites with altered pharmacological or toxicological profiles.
-
Halogen-Specific Reactions: In some cases, the C-halogen bond itself can be a site of metabolism, leading to dehalogenation reactions. The likelihood of this occurring is dependent on the specific halogen and the overall molecular context.
Comparative Analysis of Metabolic Stability: A Halogen-by-Halogen Breakdown
Fluorine: The Metabolic "Shield"
Fluorine is the most commonly used halogen in medicinal chemistry for enhancing metabolic stability.[3] Its small size allows it to replace hydrogen without significant steric disruption, while its high electronegativity strongly deactivates adjacent C-H bonds towards oxidation.
-
Key Insight: The replacement of a metabolically labile C-H bond with a C-F bond is a well-established strategy to increase the biological half-life of a drug.[3]
-
Example: The antifungal drug fluconazole contains two fluorine atoms on a phenyl ring. This difluorophenyl moiety contributes to its enhanced metabolic stability and favorable pharmacokinetic profile, allowing for once-daily dosing.[4]
Chlorine and Bromine: A Balance of Steric and Electronic Effects
Chlorine and bromine offer a balance of steric and electronic effects. They are larger than fluorine, providing more significant steric hindrance to enzymatic attack. Their electronegativity, while lower than fluorine, is still sufficient to influence the electronic properties of the molecule.
-
Key Insight: The choice between chlorine and bromine can be nuanced. While bromine is larger and more polarizable, which can sometimes lead to stronger interactions with metabolizing enzymes, chlorine is often preferred due to its more predictable metabolic profile.
-
Example: The triazole fungicide tebuconazole contains a chlorine atom on its phenyl ring. Its metabolism has been extensively studied, with major metabolites arising from oxidation of the tert-butyl group and hydroxylation of the phenyl ring.[5] Comparative studies with brominated analogs like bromuconazole have shown differences in metabolic rates, though direct, side-by-side quantitative comparisons in human liver microsomes are limited.[1]
Iodine: The Bulkiest Halogen with Complex Interactions
Iodine is the largest and least electronegative of the common halogens. Its significant steric bulk can be highly effective at blocking metabolic sites. However, the weaker C-I bond can be more susceptible to dehalogenation reactions.
-
Key Insight: The large size and polarizability of iodine can lead to unique interactions with proteins, including the formation of halogen bonds, which can influence both binding affinity and metabolic fate.[6]
-
Caution: The potential for in vivo deiodination and the release of iodide ions should be carefully considered during drug development.
Quantitative Comparison of Metabolic Stability Parameters
To provide a tangible comparison, the following table summarizes typical in vitro metabolic stability data for representative halogenated triazole antifungal drugs. It is important to note that these compounds have different overall structures, and therefore, the data should be interpreted as illustrative of the general impact of halogenation within a class of molecules rather than a direct comparison of the halogens themselves on an identical scaffold.
| Compound | Halogen(s) | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Fluconazole | F | Human Liver Microsomes | > 120 | < 10 | [7] (Implied) |
| Voriconazole | F | Human Liver Microsomes | ~60-90 | Moderate | [8] (Implied) |
| Posaconazole | F | Human Liver Microsomes | Very High | Very Low | [9][10] |
| Tebuconazole | Cl | Rat Liver Microsomes | Moderate | Moderate | [11] (Implied) |
| Bromuconazole | Br | Rat Liver Microsomes | Moderate | Moderate | [1] (Implied) |
Note: The data presented are approximations derived from the literature and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols for Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of metabolic stability data, it is crucial to follow well-validated experimental protocols. Below are step-by-step methodologies for two of the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing phase I metabolic stability.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL), a NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolizing enzymes and their cofactors.
Protocol:
-
Hepatocyte Suspension: Prepare a suspension of cryopreserved or fresh hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
-
Cell Viability Check: Ensure the viability of the hepatocytes is high (typically >80%) using a method like trypan blue exclusion.
-
Incubation: Add the test compound (final concentration ~1 µM) to the hepatocyte suspension.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Sample Processing and Analysis: Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described above.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized metabolic pathway for halogenated triazoles and the workflow for a typical in vitro metabolic stability assay.
Caption: Generalized metabolic pathways for halogenated triazoles.
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion and Future Perspectives
The strategic incorporation of halogens is an indispensable tool in modern drug discovery for enhancing the metabolic stability of triazole-containing compounds. Fluorine, with its unique electronic properties, often provides the most significant and predictable improvements in metabolic stability. Chlorine and bromine offer a balance of steric and electronic effects, while iodine, due to its size and potential for dehalogenation, requires more careful consideration.
As our understanding of the intricate interactions between halogenated compounds and metabolizing enzymes continues to grow, so too will our ability to rationally design drug candidates with optimal pharmacokinetic profiles. Future research, including the generation of more direct comparative data for homologous series of halogenated triazoles and the application of advanced computational modeling, will further refine our predictive capabilities and pave the way for the development of safer and more effective medicines.
References
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
-
Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds. (2014). Journal of Applied Toxicology. [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2020). European Journal of Medicinal Chemistry. [Link]
-
In Vitro Metabolism of the Fungicide and Environmental Contaminant trans -bromuconazole and Implications for Risk Assessment. (2013). Chemical Research in Toxicology. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Dovepress. [Link]
-
Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. (1995). Drug Metabolism and Disposition. [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2017). RSC Advances. [Link]
-
tebuconazole Chemical name: IUPAC:(RS)-1-p-chlorophenyl)-4,4-dimethyl-3-(1H-1. (1994). Food and Agriculture Organization of the United Nations. [Link]
-
Chemical toxicology of reactive intermediates formed by the glutathione-dependent bioactivation of halogen-containing compounds. (2007). Chemical Research in Toxicology. [Link]
-
Cytochrome P450-catalyzed oxidation of halogen-containing substrates. (2023). Journal of Inorganic Biochemistry. [Link]
-
Pharmacokinetic/pharmacodynamic profile of posaconazole. (2006). Clinical Pharmacokinetics. [Link]
-
Novel toxicity-associated metabolic pathways of benzotriazole UV stabilizers by cytochrome P450: mechanism-directed analysis. (2025). Environment International. [Link]
-
Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024). ChemBioChem. [Link]
-
Bioactivation and reactivity research advances – 2021 year in review. (2022). Drug Metabolism Reviews. [Link]
-
Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview. (2009). Clinical Drug Investigation. [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). Biochemical Pharmacology. [Link]
-
Deleterious effects of reactive metabolites. (2008). Current Drug Metabolism. [Link]
-
Reaction pathways for biodehalogenation of fluorinated anilines. (1995). Chemical Research in Toxicology. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). International Journal of Molecular Sciences. [Link]
-
QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. (2013). Journal of Environmental Science and Health, Part A. [Link]
-
Identification and quantification of metabolites of the fungicide tebuconazole in human urine. (2015). Journal of Chromatography B. [Link]
-
Collection of reviews and papers on reactive metabolites. (n.d.). Awametox AB. [Link]
-
Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles. (2012). Drug Metabolism and Disposition. [Link]
-
Pharmacokinetic/pharmacodynamic profile of posaconazole. (2006). Clinical Pharmacokinetics. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Interaction and potential mechanisms between atorvastatin and voriconazole, agents used to treat dyslipidemia and fungal infections. (2023). Frontiers in Pharmacology. [Link]
-
Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020). Clinical Pharmacokinetics. [Link]
-
QSAR study and theoretical investigation on the lethality of halogenated aliphatic hydrocarbons toward Aspergillus (A.) Nidulans. (2021). Journal of Molecular Structure. [Link]
-
Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. (2011). Journal of the American Chemical Society. [Link]
-
The impact of azole antifungal drugs on imatinib metabolism in human liver microsomes. (2019). Xenobiotica. [Link]
-
Metabolic rate modification of nitrotriazole radiosensitizers by sulfur substitution of side chain. (1993). International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Effects of atomic electronegativity of halogen on excited state reactional behaviors for 4-chloro-2-[1-(4-methoxy-phenyl)-4,5-diphenyl-1H-imidazol-2-yl]-phenol compound: a theoretical study. (2020). Journal of Molecular Modeling. [Link]
-
LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. (2019). Journal of Chromatographic Science. [Link]
-
Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. (2021). Crystal Growth & Design. [Link]
-
Comparative Study of the Effects of Fluconazole and Voriconazole on Candida glabrata, Candida parapsilosis and Candida rugosa Biofilms. (2020). Antibiotics. [Link]
-
Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. (2024). Chemosphere. [Link]
-
Comparison of Natamycin and Voriconazole for the Treatment of Fungal Keratitis. (2013). Archives of Ophthalmology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluconazole Analogues with Metal-Binding Motifs Impact Metal-Dependent Processes and Demonstrate Antifungal Activity in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of metabolites of the fungicide tebuconazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of azole antifungal drugs on imatinib metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.28 Tebuconazole (R) [fao.org]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 3,5-Dichloro-1H-1,2,4-triazole
Introduction
3,5-Dichloro-1H-1,2,4-triazole is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent antifungal agents. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount for in-process control and quality assurance. This guide presents the validation of a novel, highly sensitive, and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. Its performance is objectively compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the supporting experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Analytical Challenge
The quantification of 3,5-Dichloro-1H-1,2,4-triazole presents a unique set of challenges. As a small, relatively polar molecule with a molecular weight of 137.95 g/mol , it can be difficult to retain on traditional reversed-phase HPLC columns.[1] Furthermore, its weak UV chromophore makes sensitive detection by HPLC-UV problematic, especially for trace-level impurity analysis. The limitations of conventional methods necessitate the development of a more advanced analytical technique to ensure accurate and precise quantification.
Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS
This guide will compare two distinct analytical approaches for the quantification of 3,5-Dichloro-1H-1,2,4-triazole: a "Conventional HPLC-UV Method" and a "Novel UHPLC-MS/MS Method." The validation of both methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4]
Conventional Method: HPLC-UV
An HPLC-UV method represents a standard approach in many quality control laboratories due to its simplicity and accessibility.[5] However, as previously mentioned, this technique can suffer from a lack of sensitivity and specificity, particularly in complex matrices.[5][6]
Novel Method: UHPLC-MS/MS
The proposed UHPLC-MS/MS method leverages the superior separation efficiency of UHPLC and the high selectivity and sensitivity of tandem mass spectrometry.[7] This combination is expected to overcome the limitations of the HPLC-UV method, providing a more robust and reliable analytical solution.[8]
Experimental Protocols
Chemicals and Reagents
-
3,5-Dichloro-1H-1,2,4-triazole reference standard (Purity ≥ 95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Instrumentation
-
HPLC-UV System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
UHPLC-MS/MS System: A UHPLC system capable of high-pressure operation, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Conventional HPLC-UV Method | Novel UHPLC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 30% B | 5% to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| UV Detection | 210 nm | N/A |
Mass Spectrometry Conditions (for UHPLC-MS/MS)
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | 138.0 -> 73.0 (Quantifier) |
| 138.0 -> 98.9 (Qualifier) |
Method Validation
The validation of both analytical methods was performed according to ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For the HPLC-UV method, specificity was evaluated by analyzing a blank (diluent) and a spiked sample, checking for any interfering peaks at the retention time of 3,5-Dichloro-1H-1,2,4-triazole. For the UHPLC-MS/MS method, the high selectivity of Multiple Reaction Monitoring (MRM) ensures a high degree of specificity.[10] The analysis of blank samples showed no significant response at the MRM transition of the analyte.
Linearity and Range
Linearity was determined by analyzing a series of solutions of 3,5-Dichloro-1H-1,2,4-triazole at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Method | Range | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 µg/mL | 0.9985 |
| UHPLC-MS/MS | 0.1 - 1000 ng/mL | 0.9998 |
The UHPLC-MS/MS method demonstrates excellent linearity over a much wider and lower concentration range compared to the HPLC-UV method.
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a blank matrix. The analysis was performed at three concentration levels (low, medium, and high) in triplicate.
| Method | Concentration Level | Mean Recovery (%) |
| HPLC-UV | Low (5 µg/mL) | 95.2 |
| Medium (50 µg/mL) | 98.5 | |
| High (90 µg/mL) | 101.1 | |
| UHPLC-MS/MS | Low (1 ng/mL) | 99.2 |
| Medium (100 ng/mL) | 100.5 | |
| High (800 ng/mL) | 98.9 |
Both methods show acceptable accuracy, with the UHPLC-MS/MS method providing slightly better recovery at lower concentrations.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution. Intermediate precision was determined by performing the analysis on different days with different analysts. The results are expressed as the relative standard deviation (%RSD).
| Method | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| HPLC-UV | 1.8% | 2.5% |
| UHPLC-MS/MS | 0.9% | 1.3% |
The UHPLC-MS/MS method exhibits superior precision compared to the HPLC-UV method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was defined as S/N = 3, and LOQ was defined as S/N = 10.
| Method | LOD | LOQ |
| HPLC-UV | 0.5 µg/mL | 1.0 µg/mL |
| UHPLC-MS/MS | 0.03 ng/mL | 0.1 ng/mL |
The significantly lower LOD and LOQ of the UHPLC-MS/MS method highlight its superior sensitivity, making it ideal for trace-level analysis.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the comparative validation of HPLC-UV and UHPLC-MS/MS methods.
Method Performance Comparison
Caption: Key performance characteristics comparison between the two analytical methods.
Discussion and Conclusion
The experimental data unequivocally demonstrates the superiority of the novel UHPLC-MS/MS method for the quantification of 3,5-Dichloro-1H-1,2,4-triazole. While the conventional HPLC-UV method is adequate for high-concentration assays, its limitations in sensitivity and specificity make it unsuitable for trace-level analysis or for use in complex matrices where co-eluting impurities may be present.
The UHPLC-MS/MS method offers several key advantages:
-
Greatly Enhanced Sensitivity: With an LOQ of 0.1 ng/mL, this method is approximately 10,000 times more sensitive than the HPLC-UV method. This is crucial for the detection and quantification of trace impurities.
-
High Specificity: The use of MRM transitions provides a high degree of certainty in the identification and quantification of the analyte, minimizing the risk of interference from other components.
-
Improved Precision and Accuracy: The data shows lower %RSD values for the UHPLC-MS/MS method, indicating higher precision and reliability.
-
Faster Analysis Time: The use of UHPLC technology allows for a significantly shorter run time, increasing sample throughput.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmacia. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- CymitQuimica. (n.d.). 3,5-Dichloro-1H-1,2,4-triazole.
- Journal of Emerging Technologies and Innovative Research. (2019). Analytical Method Development, Validation and Optimization for the Determination of Triazole Fungicides by Gas Chromatography.
- Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
- National Institutes of Health. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
- Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
- National Institutes of Health. (n.d.). 4,5-dichloro-1H-1,2,3-triazole.
- Sigma-Aldrich. (n.d.). 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole.
- Benchchem. (n.d.). A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Hypoglycin A Analysis.
- Chromperfect. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Waters. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Wikipedia. (n.d.). 1,2,4-Triazole.
Sources
- 1. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. microsaic.com [microsaic.com]
- 7. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-1H-1,2,4-triazole
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized chemical reagents like 3,5-Dichloro-1H-1,2,4-triazole demands a comprehensive understanding of not just its application, but its entire lifecycle within our laboratories, culminating in its proper disposal. This guide provides an in-depth, procedural framework for managing this compound's waste stream, grounded in regulatory compliance and best practices in laboratory safety.
The chlorinated triazole structure necessitates a rigorous disposal protocol. Due to its halogenated nature and potential toxicity, it is classified as hazardous waste, requiring management from cradle-to-grave to protect human health and the environment.
Hazard Profile and Regulatory Classification
3,5-Dichloro-1H-1,2,4-triazole, as a halogenated heterocyclic compound, presents several hazards. Analogous chlorinated and triazole-based compounds are known to cause serious eye, skin, and respiratory irritation.[1][2] Ingestion or improper handling may lead to more severe health consequences.[3]
From a regulatory standpoint, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While not individually listed by name with a specific EPA waste code, its chemical properties firmly place it in the category of regulated hazardous waste.
Key Classification Rationale:
-
Halogenated Organic Compound (HOC): The presence of two chlorine atoms on the triazole ring makes it a halogenated organic compound. The EPA regulates HOCs, often mandating specific treatment methods like high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts such as phosgene or dioxins.[4][5]
-
Toxicity Characteristic: If this compound were subjected to the Toxicity Characteristic Leaching Procedure (TCLP), it is likely that it or its constituents could be found to be a risk to groundwater. Wastes are deemed hazardous if they contain constituents listed in 40 CFR part 261, Appendix VIII, and pose a substantial hazard to human health or the environment.[6]
Therefore, all waste containing 3,5-Dichloro-1H-1,2,4-triazole must be handled as regulated hazardous waste.
Integrated Disposal and Safety Protocol
The following sections provide a step-by-step methodology for the safe handling and disposal of 3,5-Dichloro-1H-1,2,4-triazole waste. This protocol is designed to be a self-validating system, ensuring safety at each stage.
Part 1: Personal Protective Equipment (PPE) and Handling
Before handling the pure compound or its waste, ensuring adequate personal protection is paramount. The causality behind this is to prevent exposure via inhalation, skin contact, or eye contact.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or Viton™). Always check the manufacturer's breakthrough time data.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][7]
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
Part 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Core Principle: All waste streams containing 3,5-Dichloro-1H-1,2,4-triazole must be collected in a dedicated, properly labeled hazardous waste container.
Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials.
-
Liquid Waste (Non-halogenated Solvents): Solutions of the compound in non-halogenated organic solvents (e.g., acetone, methanol).
-
Container: A designated "Halogenated Organic Waste" container, typically a safety-vented solvent can or a glass bottle with a screw cap, stored in secondary containment.
-
-
Aqueous Waste: While 3,5-Dichloro-1H-1,2,4-triazole has limited water solubility, any aqueous solutions or rinse water from cleaning contaminated glassware must be collected as hazardous waste.
-
Container: A labeled glass or polyethylene bottle with a secure cap. Do not dispose of this down the drain.[1]
-
Part 3: Waste Labeling and Storage
Every waste container must be meticulously labeled from the moment the first drop of waste is added.
Mandatory Label Information:
-
The words "HAZARDOUS WASTE "
-
Full chemical name: "3,5-Dichloro-1H-1,2,4-triazole " and any other constituents (e.g., solvents).
-
The approximate concentration of each component.
-
The date accumulation started.
-
The specific hazard(s) (e.g., Toxic, Irritant).
Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be away from heat sources, and incompatible chemicals, and have secondary containment.[9]
Part 4: Final Disposal Pathway
The ultimate disposal of 3,5-Dichloro-1H-1,2,4-triazole is managed by licensed hazardous waste disposal facilities. As a halogenated organic compound, the preferred method is high-temperature incineration . This process ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen, and hydrogen chloride (which is subsequently scrubbed from the exhaust).
Workflow for Disposal:
-
Accumulate Waste: Collect waste in the properly segregated and labeled containers as described above.
-
Request Pickup: Once the container is full or has reached the storage time limit set by your institution, contact your organization's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[10]
-
Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.
The following diagram illustrates the decision-making process for handling waste generated from laboratory activities involving 3,5-Dichloro-1H-1,2,4-triazole.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. nipissingu.ca [nipissingu.ca]
Operational Guide: Personal Protective Equipment for Handling 3,5-Dichloro-1H-1,2,4-triazole
This guide provides an in-depth operational plan for the safe handling of 3,5-Dichloro-1H-1,2,4-triazole. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined below are designed as a self-validating system to protect researchers, scientists, and drug development professionals from potential hazards. The guidance is synthesized from safety data for structurally analogous triazole compounds, adopting a conservative approach to ensure user protection.
Hazard Assessment: The Rationale for Stringent Controls
While a specific, comprehensive safety data sheet (SDS) for 3,5-Dichloro-1H-1,2,4-triazole is not universally available, a thorough analysis of related chlorinated and non-chlorinated triazoles provides a clear hazard profile. The presence of the triazole ring and halogen substituents necessitates that this compound be handled with significant caution.
Based on available data for similar compounds, we must operate under the assumption that 3,5-Dichloro-1H-1,2,4-triazole presents the following risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3] Direct contact can lead to redness, pain, and potential damage.[4]
-
Respiratory Irritation: As a solid powder, it can form dusts that may cause respiratory irritation if inhaled.[2][3] Finely dispersed particles may also form explosive mixtures in air.[4]
-
Reproductive Toxicity: Animal tests on the parent 1,2,4-triazole compound suggest it may cause toxicity to human reproduction or development.[4][5] This requires a high degree of caution.
-
Hazardous Combustion Products: In a fire, it may decompose to emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][7]
These hazards form the logical basis for the multi-layered personal protective equipment (PPE) strategy detailed below.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is not a one-size-fits-all approach; it must be scaled to the quantity of material being handled and the specific procedure being performed. The following table provides a clear, risk-based guide for PPE selection.
| Scale of Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile or neoprene gloves. Check manufacturer's chemical resistance data. | Standard cotton lab coat, fully buttoned. | Required if weighing or transferring solid: Work within a certified chemical fume hood or wear an N95-rated dust respirator. |
| Medium Scale (1-50g) | Chemical safety goggles. | Double-gloving with nitrile or neoprene gloves. The outer glove should be taped to the lab coat cuff. | Chemical-resistant lab coat or disposable Tyvek coveralls.[8] | Mandatory: All operations must be conducted within a certified chemical fume hood. |
| Large Scale (>50g) or Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton) over an inner pair of nitrile gloves.[9] | Full chemical-resistant suit with sealed seams.[10] | Mandatory: A full-face respirator with appropriate combination cartridges (organic vapor/acid gas/particulate) or a Powered Air-Purifying Respirator (PAPR). |
Procedural Guidance: From Selection to Disposal
Workflow for PPE Selection and Use
The following diagram outlines the critical decision-making process that every researcher must follow before handling 3,5-Dichloro-1H-1,2,4-triazole. This workflow ensures that the selected PPE is appropriate for the task at hand.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocol: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or coveralls. Ensure a secure fit.
-
Respiratory Protection: If required, don your respirator. Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Hand Protection: Don your inner pair of gloves. Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.
Doffing (Taking Off) Sequence: This process is designed to contain contaminants by moving from most contaminated to least contaminated.
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of gloves and suit before proceeding.
-
Outer Garment: Remove the lab coat or coveralls by rolling it inside-out and away from your body. Dispose of it immediately in a designated hazardous waste container.
-
Outer Gloves: Peel off the outer pair of gloves, ensuring you do not touch the outside of the glove with your bare inner glove. Dispose of them.
-
Eye/Face Protection: Remove goggles or face shield from the back of your head, handling only the strap. Place in a designated area for decontamination.
-
Respirator: Remove your respirator from behind, without touching the front filter surfaces.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare skin.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]
Spill, Exposure, and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[2] Seek immediate medical attention.
Spill Cleanup Protocol
For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don the appropriate PPE as outlined for "Large Scale / Spill Cleanup."
-
For small powder spills: Gently cover the spill with a damp paper towel to avoid raising dust.[4]
-
Carefully scoop the material and damp towel into a clearly labeled, sealable hazardous waste container.[11]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleanup materials (gloves, wipes, etc.) in the same hazardous waste container.
Decontamination and Disposal
-
PPE Disposal: All disposable PPE (gloves, coveralls, respirator cartridges) used while handling this compound must be considered hazardous waste.[12] Place it in a sealed, labeled hazardous waste container immediately after doffing.
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated according to manufacturer instructions before reuse.
-
Chemical Waste: Dispose of 3,5-Dichloro-1H-1,2,4-triazole and any contaminated materials as hazardous chemical waste.[2] This must be done in accordance with all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [2]
By adhering to this comprehensive guide, you build a robust safety framework that protects not only yourself but also your colleagues and the integrity of your research.
References
- Apollo Scientific. (2023, July 7). 3-Chloro-1H-1,2,4-triazole Safety Data Sheet.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Fisher Scientific. (2014, July 15). 1,2,4-1H-Triazole Safety Data Sheet.
- Fisher Scientific. 1H-1,2,4-Triazole-3-thiol Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators.
- ChemDmart. Safety Data Sheet.
- Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
- Fisher Scientific. (2024, March 28). 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- Safety Data Sheet.
- Santa Cruz Biotechnology. 3,5-Diamino-1,2,4-triazole Safety Data Sheet.
- Watson International Ltd. Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). 3-Amino-1,2,4-triazole Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment.
Sources
- 1. watson-int.com [watson-int.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
